molecular formula C13H15FO3 B13200739 Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13200739
M. Wt: 238.25 g/mol
InChI Key: RRNQLCJYZULMEG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is a useful research compound. Its molecular formula is C13H15FO3 and its molecular weight is 238.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C13H15FO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8H,4H2,1-3H3

InChI Key

RRNQLCJYZULMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States
Foundational & Exploratory

The Strategic Application of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS: 1225553-43-4) [1] is a highly specialized, conformationally locked β -keto ester. Unlike standard enolizable β -keto esters, this scaffold features a gem-dimethyl group at the α -position and a 4-fluorobenzoyl moiety at the β -position.

This whitepaper dissects the causality behind its structural design, provides self-validating synthetic protocols for its generation, and explores its application in synthesizing sterically hindered, metabolically stable heterocycles for drug discovery.

Physicochemical Profiling & Structural Causality

To utilize this building block effectively, we must first understand how its structural parameters dictate its chemical behavior.

Quantitative Data Summary
ParameterValue
Chemical Name Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate
CAS Registry Number 1225553-43-4[1]
Molecular Formula C₁₃H₁₅FO₃[1]
Molecular Weight 238.25 g/mol [1]
SMILES String CCOC(=O)C(C(=O)c1ccc(cc1)F)(C)C[1]
Key Structural Features 4-Fluorobenzoyl moiety, gem-dimethyl α -carbon, ethyl ester
Reactivity Profile Locked keto-form (non-enolizable), highly electrophilic C3
Mechanistic Causality: Why This Scaffold?

As an application scientist, I frequently observe cascade reactions failing due to the promiscuous reactivity of standard β -keto esters. The design of CAS 1225553-43-4 solves two major hurdles in API synthesis:

  • The gem-Dimethyl Effect (Thorpe-Ingold Effect): By replacing the two α -protons with methyl groups, the molecule is completely locked in its keto form. It cannot undergo keto-enol tautomerism. This eliminates base-catalyzed α -alkylation side reactions. Furthermore, the bulky methyl groups compress the internal bond angles (the Thorpe-Ingold effect)[2], forcing the ester and ketone carbonyls into spatial proximity. This drastically lowers the entropic barrier for subsequent intramolecular cyclizations[3].

  • Metabolic Shielding via Fluorination: The 4-fluorophenyl group is a classic pharmacophore. Fluorine is highly electronegative but sterically small (van der Waals radius 1.47 Å). Its inclusion at the para-position blocks Cytochrome P450-mediated aromatic hydroxylation, significantly extending the biological half-life of the resulting drug candidate without perturbing the target receptor's binding pocket ()[4].

Synthetic Pathways & Reactivity Workflows

The synthesis of this sterically hindered ester requires strict kinetic control to prevent undesired Claisen self-condensation of the starting materials.

Protocol 1: Synthesis via Directed Claisen-Type Acylation

Objective: Generate CAS 1225553-43-4 through the acylation of ethyl isobutyrate. Self-Validating System: The reaction relies on cryogenic temperatures to ensure irreversible kinetic enolate formation before the electrophile is introduced.

Step-by-Step Methodology:

  • Preparation of the Base: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool the system to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes. Causality: Strict anhydrous, cryogenic conditions prevent the degradation of n-BuLi and ensure the quantitative formation of Lithium Diisopropylamide (LDA).

  • Kinetic Enolate Formation: Add ethyl isobutyrate (1.0 equiv) dropwise to the LDA solution at -78°C. Stir for 1 hour. Causality: The low temperature guarantees kinetic deprotonation without triggering the self-condensation of the ester.

  • Electrophilic Trapping: Slowly add 4-fluorobenzoyl chloride (1.05 equiv) dissolved in anhydrous THF. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight. Causality: The gem-dimethyl enolate is sterically demanding; slow addition controls the exothermic reaction and prevents di-acylation.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH₄Cl (30 mL) at 0°C. Extract with Ethyl Acetate (3 x 30 mL).

    • Validation Checkpoint: Analyze the crude organic layer via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting materials and the emergence of a highly UV-active spot (due to the fluorobenzoyl chromophore) validates successful coupling.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product.

Synthesis A Ethyl Isobutyrate B LDA / THF (-78°C) A->B Deprotonation C Lithium Ester Enolate B->C Kinetic Control E CAS 1225553-43-4 (Target Scaffold) C->E Acylation D 4-Fluorobenzoyl Chloride D->E Electrophilic Attack

Synthetic workflow for CAS 1225553-43-4 via directed Claisen-type acylation.

Applications in Medicinal Chemistry: Pyrazolone Core Synthesis

Because of its locked keto-form, CAS 1225553-43-4 is an exceptional precursor for synthesizing highly substituted, conformationally rigid heterocycles, such as pyrazolones—a core motif found in numerous kinase inhibitors and CNS-active drugs.

Protocol 2: Thorpe-Ingold Accelerated Pyrazolone Cyclization

Objective: Convert the β -keto ester into a 5-(4-fluorophenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one core.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve CAS 1225553-43-4 (1.0 equiv) in absolute ethanol (0.2 M concentration). Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

  • Condensation & Cyclization: Heat the mixture to reflux (78°C) for 4 hours.

    • Causality: The initial nucleophilic attack of hydrazine occurs exclusively at the highly electrophilic C3 ketone, forming a hydrazone intermediate. The gem-dimethyl group restricts the conformational freedom of the intermediate, forcing the hydrazone nitrogen into close proximity with the ester carbonyl. This Thorpe-Ingold acceleration drastically lowers the activation energy for the subsequent intramolecular aminolysis[2],[3].

  • Isolation & Validation: Cool the reaction mixture to 0°C to induce crystallization of the pyrazolone product. Filter and wash with cold ethanol.

    • Validation Checkpoint: ¹H-NMR (DMSO-d₆) analysis will confirm success. The disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of a sharp singlet integrating to 6 protons for the gem-dimethyls (~1.4 ppm) definitively proves that cyclization and ethanol elimination have occurred.

Pyrazolone A CAS 1225553-43-4 (Locked Keto Form) B Hydrazine Hydrate (EtOH, Reflux) A->B Reagent Addition C Hydrazone Intermediate (C3 Attack) B->C Condensation (-H2O) D Intramolecular Cyclization (Thorpe-Ingold Accelerated) C->D Conformation Restriction E 5-(4-Fluorophenyl)-4,4-dimethyl -2,4-dihydro-3H-pyrazol-3-one D->E Ester Aminolysis (-EtOH)

Mechanistic pathway for pyrazolone formation accelerated by the Thorpe-Ingold effect.

Conclusion

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4) is far more than a simple ester; it is a meticulously engineered scaffold designed to bypass the thermodynamic pitfalls of traditional β -keto esters. By leveraging the Thorpe-Ingold effect and the metabolic shielding of a para-fluoro substitution, drug development professionals can utilize this compound to reliably synthesize rigid, metabolically robust heterocyclic APIs with high atom economy and predictability.

References

  • Title: ETHYL 3-(4-FLUOROPHENYL)-2,2-DIMETHYL-3-OXOPROPANOATE (CAS 1225553-43-4) Product Specifications. Source: Appchem Catalog. URL: [Link]

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews. URL: [Link]

  • Title: gem-Dialkyl Effect in the Intramolecular Diels−Alder Reaction. Source: Chemical Reviews. URL: [Link]

  • Title: Thorpe–Ingold effect. Source: Wikipedia. URL: [Link]

Sources

Molecular Weight and Physicochemical Profiling of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4) is a highly functionalized fluorinated β -keto ester utilized as a critical building block in pharmaceutical synthesis and drug discovery[1]. The introduction of a gem-dimethyl group at the α -position of the β -keto ester backbone restricts conformational flexibility and prevents enolization, making it a valuable intermediate for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its molecular weight, structural properties, synthetic methodology, and the analytical frameworks required for its validation.

Structural Architecture & Exact Mass Calculation

The compound is characterized by three distinct functional domains: a 4-fluorophenyl ring, a sterically hindered gem-dimethyl group, and an ethyl ester moiety.

Molecular Weight Derivation

The molecular formula for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is C13H15FO3 [2]. The average molecular weight is calculated using the standard atomic weights of its constituent elements:

  • Carbon (C): 13 × 12.011 = 156.143 g/mol

  • Hydrogen (H): 15 × 1.008 = 15.120 g/mol

  • Fluorine (F): 1 × 18.998 = 18.998 g/mol

  • Oxygen (O): 3 × 15.999 = 47.997 g/mol

  • Total Average Molecular Weight: 238.258 g/mol (Standardly reported as 238.25 g/mol in commercial catalogs[1]).

For High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass is the critical metric. Based on the most abundant isotopes ( 12 C, 1 H, 19 F, 16 O), the exact mass is 238.1005 Da [3].

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate
CAS Registry Number 1225553-43-4
Molecular Formula C13H15FO3
Average Molecular Weight 238.25 g/mol
Monoisotopic Exact Mass 238.1005 Da
SMILES String CCOC(=O)C(C(=O)c1ccc(cc1)F)(C)C

Synthetic Methodology: Gem-Dimethylation Workflow

The synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate relies on the exhaustive alkylation of its precursor, [4].

Mechanistic Causality

The α -carbon of the precursor β -keto ester is highly acidic due to the electron-withdrawing effects of the flanking ketone and ester carbonyls. To achieve complete gem-dimethylation, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is used in a polar aprotic solvent like Dimethylformamide (DMF). DMF effectively solvates the sodium cation, leaving a highly reactive, "naked" enolate. Because the starting material possesses two acidic α -protons, an excess of Methyl Iodide (MeI) is required to drive consecutive S N​ 2 nucleophilic substitutions, preventing the accumulation of the mono-methylated intermediate. This classical enolate alkylation strategy is a standard protocol in .

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Dissolve 1.0 equivalent of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C. Gradually add 2.2 equivalents of NaH (60% dispersion in mineral oil). Causality: The low temperature controls the exothermic evolution of hydrogen gas and prevents unwanted Claisen condensation side-reactions.

  • Alkylation: Once H 2​ evolution ceases, add 2.5 equivalents of Methyl Iodide (MeI) dropwise.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH 4​ Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc).

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure gem-dimethylated product.

SyntheticPathway SM Ethyl 3-(4-fluorophenyl) -3-oxopropanoate Base NaH (2.2 eq) DMF, 0 °C SM->Base Deprotonation Enolate Enolate Intermediate Base->Enolate MeI Methyl Iodide (2.5 eq) Enolate->MeI SN2 Attack Product Ethyl 3-(4-fluorophenyl) -2,2-dimethyl-3-oxopropanoate MW: 238.25 g/mol MeI->Product Double Alkylation

Synthetic workflow for the gem-dimethylation of the beta-keto ester.

Analytical Characterization & Validation

To establish a self-validating system, the synthesized compound must undergo orthogonal analytical testing to confirm both its exact molecular weight and its structural connectivity.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is selected as a soft ionization technique to prevent the fragmentation of the ester linkage. The expected mass-to-charge (m/z) ratios are calculated based on the exact mass of 238.1005 Da[3].

Table 2: Expected HRMS Adducts
Ion SpeciesFormulaCalculated m/zValidation Purpose
[M+H]⁺ [C13H16FO3]⁺239.1083Primary molecular weight confirmation
[M+Na]⁺ [C13H15FO3Na]⁺261.0902Secondary confirmation (sodium adduct)

(Mass calculations verified via standard )

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the molecular weight, 1 H NMR is required to validate the gem-dimethylation structurally, ensuring the mass shift occurs at the correct position:

  • Disappearance of α -protons: The active methylene singlet (~3.9 ppm) present in the starting material must completely disappear, validating the +28 Da mass shift observed in MS.

  • Appearance of gem-dimethyl group: A distinct, highly integrated 6H singlet will appear at approximately 1.4–1.5 ppm.

  • Ethyl Ester & Aryl Signatures: The ethyl group will present a classic quartet (~4.1 ppm, 2H) and triplet (~1.1 ppm, 3H). The 4-fluorophenyl ring will display an AA'BB' multiplet system (~7.1–8.0 ppm) due to 1 H- 19 F spin-spin coupling.

AnalyticalValidation Sample Purified Compound (C13H15FO3) LCMS ESI-HRMS Analysis Sample->LCMS NMR 1H & 13C NMR Sample->NMR MS_Result Exact Mass: 238.1005 Da [M+H]+: 239.1083 m/z LCMS->MS_Result NMR_Result Gem-dimethyl singlet Confirmed at ~1.5 ppm NMR->NMR_Result Validation Molecular Weight Verified 238.25 g/mol MS_Result->Validation Mass Match NMR_Result->Validation Structure Match

Analytical validation workflow confirming the molecular weight and structure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758844, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate." PubChem. Available at:[Link]

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.)." Springer. Available at:[Link]

  • Scientific Instrument Services (SIS). "Exact Mass Calculator and Isotope Pattern Generator." SISweb. Available at:[Link]

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An In-depth Technical Guide to the Solubility of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, a fluorinated keto-ester that serves as a potential building block in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present detailed experimental protocols for its determination, and offer a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction to Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic molecule characterized by a fluorinated phenyl group, a ketone, and an ester functional group. The presence of these functionalities imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules, potentially including novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the keto-ester moiety provides a handle for a variety of chemical transformations.

Understanding the solubility of this compound in different organic solvents is paramount for several reasons:

  • Reaction Chemistry: Most chemical reactions are carried out in solution. The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts.

  • Purification: Techniques such as crystallization and chromatography, which are fundamental to obtaining pure compounds, are highly dependent on solubility differences.

  • Formulation: For a compound to be developed into a drug product, it often needs to be dissolved in a pharmaceutically acceptable solvent system.[1]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3] For Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, several structural features will dictate its solubility profile:

  • Polarity: The presence of a carbonyl group (ketone) and an ester group introduces significant polarity to the molecule. These groups can participate in dipole-dipole interactions. The fluorinated phenyl group also contributes to the molecule's polarity.

  • Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms of the ketone and ester can act as hydrogen bond acceptors. Therefore, it is expected to be more soluble in protic solvents (e.g., alcohols) that can donate hydrogen bonds, compared to aprotic solvents of similar polarity.[4]

  • Van der Waals Forces: The non-polar hydrocarbon portions of the molecule, including the ethyl group, the dimethyl-substituted carbon, and the phenyl ring, will interact with non-polar solvents through London dispersion forces.[5]

Based on these principles, we can predict a graded solubility across a spectrum of organic solvents. The compound is expected to exhibit good solubility in moderately polar to polar solvents, with the specific interactions dictating the precise solubility.

Experimental Determination of Solubility

A systematic approach is required to quantify the solubility of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[1][6] For the purpose of this guide, we will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[7]

Materials and Equipment
  • Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic solubility of the target compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add a known volume of solvent prep1->prep2 Dispense equil Shake at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 Clarify analysis1 Prepare a dilution series of the saturated solution sep2->analysis1 analysis2 Analyze by HPLC to determine concentration analysis1->analysis2 Quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Clarification:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in a suitable solvent.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples onto the HPLC system and determine the concentration of the dissolved compound.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Hypothetical Data Presentation

Due to the absence of publicly available experimental data for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, the following table presents a set of plausible, hypothetical solubility values. These values are intended for illustrative purposes to demonstrate how experimental results would be reported.

SolventSolvent TypeDielectric Constant (approx.)Hypothetical Solubility at 25°C (mg/mL)
HexaneNon-polar1.9< 1
TolueneNon-polar2.415
DichloromethanePolar aprotic9.1> 200
Ethyl AcetatePolar aprotic6.0150
AcetonePolar aprotic21> 200
EthanolPolar protic25120
MethanolPolar protic3385

Interpretation of Hypothetical Results

The hypothetical data in the table above would suggest the following:

  • High Solubility in Polar Aprotic Solvents: The compound is highly soluble in dichloromethane and acetone. This is consistent with the polar nature of the keto-ester functionalities and the ability of these solvents to engage in strong dipole-dipole interactions.

  • Good Solubility in Polar Protic Solvents: Significant solubility in ethanol and methanol is expected due to the ability of these solvents to act as hydrogen bond donors to the oxygen atoms of the solute.[4]

  • Moderate Solubility in Toluene: The solubility in toluene, a non-polar aromatic solvent, can be attributed to pi-pi stacking interactions between the phenyl rings of the solvent and solute, as well as van der Waals forces.

  • Low Solubility in Hexane: The very low solubility in the non-polar aliphatic solvent hexane highlights the predominantly polar character of the molecule. The energy required to break the solute-solute interactions is not sufficiently compensated by the weak London dispersion forces with hexane.

Conclusion

References

  • Fiveable. (2025, August 15). Solubility in organic solvents: Organic Chemistry II Study...
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758844, Ethyl 3-(4-fluorophenyl)
  • ChemicalBook. (2026, January 13). Ethyl 3-(4-fluorophenyl)
  • Scribd.
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • PubMed. (2002, March 15). [Development of solubility screening methods in drug discovery].
  • SpringerLink.
  • GuideChem. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate manufacturers and suppliers in india.
  • BMG LABTECH. (2023, April 6).
  • CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions.
  • AAT Bioquest. (2024, August 26).
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters.

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Spectroscopic and Structural Elucidation of β-Keto Esters: A Technical Guide to Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

Introduction: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is a significant β-keto ester, a class of compounds widely utilized as versatile intermediates in the synthesis of a variety of biologically active molecules and heterocyclic systems.[1][2] The presence of a 4-fluorophenyl group, an ethyl ester, and a β-keto moiety provides multiple reactive sites, making it a valuable precursor for drug discovery and development professionals. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

Important Note on the Analyte: This guide focuses on Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS No. 1999-00-4).[3] It is crucial to note that spectroscopic data for the structurally distinct, gem-dimethylated analogue, Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, was not found in publicly available scientific literature and databases after a comprehensive search. The presence of two methyl groups at the α-carbon would significantly alter the spectroscopic signatures detailed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, NMR data reveals a fascinating insight into its structural dynamics, specifically the phenomenon of keto-enol tautomerism.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A 5-10 mg sample of high-purity Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Acquisition Parameters:

  • ¹H NMR: 16-32 scans are typically sufficient. A relaxation delay of 1-2 seconds is used.

  • ¹³C NMR: A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in CDCl₃ shows two sets of signals, corresponding to the keto and enol tautomers.[3] The integration of these signals reveals the equilibrium ratio of the two forms.

Table 1: ¹H NMR Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in CDCl₃ [3]

TautomerChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Keto 1.26Triplet (t)7.23H-OCH₂CH
3.97Singlet (s)-2H-C(O)CH ₂C(O)-
4.22Quartet (q)7.22H-OCH ₂CH₃
7.13-7.19Multiplet (m)-2HAr-H (ortho to F)
7.96-8.01Multiplet (m)-2HAr-H (meta to F)
Enol 1.34Triplet (t)7.23H-OCH₂CH
4.27Quartet (q)7.22H-OCH ₂CH₃
5.61Singlet (s)-1H=CH -
7.08-7.12Multiplet (m)-2HAr-H (ortho to F)
7.76-7.80Multiplet (m)-2HAr-H (meta to F)
12.62Singlet (s)-1H=C-OH

Causality in Chemical Shifts:

  • Keto Form: The singlet at 3.97 ppm is characteristic of the active methylene protons situated between two carbonyl groups. The aromatic protons show a typical splitting pattern for a 1,4-disubstituted benzene ring.

  • Enol Form: The appearance of a vinyl proton signal at 5.61 ppm and a highly deshielded hydroxyl proton at 12.62 ppm (due to intramolecular hydrogen bonding) are definitive evidence of the enol tautomer. The absence of the active methylene signal further confirms this. The equilibrium between these forms is solvent and temperature-dependent.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Keto Form
-OCH₂C H₃~14Typical for a terminal methyl group of an ethyl ester.
-OC H₂CH₃~61Standard chemical shift for the methylene carbon of an ethyl ester.
-C(O)C H₂C(O)-~45-50Methylene carbon between two carbonyls.
C (O)CH₂C (O)O-~167Ester carbonyl carbon.
Aromatic C -F~165 (d, J ≈ 250 Hz)Aromatic carbon directly bonded to fluorine, shows a large C-F coupling constant.
Aromatic C -H (ortho to F)~116 (d, J ≈ 22 Hz)Shielded by the electron-donating effect of fluorine, shows C-C-F coupling.
Aromatic C -H (meta to F)~131 (d, J ≈ 9 Hz)Less affected by fluorine, shows C-C-C-F coupling.
Aromatic C -C(O)~133Quaternary aromatic carbon attached to the keto group.
Ar-C (O)-~195-200Ketone carbonyl carbon, highly deshielded.
Enol Form
=C H-~90-95Vinylic carbon in the enol form.
=C -OH~170-175Vinylic carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate will be dominated by the absorptions of its carbonyl groups.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A small drop of the neat liquid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups.

Table 3: Key IR Absorption Bands for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900MediumC-H stretching (aromatic and aliphatic)
~1740StrongC=O stretching (ester carbonyl)
~1715StrongC=O stretching (ketone carbonyl)
~1600, ~1500Medium-StrongC=C stretching (aromatic ring)
~1250-1100StrongC-O stretching (ester) and C-F stretching

The presence of two distinct carbonyl peaks is indicative of the ester and ketone functionalities. In the case of significant enol content, a broad O-H stretch may be observed around 3200-2500 cm⁻¹, and the C=O absorptions may be slightly shifted and broadened.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

Instrumentation: Typically, a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used. GC Conditions: A capillary column (e.g., DB-5) is used. The sample is injected at a high temperature, and the temperature of the column is ramped to elute the compound. MS Conditions: An electron energy of 70 eV is standard for EI.

MS Spectral Analysis

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Table 4: Key Mass Spectral Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate [4]

m/zProposed Fragment
210[M]⁺ (Molecular Ion)
165[M - OCH₂CH₃]⁺
137[M - COOCH₂CH₃]⁺
123[FC₆H₄CO]⁺ (4-Fluorobenzoyl cation) - Top Peak
95[C₆H₄F]⁺
75[C₆H₃]⁺

Fragmentation Pathway: The most prominent fragmentation pathway involves the cleavage of the bond between the carbonyl groups, leading to the highly stable 4-fluorobenzoyl cation at m/z 123, which is often the base peak in the spectrum.[4] Subsequent loss of CO from this fragment can lead to the fluorophenyl cation at m/z 95.

fragmentation M [M]⁺˙ m/z 210 F1 [M - OEt]⁺ m/z 165 M->F1 - OEt F2 [4-FC₆H₄CO]⁺ m/z 123 (Base Peak) M->F2 - CH₂COOEt F3 [C₆H₄F]⁺ m/z 95 F2->F3 - CO

Caption: Key EI-MS fragmentation of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

Integrated Spectroscopic Workflow

A robust analytical workflow is essential for the unambiguous identification and characterization of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Syn Synthesis via Claisen Condensation Pur Purification (e.g., Distillation) Syn->Pur NMR NMR (¹H, ¹³C) Pur->NMR IR FTIR Pur->IR MS GC-MS Pur->MS Struc_Elucid Structure Elucidation NMR->Struc_Elucid IR->Struc_Elucid MS->Struc_Elucid Purity Purity Assessment Struc_Elucid->Purity Struc_Confirm Structure Confirmation Purity->Struc_Confirm

Caption: Integrated workflow for the synthesis and characterization of chemical intermediates.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate using NMR, IR, and MS provides a detailed and validated understanding of its chemical structure and purity. The ¹H NMR data is particularly insightful, clearly demonstrating the keto-enol tautomerism inherent to this β-keto ester. The IR spectrum confirms the presence of the key carbonyl functional groups, while mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational resource for researchers employing this versatile compound in their synthetic endeavors, ensuring accurate identification and quality assessment.

References

  • PubChem. (n.d.). Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]

Sources

Advanced Safety and Handling Protocols for Substituted Oxopropanoates in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted oxopropanoates, such as ethyl 2-oxopropanoate (ethyl pyruvate) and methyl 3-chloro-3-oxopropanoate (methyl malonyl chloride), are indispensable electrophilic building blocks in organic synthesis and drug development. While their unique reactivity—driven by adjacent carbonyl and ester functionalities—enables the synthesis of complex active pharmaceutical ingredients (APIs) like BACE-1 inhibitors, it also imparts severe physicochemical and toxicological hazards. This technical guide synthesizes the Safety Data Sheet (SDS) profiles of these compounds, translating regulatory hazard codes into mechanistic causality and field-proven, self-validating handling protocols.

Physicochemical Profiling & Hazard Causality

To safely handle substituted oxopropanoates, researchers must understand the chemical causality behind their hazard classifications, rather than merely memorizing safety codes.

  • Ethyl 2-oxopropanoate (Ethyl Pyruvate): This compound features a highly reactive α-ketocarboxylate structure. While it acts as a potent antioxidant in vivo by scavenging reactive oxygen species (ROS) through decarboxylation, its concentrated standard state is hazardous. It exhibits a low flash point of 46 °C, making it a significant flammability hazard (H226). Furthermore, its electrophilic nature leads to severe skin and eye burns (H314) upon contact with biological nucleophiles (e.g., proteins in the cornea or epidermis), necessitating strict environmental controls as outlined in its1[1].

  • Methyl 3-chloro-3-oxopropanoate (Methyl Malonyl Chloride): Containing both an ester and a highly reactive acyl chloride group, this derivative is a severe lachrymator and water-reactive corrosive. The causality of its primary hazard lies in its rapid hydrolysis upon contact with ambient moisture or mucous membranes. This reaction exothermically releases hydrogen chloride (HCl) gas, causing immediate, severe tissue necrosis and respiratory irritation (H335), as documented by 2[2].

Quantitative Hazard Summary

Summarizing the critical data points allows for rapid risk assessment before experimental design.

Table 1: Quantitative Hazard and Physicochemical Data for Key Substituted Oxopropanoates

Property / HazardEthyl 2-oxopropanoate (Ethyl Pyruvate)Methyl 3-chloro-3-oxopropanoate
CAS Number 617-35-637517-81-0
Density (25 °C) 1.045 g/mL1.273 g/mL
Boiling Point 144 °C57-59 °C (at 12 mmHg)
Flash Point 46 °C (Closed Cup)80 °C (Closed Cup)
GHS Hazard Codes H226, H314, H412H227, H314, H318, H335
Key Toxicological Trait Corrosive, FlammableSevere Lachrymator, Water-Reactive
Storage Requirements 2-8 °C, Flammable Liquids Cabinet2-8 °C, Under Nitrogen, Corrosives Area

Mechanistic Toxicology & Biological Pathways

The dual nature of substituted oxopropanoates—as both severe contact hazards and therapeutic agents—is dictated entirely by concentration and administration route. For instance, while accidental exposure to concentrated ethyl pyruvate denatures proteins, its controlled in vivo application reveals profound therapeutic benefits, including neuroprotection and NF-κB pathway inhibition, as noted in its 3[3].

Pathway cluster_hazard Hazard Pathway (Accidental Exposure) cluster_therapeutic Therapeutic Pathway (Diluted / In Vivo) SubOx Ethyl 2-oxopropanoate (Concentrated State) Tissue Direct Tissue Contact (Skin/Eyes/Mucosa) SubOx->Tissue Unprotected Handling ROS H2O2 Reduction via Decarboxylation SubOx->ROS Controlled Dosing Denature Protein Denaturation & Lipid Peroxidation Tissue->Denature Corrosion Severe Burns (H314) Visual Impairment Denature->Corrosion NFkB NF-κB Pathway Inhibition ROS->NFkB Protection Neuro/Hepatic Protection (BACE-1 Precursor) NFkB->Protection

Divergent biological pathways of ethyl pyruvate: severe tissue corrosion vs. therapeutic action.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute safety, handling protocols must be self-validating. A self-validating protocol is designed such that the failure of one step mechanically or logically prevents the execution of the next, inherently mitigating risk.

Protocol A: Safe Dispensing and Reaction Setup (Inert Atmosphere)

Objective: Prevent the exothermic hydrolysis of methyl malonyl chloride and mitigate the flammability risk of ethyl pyruvate.

  • Environmental Validation: Ensure the chemical fume hood face velocity is actively reading between 80-100 fpm.

    • Validation: The sash monitor alarm must display a green status. If the alarm triggers or airflow is inadequate, abort the procedure immediately.

  • PPE Verification: Don a Type ABEK (EN14387) respirator filter (if transport outside the hood is required), a chemical-resistant face shield, and double-layered nitrile gloves[4].

    • Causality: Methyl malonyl chloride is a potent lachrymator; standard safety glasses are insufficient to prevent vapor-induced ocular damage and subsequent temporary blindness[2].

  • Inert Purging: Connect the reaction vessel to a Schlenk line. Perform three cycles of vacuum and dry nitrogen backfill.

    • Validation: The vacuum gauge must drop below 1 Torr before each nitrogen backfill. If it does not, a leak is present, and adding the oxopropanoate will result in dangerous HCl gas evolution.

  • Temperature Control: Pre-chill the receiving flask to 2-8 °C.

    • Causality: Both reagents exhibit high volatility and potential for thermal degradation at room temperature, increasing the vapor hazard.

  • Dispensing: Use a gas-tight glass syringe purged with nitrogen to transfer the oxopropanoate. Do not use plastic syringes for the acyl chloride derivative due to rapid polymer degradation and plunger seizing.

  • Quenching (Post-Reaction): Neutralize residual methyl malonyl chloride by slowly adding the reaction wash to a saturated sodium bicarbonate solution over an ice bath.

    • Validation: The complete cessation of CO2 evolution indicates total neutralization, validating that the waste is safe for standard disposal.

Workflow Start Hood & PPE Validation Inert N2 Purge (<1 Torr) Start->Inert Temp Chill Vessel (2-8 °C) Inert->Temp Dispense Gas-Tight Transfer Temp->Dispense Quench Bicarbonate Quench Dispense->Quench

Self-validating workflow for the inert handling of substituted oxopropanoates.

Emergency Response and First Aid

Standard first aid must be heavily modified when dealing with these specific electrophiles to prevent exacerbating the injury.

  • Skin Exposure: Immediate drenching in a safety shower for a minimum of 15 minutes is required[2]. Crucial Insight: Do not attempt to neutralize the acid on the skin with bases (e.g., baking soda). The exothermic neutralization reaction will cause secondary thermal burns on top of the chemical corrosion.

  • Inhalation: Remove the subject to fresh air immediately. Due to the lachrymatory and corrosive nature of methyl 3-chloro-3-oxopropanoate, pulmonary edema may be delayed. Administration of artificial respiration must be done via a one-way valve mask to protect the first aider from residual corrosive vapors[4].

  • Spill Cleanup: Never use water to flush methyl malonyl chloride spills, as it will generate massive, lethal volumes of HCl gas[2]. Use an inert, dry absorbent (e.g., dry sand or vermiculite), sweep using non-sparking tools, and place into a sealed, vented container for hazardous waste disposal.

References

  • Wikipedia - Ethyl pyruvate: Structure, Research, and Applications. Available at:[Link]

Sources

A Technical Guide to Sourcing and Quality Assessment of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and professionals in drug development, the procurement of high-purity chemical starting materials is a critical, foundational step that dictates the trajectory of a research program. This guide provides an in-depth technical overview of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4), a specialized β-ketoester, and its more commercially prevalent analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4). We will navigate the commercial landscape, detail robust protocols for synthesis and quality verification, and contextualize the utility of these reagents within the drug discovery pipeline. This document serves as a practical manual for sourcing, in-house validation, and application of these valuable synthetic building blocks.

Introduction and Commercial Landscape Analysis

The fluorinated phenyl ring combined with a reactive β-ketoester moiety makes this class of compounds highly valuable as precursors for a diverse range of biologically active molecules, particularly in the synthesis of heterocyclic systems like pyrazoles.[1]

A primary challenge for researchers is the commercial availability of the specific target molecule. The compound of interest, Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4) , is a highly specialized reagent. While it is cataloged by some chemical suppliers, it is often listed as out of stock, indicating it is likely available on a "synthesis-on-demand" basis, which may involve longer lead times.[2]

In contrast, the structurally related analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) , which lacks the gem-dimethyl substitution at the α-carbon, is widely manufactured and readily available from numerous suppliers. Due to its accessibility and the direct relevance of its chemistry and analytical profiles, this guide will focus on the commercial landscape and technical specifications of this analogue as a benchmark for researchers.

Commercial Supplier Overview for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4)

Sourcing high-purity starting material is essential for experimental reproducibility. The following table summarizes offerings from several reputable commercial suppliers for research and bulk quantities of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

SupplierPurity SpecificationAnalytical Method CitedAvailable Quantities
MedChemExpress≥ 97.0%NMRMilligrams to Grams[1][3]
ChemicalBook≥ 98%Not SpecifiedGrams to Kilograms[1]
Echemi≥ 99%Not SpecifiedGrams to Kilograms[1][4]
Apollo Scientific99%Not SpecifiedGrams to Kilograms[5]
BLD PharmNot SpecifiedNot SpecifiedGrams to Kilograms[1]
Ambeed, Inc.Not SpecifiedNot SpecifiedGrams to Kilograms[6]
TCI ChemicalsNot SpecifiedNot SpecifiedGrams to Kilograms[6]

Note: Purity specifications and availability are subject to batch-to-batch variability and should be confirmed directly with the supplier at the time of inquiry.

Synthesis, Quality Control, and In-House Verification

Understanding the synthesis and potential impurities is paramount for any researcher. This knowledge informs the selection of appropriate quality control (QC) measures to validate the identity and purity of a procured reagent before its use in critical experiments.

Foundational Synthesis: The Claisen Condensation

The most common and industrially scalable method for producing Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is the Claisen condensation.[1] This reaction involves the base-mediated condensation of an ester and a ketone.

Causality of Experimental Choices:

  • Starting Materials: 4'-fluoroacetophenone is the ketone that provides the fluorophenyl group, while diethyl carbonate serves as the ester component and the source of the ethyl propanoate backbone.[7]

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the α-carbon of the ketone, forming the reactive enolate intermediate.[7]

  • Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is crucial to prevent quenching of the highly reactive base and enolate.[8][9]

  • Workup: The reaction is quenched with a weak acid to neutralize the base and protonate the product. An acidic workup (e.g., with KHSO₄ or dilute H₂SO₄) ensures the final product is in its neutral form for extraction.[7]

The workflow for this synthesis provides a logical framework for producing related compounds. To synthesize the user's target compound, Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate , a researcher would need to modify the starting ketone. Instead of 4'-fluoroacetophenone, the synthesis would logically start with 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one . The subsequent Claisen condensation with diethyl carbonate would then yield the desired gem-dimethylated product.

cluster_synthesis General Synthesis Workflow A Starting Ketone (e.g., 4'-fluoroacetophenone) D Reaction Mixture (Reflux) A->D B Base (NaH) in Dry Solvent (THF) B->D C Ester (Diethyl Carbonate) C->D E Acidic Quench & Workup D->E F Extraction & Drying E->F G Purification (Distillation) F->G H Final Product: β-Ketoester G->H

Caption: Generalized Claisen condensation workflow.

Quality Control and Analytical Verification Workflow

Upon receiving a commercial batch or completing a synthesis, a rigorous QC workflow must be implemented. This ensures the material's identity, purity, and suitability for downstream applications.

cluster_qc Procurement and QC Workflow A Source & Procure Reagent B Visual Inspection (Color, Form) A->B C Identity Confirmation (¹H NMR, MS) B->C D Purity Assessment (HPLC, ¹H NMR Integration) C->D E {Pass | Fail} D->E F Release to Research E->F Pass G Reject & Contact Supplier E->G Fail

Caption: Procurement and QC workflow for the β-ketoester.

Experimental Protocol: ¹H NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure confirmation.

Objective: To confirm the chemical structure of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and assess its purity.

Materials:

  • Sample of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Tetramethylsilane (TMS) as internal standard (optional, as solvent peak can be used)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

Expected ¹H NMR Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (Keto-Enol Tautomers): [8]

  • Keto Form:

    • δ 7.96-8.01 (m, 2H, Ar-H ortho to C=O)

    • δ 7.13-7.19 (m, 2H, Ar-H meta to C=O)

    • δ 4.22 (q, J=7.2 Hz, 2H, -OCH₂CH₃)

    • δ 3.97 (s, 2H, -COCH₂CO-)

    • δ 1.26 (t, J=7.2 Hz, 3H, -OCH₂CH₃)

  • Enol Form (stabilized by intramolecular H-bond):

    • δ 12.62 (s, 1H, enolic -OH)

    • δ 7.76-7.80 (m, 2H, Ar-H)

    • δ 7.08-7.12 (m, 2H, Ar-H)

    • δ 5.61 (s, 1H, vinylic =CH-)

    • δ 4.27 (q, J=7.2 Hz, 2H, -OCH₂CH₃)

    • δ 1.34 (t, J=7.2 Hz, 3H, -OCH₂CH₃)

The ratio of the keto to enol forms can be determined by comparing the integration of unique signals, such as the methylene protons at 3.97 ppm (keto) and the vinylic proton at 5.61 ppm (enol).[8]

Experimental Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds by separating the main component from any potential impurities.

Objective: To determine the purity of an Ethyl 3-(4-fluorophenyl)-3-oxopropanoate sample.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample solution (approx. 1 mg/mL in Acetonitrile)

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a starting mixture of Mobile Phase A and B.

  • Sample Injection: Inject a defined volume (e.g., 10 µL) of the sample solution.

  • Chromatographic Run: Run a gradient elution method. A typical method might be:

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Application in Drug Discovery

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and its derivatives are versatile intermediates in medicinal chemistry. Their primary utility lies in the construction of heterocyclic scaffolds, which are privileged structures in many approved drugs. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.

cluster_drug_discovery Role in a Drug Development Pathway A Starting Material (Ethyl 3-(4-fluorophenyl) -3-oxopropanoate) B Reaction with Hydrazine Derivative A->B C Formation of Fluorinated Pyrazole Core B->C D Lead Generation & Library Synthesis C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role of the compound in a generic drug development pathway.

Conclusion

While the direct sourcing of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate requires engagement with suppliers for custom synthesis, its widely available analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, serves as an excellent and immediate alternative for many research applications. A thorough understanding of the synthesis, potential impurities, and robust analytical verification methods such as NMR and HPLC is essential for any researcher utilizing these powerful building blocks. By implementing the protocols and workflows outlined in this guide, scientists can ensure the quality and integrity of their starting materials, thereby enhancing the reliability and success of their drug discovery and development efforts.

References

  • NextSDS. (n.d.). ethyl 3-(4-fluorophenyl)-3-oxopropanoate — Chemical Substance Information. [Link]

  • Chemical-Suppliers.com. (n.d.). ethyl 3-(4-fluorophenyl)-3-oxopropanoate | CAS 1999-00-4. [Link]

  • Wychem. (n.d.). Ethyl 3-(4'-fluorophenyl)-3-oxopropanoate. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 3-(4'-Fluorophenyl)-3-oxopropanoic acid, ethyl ester. [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

Sources

Engineering Quaternary Stereocenters: A Comprehensive Guide to the Synthesis of α,α-Disubstituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Quaternary Challenge

In modern medicinal chemistry and drug development, α,α-disubstituted β-keto esters are indispensable building blocks. They serve as advanced precursors for noncanonical amino acids, complex heterocycles, and active pharmaceutical ingredients (APIs)[1]. The defining feature of these molecules is the all-carbon quaternary stereocenter at the α-position, which imparts significant metabolic stability and conformational rigidity to the resulting drug candidates.

However, the synthesis of these congested centers presents formidable thermodynamic and kinetic challenges. The primary obstacles include:

  • Steric Repulsion: The crowding around the α-carbon significantly raises the activation energy required for new carbon-carbon (C–C) bond formation.

  • Competing Pathways: Nucleophilic attack by the enolate can occur at the oxygen atom (O-alkylation) rather than the desired carbon atom (C-alkylation).

  • Retro-Claisen Cleavage: Highly substituted β-keto esters are prone to C–C bond cleavage under harsh basic conditions, destroying the target molecule.

This technical guide outlines the state-of-the-art methodologies to overcome these challenges, focusing on transition-metal catalysis, organocatalysis, and self-validating experimental workflows.

Core Synthetic Methodologies

The Titanium-Crossed Claisen Condensation

Historically, the construction of β-keto esters relied on the classical Claisen condensation using sodium ethoxide. However, when synthesizing α,α-disubstituted targets, this approach is severely hampered by reversible equilibria and self-condensation side reactions[2].

The Mechanistic Solution: Modern approaches utilize the Ti-crossed Claisen condensation. By employing Titanium(IV) chloride (TiCl 4​ ) and a tertiary amine base, the reaction generates a highly structured, rigid titanium enolate. The strong Lewis acidity of titanium tightly coordinates the oxygen atoms, completely suppressing O-alkylation and preventing the reverse reaction. This directs the electrophilic attack exclusively to the C-terminus, ensuring high yields of the crossed product[2].

Palladium-Catalyzed Asymmetric Allylation

For the enantioselective construction of quaternary centers, the Tsuji-Trost allylation has been elegantly adapted for β-keto esters. Using a Pd(0) source (e.g., Pd 2​ (dba) 3​ ) with chiral ligands—such as P-chirogenic diaminophosphine oxides—the reaction proceeds via a highly electrophilic π-allyl palladium intermediate[3].

  • Causality in Ligand Design: The stereocontrol is dictated by the chiral pocket of the ligand during the nucleophilic attack of the β-keto ester enolate. Additives like benzoic acid (PhCOOH) are often utilized to accelerate the formation of the active Pd-complex and stabilize the transition state via hydrogen bonding[4].

Aerobic α-Arylation and Diazo Homologation

Constructing an aryl-alkyl quaternary center traditionally required harsh, basic cross-coupling conditions. Recent breakthroughs utilize Pd/Brønsted acid cooperative systems to achieve direct dehydrogenative α-arylation under aerobic conditions, completely bypassing the need for pre-functionalized arenes[5].

Alternatively, asymmetric homologation using α-alkyl α-diazo esters catalyzed by chiral Scandium(III) N,N'-dioxide complexes facilitates a chemo- and enantioselective alkyl-group migration. This effectively inserts a quaternary carbon center while simultaneously expanding the carbon chain[6].

Workflow and Logical Relationships

The following diagram illustrates the strategic pathways from simple starting materials to advanced pharmaceutical intermediates.

Workflow A Starting Materials (Ketones / Esters) B Asymmetric Allylation (Pd Catalysis) A->B C Diazo Homologation (Sc(III) Catalysis) A->C D Ti-Crossed Claisen (TiCl4 / Base) A->D E α,α-Disubstituted β-Keto Esters B->E C->E D->E F Reductive Amination (Ru-BINAP) E->F G Advanced APIs (e.g., MK-7845) F->G

Fig 1. Synthetic pathways and pharmaceutical applications of α,α-disubstituted β-keto esters.

Experimental Protocol: Self-Validating Pd-Catalyzed Asymmetric Allylation

To ensure reproducibility and trustworthiness, the following protocol for the enantioselective Pd-catalyzed allylation of a cyclic β-keto ester is designed as a self-validating system with built-in analytical checkpoints.

Reagents: Pd 2​ (dba) 3​ ·CHCl 3​ (5 mol%), Chiral Ligand (e.g., (R)-BINAP or P-chirogenic diaminophosphine oxide, 10 mol%), N,O-Bis(trimethylsilyl)acetamide (BSA, 1.2 eq), Allyl acetate (1.5 eq), β-Keto ester (1.0 eq), Toluene (anhydrous).

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere): In an oven-dried Schlenk flask under Argon, dissolve Pd 2​ (dba) 3​ ·CHCl 3​ and the chiral ligand in anhydrous toluene. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Observe a distinct color change from dark purple/yellow to a clear, deep orange solution, confirming the generation of the active monoligated Pd(0) species.

  • Mild Enolization: Add the β-keto ester followed by BSA to the reaction mixture.

    • Causality: BSA is chosen over harsh bases (like NaH or KOtBu) because it generates a silyl enol ether intermediate under strictly neutral conditions, entirely preventing retro-Claisen cleavage or background racemization[3].

  • Electrophilic Addition: Inject allyl acetate dropwise. Heat the reaction to 40 °C.

    • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and GC-MS. The disappearance of the UV-active β-keto ester starting material (typically within 12-16 hours) validates reaction completion.

  • Quenching and Isolation: Cool to room temperature, quench with saturated aqueous NH 4​ Cl, and extract with ethyl acetate. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Analytical Validation:

    • Structural Confirmation: 1 H NMR must show the disappearance of the α-proton and the appearance of terminal alkene multiplet signals (δ 5.0–5.8 ppm).

    • Stereochemical Confirmation: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) to validate the enantiomeric excess (ee).

Mechanistic Pathway of Pd-Catalyzed Allylation

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition Enolate β-Keto Ester Enolate PiAllyl->Enolate Enolate Coordination Product Quaternary Product Enolate->Product Nucleophilic Attack Product->Pd0 Reductive Elimination

Fig 2. Catalytic cycle of Pd-mediated asymmetric allylation.

Quantitative Data Summary

The following table summarizes the performance metrics and mechanistic advantages of the primary synthetic strategies discussed.

MethodologyCatalyst / ReagentsYield RangeEnantiomeric Excess (ee)Mechanistic Advantage
Ti-Crossed Claisen TiCl 4​ / Tertiary Amine70–90%N/A (Achiral)Rigid Ti-enolate prevents self-condensation[2].
Asymmetric Allylation Pd 2​ (dba) 3​ / Chiral Ligand85–99%88–94%π-allyl intermediate allows mild C-C bond formation[3].
Aerobic α-Arylation Pd(OAc) 2​ / Brønsted Acid65–88%RegioselectiveDehydrogenative coupling avoids pre-functionalized arenes[5].
Diazo Homologation Sc(III) N,N'-dioxide75–92%>90%Enables simultaneous ring-expansion and quaternary center formation[6].
Reductive Amination Ru-BINAP / H 2​ / NH 3​ 80–95%>95%Chemoselective reduction in the presence of Lewis basic groups[7].

Downstream Applications in Drug Development

The ultimate value of α,α-disubstituted β-keto esters lies in their downstream utility. A highly relevant contemporary application is their conversion into noncanonical β-amino esters.

In 2026, researchers developed a Direct Asymmetric Reductive Amination (DARA) protocol utilizing a commercial Ruthenium-BINAP complex. This transformation successfully converts the sterically encumbered ketone into a chiral amine with exceptional chemoselectivity. Crucially, this specific methodology was developed to access the key β-amino amide intermediate required for the commercial synthesis of the COVID-19 protease inhibitor MK-7845[7]. The ability to reliably synthesize and manipulate these quaternary centers directly accelerates the pipeline from bench-scale discovery to commercial API manufacturing.

References

  • BenchChem. "Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate via Claisen Condensation: An In-depth Technical Guide."2

  • RSC Advances. "Recent advances in the transesterification of β-keto esters." 1

  • Organic Letters (ACS Publications). "Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides." 7

  • Journal of Organic Chemistry (PubMed). "Formation of a quaternary carbon center through the Pd(0)/PhCOOH-catalyzed allylation of cyclic beta-keto esters and 1,3-diketones with alkynes." 4

  • ResearchGate. "Pd-Catalyzed Enantioselective Synthesis of Quaternary α-Amino Acid Derivatives Using a Phenylalanine-Derived P-Chirogenic Diaminophosphine Oxide." 3

  • ResearchGate. "Palladium-Catalyzed Dehydrogenative β′-Arylation of β-Keto Esters under Aerobic Conditions: Interplay of Metal and Brønsted Acids." 5

  • ResearchGate. "Catalytic Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters." 6

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate. This β-keto ester is a valuable building block in medicinal chemistry and drug discovery, primarily serving as a precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. The presented methodology is based on the acylation of an ester enolate, a robust and well-established transformation in organic synthesis. This guide offers a comprehensive walkthrough of the procedure, from reagent selection and reaction setup to purification and characterization of the final product, while also delving into the mechanistic underpinnings of the key reaction steps.

Introduction

β-Keto esters are a pivotal class of organic compounds, widely utilized as versatile intermediates in the synthesis of a plethora of biologically active molecules.[1] Their inherent functionality, characterized by the presence of a ketone and an ester group separated by a methylene or substituted carbon, allows for a diverse range of chemical transformations. Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, the subject of this guide, incorporates a fluorinated phenyl ring, a common motif in modern pharmaceuticals that can enhance metabolic stability and binding affinity. The 2,2-dimethyl substitution at the α-position provides steric hindrance and a quaternary carbon center, which can be crucial for directing subsequent reactions and influencing the conformation of the final molecule. This compound is a key intermediate for the synthesis of various therapeutic agents.[2]

The synthesis of α,α-disubstituted β-keto esters such as Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate cannot be achieved through a standard Claisen condensation of simple esters.[3] Instead, a more directed approach is required, typically involving the acylation of a pre-formed enolate of an α,α-disubstituted ester with a suitable acylating agent.[4] The protocol detailed herein employs the formation of a lithium enolate from ethyl isobutyrate, which is subsequently acylated with 4-fluorobenzoyl chloride. This "crossed" Claisen-type condensation is a highly effective method for the construction of the target molecule.[5]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product EthylIsobutyrate Ethyl Isobutyrate Enolate Lithium Enolate of Ethyl Isobutyrate EthylIsobutyrate->Enolate + LDA Base LDA (Lithium Diisopropylamide) in THF AcylChloride 4-Fluorobenzoyl Chloride Product Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate Enolate->Product + 4-Fluorobenzoyl Chloride SideProduct LiCl

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
Ethyl IsobutyrateC₆H₁₂O₂116.1611.62 g (0.1 mol)≥99%Sigma-Aldrich
DiisopropylamineC₆H₁₅N101.1911.13 g (0.11 mol)≥99.5%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.0644 mL (0.11 mol, 2.5 M in hexanes)Sigma-Aldrich
4-Fluorobenzoyl ChlorideC₇H₄ClFO158.5615.86 g (0.1 mol)≥98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11300 mLSigma-Aldrich
Saturated aq. NH₄Cl100 mL
Diethyl Ether(C₂H₅)₂O74.12As needed
Anhydrous MgSO₄As needed
Silica GelAs needed60 Å, 230-400 mesh
HexaneC₆H₁₄86.18As neededHPLC Grade
Ethyl AcetateC₄H₈O₂88.11As neededHPLC Grade

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • Thermometer

  • Nitrogen/Argon inlet

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and chromatography

Procedure

1. Preparation of Lithium Diisopropylamide (LDA) Solution (In situ)

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Add diisopropylamine (11.13 g, 0.11 mol) to the THF.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via a syringe or dropping funnel while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the resulting pale yellow solution at 0 °C for 30 minutes.

Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the ester without competing nucleophilic attack at the ester carbonyl group.[6] Preparing it in situ ensures its reactivity.

2. Formation of the Ester Enolate

  • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of ethyl isobutyrate (11.62 g, 0.1 mol) in anhydrous THF (50 mL).

  • Add the ethyl isobutyrate solution dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Rationale: The low temperature is crucial to prevent side reactions, such as self-condensation of the ester, and to ensure the kinetic stability of the lithium enolate.[7]

3. Acylation of the Enolate

  • Prepare a solution of 4-fluorobenzoyl chloride (15.86 g, 0.1 mol) in anhydrous THF (50 mL).

  • Add this solution dropwise to the enolate solution at -78 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 1 hour.

Rationale: The dropwise addition of the acyl chloride at low temperature controls the exothermic reaction and minimizes the formation of byproducts.

4. Work-up and Purification

  • Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate as a colorless to pale yellow oil.

Rationale: The aqueous work-up removes inorganic salts and water-soluble impurities. The bicarbonate wash removes any unreacted 4-fluorobenzoyl chloride by converting it to the water-soluble 4-fluorobenzoic acid.

Workflow Diagram

Synthesis_Workflow A Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at 0°C) B Form Ester Enolate (Add Ethyl Isobutyrate to LDA at -78°C) A->B C Acylation (Add 4-Fluorobenzoyl Chloride at -78°C) B->C D Reaction Quench (Saturated aq. NH4Cl) C->D E Aqueous Work-up (Extraction with Diethyl Ether) D->E F Purification (Flash Column Chromatography) E->F G Final Product (Characterization) F->G

Caption: Step-by-step synthesis workflow.

Characterization

The identity and purity of the synthesized Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9-8.1 (m, 2H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.45 (s, 6H, -C(CH₃)₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~198.5 (C=O, ketone), 172.1 (C=O, ester), 165.8 (d, J=254 Hz, C-F), 132.3 (d, J=9 Hz, Ar-C), 131.5 (Ar-C), 115.7 (d, J=22 Hz, Ar-C), 61.8 (-OCH₂), 55.4 (-C(CH₃)₂), 24.7 (-C(CH₃)₂), 14.0 (-OCH₂CH₃).

  • IR (neat, cm⁻¹): ~1745 (C=O, ester), ~1690 (C=O, ketone), ~1600 (C=C, aromatic), ~1230 (C-F).

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₅FO₃ [M+H]⁺: 239.10, Found: 239.10.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete enolate formation due to impure reagents or improper temperature control.Ensure all reagents are anhydrous and of high purity. Maintain strict temperature control during the formation and acylation of the enolate.
Hydrolysis of the acyl chloride.Use freshly opened or distilled 4-fluorobenzoyl chloride.
Presence of starting material (ethyl isobutyrate) Insufficient amount of base or incomplete reaction.Use a slight excess of LDA. Increase reaction time for enolate formation or acylation.
Formation of byproducts Reaction temperature too high, leading to side reactions.Maintain the reaction temperature at -78 °C during the addition of reagents.
Presence of water in the reaction.Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.

  • Diisopropylamine and 4-fluorobenzoyl chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the organolithium reagents by atmospheric moisture and oxygen.

  • The use of a dry ice/acetone bath requires caution; ensure good ventilation and wear cryogenic gloves.

References

  • Yuan, T., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(7), 2056–2057.
  • Chemistry LibreTexts. (2014). 19.
  • Google Patents. (2021).
  • Zhou, G., et al. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization.
  • Master Organic Chemistry. (2020).
  • Scilit. (n.d.). The reaction of lithium ester enolates with acid chlorides.
  • ChemBK. (2024). Isobutyrylacetic acid ethyl ester.
  • Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (n.d.). A Technical Guide to High-Purity Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate for Researchers and Drug Development Professionals.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • University of Illinois. (n.d.).
  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.). Ethyl 3-(4-fluorophenyl)
  • PrepChem.com. (n.d.). Synthesis of A. 3-(4'-Fluorophenyl)-3-oxopropanoic acid, ethyl ester.
  • ChemicalBook. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • ResearchGate. (1995). Mastering .beta.-Keto Esters.
  • ChemicalBook. (2026).
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  • Course Hero. (n.d.).
  • ResearchGate. (n.d.). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.
  • MedChemExpress. (n.d.). Ethyl 3-(4-fluorophenyl)
  • Sigma-Aldrich. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Chemical Synthesis Database. (2025). ethyl 3-(4-chlorophenyl)
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2011).
  • Organic Syntheses Procedure. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. (2005). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

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Application Note: High-Purity Isolation of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, robust protocol for the purification of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, a key β-keto ester intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a widely adopted technique for its efficiency in separating moderately polar compounds.[1][2] We will elucidate the rationale behind the selection of the stationary and mobile phases, provide a step-by-step guide from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified product, and discuss expected outcomes. This guide is intended for researchers, chemists, and process development professionals who require a high-purity product for subsequent synthetic steps.

Introduction and Scientific Background

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic structures and other biologically active molecules.[3][4] The purity of this intermediate is paramount, as residual starting materials or synthetic by-products can lead to undesirable side reactions, complicate downstream characterizations, and lower the overall yield and efficacy of the final active pharmaceutical ingredient (API).

The target molecule is a β-keto ester, a class of compounds characterized by moderate polarity due to the presence of two carbonyl groups and an ester linkage.[5] Its structure, featuring a fluorophenyl ring, an ethyl ester, and two alpha-methyl groups, dictates its chromatographic behavior. Column chromatography on a polar stationary phase like silica gel is the method of choice for purifying such compounds.[6][7][8] The separation principle relies on the differential partitioning of the mixture's components between the stationary phase and a non-polar mobile phase.[9][10] Less polar impurities will travel through the column faster, while the target compound and more polar impurities will have a stronger interaction with the silica gel, thus eluting later.[10]

Foundational Principles: Mobile Phase Selection via TLC

Before committing to a large-scale column separation, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[11][12] TLC is a rapid, inexpensive analytical technique that effectively predicts the behavior of compounds on a silica column.[9][12]

The Causality behind Solvent Choice: The goal is to find a solvent system that provides good separation between the target compound and its impurities. For a moderately polar compound like Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.[1][11]

  • Hexanes (Non-polar): Encourages retention of all components on the polar silica gel.

  • Ethyl Acetate (Polar): Competes with the analytes for binding sites on the silica, promoting their movement up the plate.[10]

By testing various ratios of these solvents, one can identify a system where the target compound has a Retardation Factor (Rf) between 0.2 and 0.4.[9] This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent without co-eluting with impurities.[11]

Protocol for TLC Analysis:

  • Prepare several developing chambers (beakers with a lid or watch glass) containing different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[12]

  • Place the plate in a developing chamber, ensuring the solvent level is below the baseline.[12]

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[9][13]

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]

  • Select the solvent system that gives the target compound an Rf of ~0.3 and maximizes the separation from other spots.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 5 grams of crude product. Adjustments to column size and solvent volumes can be made for different scales.

Materials and Instrumentation
Item Specification
Stationary Phase Silica Gel, 60 Å, 230-400 mesh (particle size 40-63 µm)
Crude Sample ~5 g Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate
Mobile Phase Hexanes and Ethyl Acetate (HPLC Grade)
Glass Column 60 cm length, 4 cm inner diameter
Fraction Collector Automated system or manual collection with test tubes
Detection UV detector or TLC analysis of fractions
Other Cotton or glass wool, clean sand, rotary evaporator
Column Preparation (Wet Slurry Method)

The wet slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for achieving high resolution.[14]

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug. Add a ~1 cm layer of clean sand on top.

  • Create the Slurry: In a beaker, measure approximately 100 g of silica gel. Add ~400 mL of the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and stir gently to create a uniform slurry free of air bubbles.[14]

  • Pack the Column: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to prevent spillage.

  • Settle the Silica: Open the stopcock and drain some solvent, collecting it for reuse. Gently tap the sides of the column with a rubber hose to encourage even packing of the silica bed. The final packed silica height should be around 20-25 cm.

  • Add Sand: Once the silica has settled, add another ~1 cm layer of sand on top to prevent the bed from being disturbed during sample loading.[14]

  • Equilibrate: Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.

Sample Loading

For optimal separation, the sample should be loaded onto the column in a concentrated band. Dry loading is recommended, especially if the crude product has low solubility in the mobile phase.[1]

  • Dissolve Crude Product: Dissolve the ~5 g of crude material in a minimal amount of a volatile solvent (e.g., 15-20 mL of dichloromethane).

  • Adsorb onto Silica: Add 10-15 g of fresh silica gel to the solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[14]

  • Load the Column: Carefully drain the solvent from the equilibrated column until it is level with the top of the sand. Gently add the silica-adsorbed sample onto the sand layer, creating a uniform, flat layer.

  • Top with Sand: Add another small layer of sand (~0.5 cm) on top of the sample layer to protect it from the eluent stream.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with different polarities.[1]

  • Initial Elution: Carefully add the initial low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to the column.

  • Apply Pressure: Use gentle air pressure to achieve a steady flow rate (approximately 5-10 cm/min drop rate).

  • Collect Fractions: Begin collecting fractions (e.g., 20 mL per tube) as soon as the first drop of eluent exits the column.

  • Increase Polarity: After eluting non-polar impurities (monitor by TLC), gradually increase the proportion of ethyl acetate in the mobile phase. A suggested gradient might be:

    • 500 mL of 95:5 Hexane:EtOAc

    • 500 mL of 90:10 Hexane:EtOAc

    • 1000 mL of 85:15 Hexane:EtOAc (or the system identified by TLC)

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.[13] Spot every few fractions on a single TLC plate to track the elution profile.

Isolation and Analysis
  • Pool Fractions: Combine the fractions that contain only the pure target compound, as determined by TLC analysis.

  • Remove Solvent: Concentrate the pooled fractions using a rotary evaporator to remove the mobile phase.

  • Final Drying: Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.

  • Confirm Purity: Obtain the final mass and calculate the yield. Confirm the structure and assess the purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.[15]

Workflow Visualization

The entire purification process can be visualized as a logical sequence of steps, from initial analysis to final product isolation.

Purification_Workflow Crude Crude Product TLC_Opt TLC Analysis (Mobile Phase Optimization) Crude->TLC_Opt Develop Method Dry_Load Dry Sample Loading Crude->Dry_Load Col_Pack Column Packing (Wet Slurry Method) TLC_Opt->Col_Pack Optimized Eluent Col_Pack->Dry_Load Elution Gradient Elution & Fraction Collection Dry_Load->Elution TLC_Frac TLC Analysis of Fractions Elution->TLC_Frac Monitor Progress Pooling Pooling of Pure Fractions TLC_Frac->Pooling Identify Pure Fractions Evap Solvent Evaporation (Rotary Evaporator) Pooling->Evap Isolate Product Analysis Final Purity Analysis (NMR, HPLC, Yield) Evap->Analysis

Caption: Workflow for the purification of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

Expected Results and Troubleshooting

Upon successful completion of this protocol, Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate should be isolated as a colorless to pale yellow oil with a purity exceeding 98% as determined by NMR and HPLC.[3][4]

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Ensure the Rf of the target is ~0.3.
Column was poorly packed.Ensure a homogeneous slurry and tap the column well during packing to avoid channels.
Band Tailing Sample is too acidic/basic.Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase.
Sample was overloaded.Use a larger column or reduce the amount of crude material loaded.
Cracked Silica Bed Column ran dry.Always keep the solvent level above the top of the silica bed.
Product Elutes Too Fast/Slow Mobile phase is too polar/non-polar.Adjust the gradient profile. Start with a lower polarity eluent or increase polarity more slowly.

Conclusion

The flash column chromatography protocol detailed in this application note provides a reliable and scalable method for obtaining high-purity Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate. By first optimizing the separation conditions using TLC and then adhering to proper column packing and gradient elution techniques, researchers can ensure the quality of this critical synthetic intermediate, thereby facilitating successful outcomes in drug discovery and development projects.

References

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  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: General procedure A for preparation of the substituted ethyl 3-oxo-3-phenylpropanoates. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information: General considerations. Retrieved from [Link]

  • Cardani, S., et al. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 30(17), 3456. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • CaltechAUTHORS. (n.d.). Supplemental materials for: The Development of a Facile Tandem Wolff/Cope Rearrangement for the Synthesis of Fused Carbocyclic S. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Unique Challenges of Fluorinated Compound Crystallization

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science.[1] Fluorination can dramatically alter a compound's metabolic stability, bioavailability, and binding affinity.[2] However, these same electronic perturbations present unique challenges during purification, particularly by recrystallization. The high electronegativity of fluorine and the unique nature of its intermolecular interactions significantly influence the solubility and crystal packing of organofluorine compounds, often rendering standard recrystallization protocols ineffective.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for the successful recrystallization of fluorinated organic compounds. We will delve into the supramolecular chemistry that governs the crystallization of these molecules and provide detailed, field-proven protocols for both standard and advanced recrystallization techniques.

Part 1: The Role of Fluorine in Crystal Engineering and Solvent Selection

The success of any recrystallization is predicated on the judicious choice of a solvent or solvent system.[5] For fluorinated compounds, this selection process is complicated by their often-unconventional solubility profiles. Highly fluorinated compounds can be both hydrophobic and lipophobic, leading to poor solubility in both aqueous and common organic solvents.[4] This behavior is a direct consequence of the electronic properties of the carbon-fluorine bond and the weak, yet influential, non-covalent interactions it forms.

The Supramolecular Influence of the C-F Bond

The high electronegativity of fluorine creates a strong dipole in the C-F bond, yet the fluorine atom itself is a poor hydrogen bond acceptor. Instead, crystal lattices of fluorinated compounds are often stabilized by a network of weaker, more subtle interactions, including:

  • C-H···F Interactions: These weak hydrogen bonds play a significant role in the packing of many organofluorine crystals.[6]

  • Arene-Perfluoroarene Stacking: The opposing electronic character of electron-rich aromatic rings and electron-poor perfluorinated aromatic rings can lead to stabilizing stacking interactions.

  • C-F···F-C Interactions: While often considered repulsive, under certain geometries, these interactions can be weakly attractive and contribute to the overall lattice energy.

Understanding these interactions is key to predicting how a fluorinated molecule will pack into a crystal lattice and, by extension, which solvents are likely to be effective for recrystallization.[3]

Systematic Solvent Screening

A systematic approach to solvent screening is crucial. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[5]

The following workflow provides a structured approach to solvent selection for fluorinated compounds:

G cluster_0 Phase 1: Small-Scale Solubility Testing cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization A Place ~10-20 mg of crude compound in a small test tube B Add a few drops of a test solvent A->B C Observe solubility at room temperature B->C D If insoluble, gently heat the mixture C->D E Assess solubility at elevated temperature D->E F Good Candidate: Insoluble at RT, Soluble when hot E->F Ideal Outcome G Poor Candidate: Soluble at RT E->G Unsuitable H Poor Candidate: Insoluble at all temperatures E->H Unsuitable J Proceed to bulk recrystallization with the selected solvent F->J I Consider Mixed-Solvent System or Fluorous Solvent H->I K If no single solvent is ideal, proceed to mixed-solvent protocol I->K G cluster_0 Co-crystal Formation API Fluorinated API (Difficult to crystallize) Solvent Solvent API->Solvent Dissolve Coformer Co-former (e.g., Nicotinamide) Coformer->Solvent Dissolve Cocrystal Co-crystal Lattice (Improved Properties) Solvent->Cocrystal Crystallize

Sources

Use of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is a bespoke chemical building block of significant interest in contemporary drug discovery. Its structure combines three critical features that make it a powerful precursor for heterocyclic synthesis:

  • A β-Ketoester Moiety: This classic 1,3-dicarbonyl arrangement provides two reactive electrophilic sites, making it an ideal substrate for condensation reactions with a variety of dinucleophiles.[1]

  • A 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The C-F bond can enhance metabolic stability, modulate lipophilicity and bioavailability, and alter the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic profiles.[2][3] More than 20% of all pharmaceuticals on the market contain fluorine, underscoring its importance.[2][4]

  • A Gem-Dimethyl Group: The two methyl groups at the C2 position are a key design element. They block the α-carbon, preventing it from acting as a nucleophile via enolization. This structural constraint removes potential side reactions and provides steric influence, directing the course of cyclization reactions to yield specific, highly substituted heterocyclic cores.

This guide provides detailed application notes and protocols for leveraging the unique reactivity of this reagent in the synthesis of high-value fluorinated pyrazoles, isoxazoles, and pyrimidinones—scaffolds frequently found in approved therapeutic agents.[5][6]

Application Note 1: Synthesis of 4,4-Dimethyl-5-(4-fluorophenyl)pyrazolones

Scientific Context: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous drugs with anti-inflammatory, antimicrobial, and anticancer properties.[7][8] The Knorr pyrazole synthesis, a robust reaction between a β-ketoester and a hydrazine, is a foundational method for creating this heterocyclic system.[7][9] The reaction with Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate proceeds with high regioselectivity because the initial nucleophilic attack from hydrazine occurs preferentially at the more electrophilic ketone carbonyl over the ester carbonyl.

Reaction Mechanism: Knorr Pyrazole Synthesis The mechanism involves two key steps:

  • Hydrazone Formation: The terminal nitrogen of the hydrazine derivative attacks the benzoyl carbonyl group of the β-ketoester. This is typically the kinetically favored step.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on the ester carbonyl, leading to a five-membered ring. Subsequent elimination of ethanol yields the stable pyrazolone product.[7][10]

Workflow for Pyrazole Synthesis

reagent Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate + Hydrazine Hydrate conditions Solvent: Ethanol Catalyst: Acetic Acid (cat.) Temperature: Reflux reagent->conditions 1. Combine & Heat reaction Reaction Monitoring (TLC) conditions->reaction 2. Monitor workup Cool & Remove Solvent reaction->workup 3. Upon Completion precipitation Add Water to Precipitate workup->precipitation 4. Induce Crystallization isolation Vacuum Filtration & Washing precipitation->isolation 5. Isolate Solid product Dry to Yield Final Pyrazolone Product isolation->product 6. Purify

Caption: Experimental workflow for the synthesis of pyrazolones.

Detailed Experimental Protocol:

Materials:

  • Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Standard reflux apparatus, magnetic stirrer, TLC plates, and vacuum filtration setup.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of substrate).

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise with stirring.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[7][11]

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold deionized water while stirring. The pyrazolone product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 4,4-dimethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

ComponentMolar Eq.Role
Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate1.0β-Ketoester Substrate
Hydrazine Hydrate1.1Dinucleophile
EthanolSolventReaction Medium
Glacial Acetic AcidCatalyticAcid Catalyst

Table 1: Key components for the synthesis of 4,4-dimethyl-5-(4-fluorophenyl)pyrazolone.

Application Note 2: Synthesis of 4,4-Dimethyl-5-(4-fluorophenyl)isoxazolones

Scientific Context: The isoxazole ring is another vital heterocycle in drug design, present in various anti-inflammatory, antibiotic, and anticancer agents.[12][13] The synthesis of isoxazoles from β-ketoesters is a direct and efficient process, analogous to the Knorr pyrazole synthesis, but utilizing hydroxylamine as the dinucleophile. The fluorinated isoxazole products are valuable for further chemical elaboration or direct biological screening.

Reaction Mechanism: The reaction with hydroxylamine hydrochloride proceeds via a similar pathway to the pyrazole synthesis. The nucleophilic nitrogen of hydroxylamine attacks the ketone carbonyl, forming an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's oxygen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable isoxazolone ring.

Workflow for Isoxazole Synthesis

reagent Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate + Hydroxylamine HCl base Base: Sodium Acetate or Pyridine Solvent: Ethanol reagent->base 1. Combine Reagents reaction Heat to Reflux & Monitor (TLC) base->reaction 2. Heat workup Cool & Concentrate reaction->workup 3. Upon Completion extraction Partition between Water & Ethyl Acetate workup->extraction 4. Aqueous Workup isolation Dry Organic Layer & Evaporate extraction->isolation 5. Isolate Crude Product product Purify (Crystallization/Chromatography) to Yield Isoxazolone isolation->product 6. Purify

Caption: Experimental workflow for the synthesis of isoxazolones.

Detailed Experimental Protocol:

Materials:

  • Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate (or a weak organic base like pyridine)

  • Ethanol

  • Standard reflux apparatus and workup equipment.

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add sodium acetate (1.5 eq) to the mixture. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture by removing the ethanol under reduced pressure.

  • Add water to the residue and extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4,4-dimethyl-5-(4-fluorophenyl)isoxazol-3(2H)-one.

ComponentMolar Eq.Role
Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate1.0β-Ketoester Substrate
Hydroxylamine Hydrochloride1.2N-O Dinucleophile
Sodium Acetate1.5Base
EthanolSolventReaction Medium

Table 2: Key components for the synthesis of 4,4-dimethyl-5-(4-fluorophenyl)isoxazolone.

Application Note 3: Multicomponent Synthesis of Fluorinated Dihydropyrimidinones (Biginelli-Type Reaction)

Scientific Context: Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials.[14][15] The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs), a heterocyclic core with a wide range of pharmacological activities. The use of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate in a Biginelli-type reaction allows for the rapid assembly of a complex, fluorinated, and highly substituted pyrimidinone scaffold.

Reaction Mechanism: The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the β-ketoester. Subsequent cyclization via intramolecular attack of the second urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidinone product. The gem-dimethyl group remains as a key substituent on the final heterocyclic ring.

Workflow for Biginelli-Type Reaction

reagents β-Ketoester + Aromatic Aldehyde + Urea conditions Solvent: Ethanol or Acetonitrile Catalyst: HCl, p-TSA, or Lewis Acid reagents->conditions 1. Combine reaction Heat to Reflux (Conventional) or Microwave Irradiation conditions->reaction 2. React precipitation Cool Reaction Mixture reaction->precipitation 3. Upon Completion isolation Filter Precipitated Solid precipitation->isolation 4. Isolate purification Recrystallize from Hot Ethanol isolation->purification 5. Purify product Final Dihydropyrimidinone Product purification->product 6. Obtain Final Product

Caption: General workflow for the Biginelli multicomponent reaction.

Detailed Experimental Protocol:

Materials:

  • Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Urea (or thiourea)

  • Ethanol

  • Concentrated Hydrochloric Acid (or another acid catalyst like p-TsOH)

Procedure:

  • In a round-bottom flask, combine Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and urea (1.5 eq).

  • Add ethanol as the solvent and a few drops of concentrated HCl as the catalyst.

  • Heat the mixture to reflux for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials. Microwave irradiation can often significantly shorten the reaction time.

  • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

ComponentMolar Eq.Role
Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate1.01,3-Dicarbonyl Component
Aromatic Aldehyde1.0Electrophile
Urea1.5Dinucleophile
Hydrochloric AcidCatalyticAcid Catalyst
EthanolSolventReaction Medium

Table 3: Key components for the Biginelli-type synthesis of dihydropyrimidinones.

Conclusion

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is a versatile and highly effective building block for constructing medicinally relevant fluorinated heterocycles. Its unique substitution pattern allows for clean, high-yielding transformations into pyrazoles, isoxazoles, and pyrimidinones through well-established synthetic routes. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals aiming to generate novel molecular entities for screening and lead optimization programs.

References

  • Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY.
  • Mechanisms of heterocycle ring formation. Part 5. A carbon-13 nuclear magnetic resonance study of pyrazolinone synthesis by the reaction of β-ketoesters with substituted hydrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • (2025, March 6). Key developments in fluorinated heterocycles. Taylor & Francis.
  • Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.).
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.).
  • (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • (2014, June 8). Formation of γ-‐Keto Esters from β. Organic Syntheses.
  • A Technical Guide to High-Purity Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Wong, V. K., et al. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). Benchchem.
  • The synthesis of pyrazole derivatives using ethyl.... (n.d.). ResearchGate.
  • (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Der Pharma Chemica.
  • Behalo, M. S., & Aly, A. A. (2011, September 15). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry.
  • (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC.
  • (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC.
  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Biochemical Reagent. (n.d.). MedChemExpress.
  • (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (n.d.).
  • Sloop, J. C., Bumgardner, C. L., & Loehle, W. D. (2020, July 7). Synthesis of Fluorinated Heterocycles. ResearchGate.
  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
  • (2025, August 12). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.

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Application Notes & Protocols: Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis, characterization, and application of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1225553-43-4), a valuable intermediate in pharmaceutical research and development.[1] Its structure, featuring a fluorinated aromatic ring and a sterically hindered β-ketoester moiety, offers unique reactivity for constructing complex molecular architectures.

The fluorophenyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The β-ketoester functionality is a versatile handle for a wide range of chemical transformations, particularly in the synthesis of heterocyclic compounds.[2][3] The presence of the gem-dimethyl group at the α-position is a critical design element; it blocks the often-reactive α-proton, preventing self-condensation and directing subsequent reactions to the keto and ester groups, thus offering greater synthetic control.

This guide combines established chemical principles with practical, field-proven protocols to empower researchers in leveraging this intermediate for novel drug discovery programs.

Physicochemical Properties and Characterization

The precise characterization of any intermediate is fundamental to ensuring the reproducibility and success of subsequent synthetic steps. High-purity starting materials are essential for developing robust and scalable pharmaceutical manufacturing processes.[4]

Table 1: Physicochemical Properties of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

PropertyValueSource
CAS Number 1225553-43-4[1]
Molecular Formula C₁₃H₁₅FO₃[1]
Molecular Weight 238.25 g/mol [1]
IUPAC Name ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate[5]
SMILES CCOC(=O)C(C(=O)c1ccc(cc1)F)(C)C[1]
Form (Predicted) Colorless to pale yellow liquid/oil[6]
Analytical Characterization

Purity and structural confirmation are typically established using a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural verification.[2]

    • ¹H NMR : Expected signals would include a singlet for the six protons of the gem-dimethyl groups, a quartet and a triplet for the ethyl ester group, and multiplets in the aromatic region for the 4-fluorophenyl ring.

    • ¹³C NMR : Key signals would include resonances for the two carbonyl carbons (keto and ester), the quaternary α-carbon, the carbons of the ethyl group, and the distinct signals of the fluorinated aromatic ring.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the compound.[2] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of the compound by separating it from starting materials and byproducts.[2]

Synthesis Protocol: A Guided Approach

While multiple routes to β-ketoesters exist, a robust and common method is the Claisen condensation or related acylation of an ester enolate.[7] For the title compound, the most logical approach is the acylation of the enolate of ethyl isobutyrate with 4-fluorobenzoyl chloride. This method is advantageous as it directly constructs the desired carbon skeleton.

Protocol 2.1: Synthesis via Acylation of Ethyl Isobutyrate Enolate

This protocol describes the synthesis using a strong, non-nucleophilic base to generate the ester enolate, which is then trapped by the acyl chloride.

Causality and Experimental Rationale:

  • Anhydrous Conditions : The use of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) necessitates strictly anhydrous (dry) solvents and an inert atmosphere (Nitrogen or Argon). Water would rapidly quench the base and the reactive enolate, halting the reaction.[8]

  • Base Selection : Sodium hydride is a common choice for large-scale synthesis. It is a strong, non-nucleophilic base that deprotonates the α-carbon of the ester to form the enolate.[7]

  • Temperature Control : The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent acylation may be allowed to warm to room temperature to ensure the reaction goes to completion.[8]

  • Workup Procedure : The reaction is quenched with a mild acid to neutralize any remaining base and protonate the intermediate. A standard aqueous workup involving extractions with an organic solvent is used to isolate the crude product. Washing with sodium bicarbonate removes acidic impurities, and a brine wash helps to remove residual water before drying.[9]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl isobutyrate

  • 4-fluorobenzoyl chloride

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Preparation : Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition : Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation : Slowly add ethyl isobutyrate (1.0 equivalent) dropwise to the cooled NaH suspension. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete. Hydrogen gas evolution should be observed.

  • Acylation : Add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Completion : After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching : Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the mixture is acidic (pH ~5-6).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude oil by vacuum distillation to yield Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate as a clear oil.

Visualization of Synthesis Workflow:

cluster_prep Preparation & Enolate Formation cluster_reaction Core Reaction cluster_workup Workup & Purification NaH NaH in anhy. THF Enolate Enolate Formation (0°C, N2 atm) NaH->Enolate Isobutyrate Ethyl Isobutyrate Isobutyrate->Enolate Acylation Acylation (0°C to RT) Enolate->Acylation Nucleophilic Attack AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Acylation Quench Acidic Quench Acylation->Quench Extract Extraction Quench->Extract Purify Vacuum Distillation Extract->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of the title compound.

Applications in Pharmaceutical Synthesis

The primary utility of β-ketoesters is their role as precursors to heterocyclic systems, which form the core of many FDA-approved drugs.

Application 3.1: Synthesis of Fluorinated Pyrazole Derivatives

The reaction of a β-dicarbonyl compound with hydrazine is a classic and highly efficient method for constructing pyrazole rings, a common scaffold in medicinal chemistry.

Principle: The reaction proceeds via a condensation-cyclization cascade. One nitrogen of the hydrazine attacks the more electrophilic ketone, followed by an attack from the second nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol and water to form the aromatic pyrazole ring.

Protocol 3.1.1: Preparation of 5-(4-fluorophenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Dissolution : In a round-bottom flask, dissolve the title compound (1.0 equivalent) in ethanol.

  • Reagent Addition : Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Catalysis : Add a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the reaction.

  • Reflux : Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • Isolation : Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation : Add cold water to the residue to precipitate the pyrazole product.

  • Purification : Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Visualization of Pyrazole Formation:

Start Ethyl 3-(4-fluorophenyl)-2,2- dimethyl-3-oxopropanoate Condensation Condensation (-EtOH, -H2O) Start->Condensation Hydrazine Hydrazine Hydrate (H2N-NH2) Hydrazine->Condensation Product 5-(4-fluorophenyl)-4,4-dimethyl- 2,4-dihydro-3H-pyrazol-3-one Condensation->Product Cyclization

Caption: Reaction scheme for pyrazole synthesis.

Quality Control and In-Process Monitoring

Strict quality control is paramount in pharmaceutical intermediate synthesis. A typical workflow ensures that the material meets the required specifications before being used in the next step.

Table 2: Quality Control Parameters

TestMethodSpecification (Typical)Rationale
Appearance VisualColorless to pale yellow liquidGross contamination check
Identity ¹H NMRConforms to structureConfirms chemical identity
Purity HPLC≥ 98.0%Ensures absence of significant impurities that could affect downstream reactions or final API quality[2]
Water Content Karl Fischer≤ 0.5%Water can interfere with moisture-sensitive downstream reactions
Residual Solvents GC-HSPer ICH guidelinesEnsures process safety and final product purity

Visualization of QC Workflow:

Crude Crude Product (Post-Workup) TLC TLC/GC-MS Screening Crude->TLC Purification Purification (Distillation) TLC->Purification Proceed Final_QC Final QC Analysis (HPLC, NMR, KF) Purification->Final_QC Release Released for Use Final_QC->Release Passes Spec Reject Reprocess/ Reject Final_QC->Reject Fails Spec

Caption: Quality control workflow for intermediate validation.

Safety and Handling

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate should be handled with appropriate care in a laboratory setting. Based on data for similar compounds, it may cause skin and eye irritation.[10]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls : Handle in a well-ventilated chemical fume hood, especially when working with volatile solvents or heating the reaction.

  • Storage : Keep in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

References

  • A Technical Guide to High-Purity Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate for Researchers and Drug Development Professionals. Benchchem.
  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4. ChemicalBook.
  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. ChemicalBook.
  • Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844. PubChem.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals.
  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Biochemical Reagent. MedChemExpress.
  • Synthesis of A. 3-(4'-Fluorophenyl)-3-oxopropanoic acid, ethyl ester. PrepChem.com.
  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (C11H11FO3). PubChemLite.
  • Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentanoate. Benchchem.
  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure.
  • Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate — Chemical Substance Information. NextSDS.
  • ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Chemical Synthesis Database.
  • Intermediates for Pharmaceuticals. BASF.
  • ETHYL 3-(4-FLUOROPHENYL)-2,2-DIMETHYL-3-OXOPROPANOATE | 1225553-43-4. Appchem.
  • Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | C13H16O3 | CID 251309. PubChem.

Sources

Application Notes & Protocols: Strategic Synthesis of 4,4-Dimethyl-Substituted Pyrazolones from α,α-Dimethyl β-Keto Esters and Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

The pyrazole and pyrazolone scaffolds are cornerstones in medicinal chemistry, forming the core of numerous pharmaceuticals with a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A robust and highly versatile method for constructing these heterocyclic systems is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4]

This guide focuses on a specific and highly valuable subclass of this reaction: the synthesis of 4,4-dimethyl-substituted pyrazol-5-ones from α,α-dimethyl β-keto esters. The presence of the gem-dimethyl group at the α-position is not a trivial substitution; it fundamentally directs the reaction pathway, preventing aromatization at that position and leading specifically to the pyrazolone tautomer. This structural feature is critical in drug design, as it provides a stable, three-dimensional scaffold that can be further functionalized to explore novel chemical space and optimize pharmacological profiles.

These application notes provide a detailed exploration of the underlying reaction principles, proven experimental protocols, and key characterization data for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery programs.

Scientific Principles & Mechanistic Insights

The reaction proceeds via the classic Knorr pyrazole synthesis pathway. The overall transformation involves the condensation of the β-keto ester with a hydrazine, followed by an intramolecular cyclization to form the stable pyrazolone ring.[1][5]

The Reaction Mechanism involves several key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine derivative on the more electrophilic ketone carbonyl of the β-keto ester. This is often the rate-determining step and can be catalyzed by a small amount of acid, which protonates the carbonyl oxygen to increase its electrophilicity.[3][6] This step is followed by dehydration to yield a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This acyl substitution reaction leads to the formation of a five-membered heterocyclic ring.

  • Product Formation: The cyclization step results in the elimination of an alcohol molecule (from the ester) to yield the final 4,4-dimethyl-substituted pyrazol-5-one product.

A critical aspect of using an α,α-dimethyl β-keto ester is that the C4 position of the resulting pyrazolone ring is quaternary. This prevents the elimination of a proton from this position, which would otherwise lead to the formation of a fully aromatic pyrazole ring. Consequently, the pyrazol-5-one tautomer is the exclusive product.

Knorr_Pyrazole_Synthesis_Mechanism Reactants α,α-Dimethyl β-Keto Ester + Hydrazine Derivative (R'-NHNH₂) Hydrazone Hydrazone Intermediate Reactants:f0->Hydrazone Condensation (-H₂O) Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product 4,4-Dimethyl Pyrazol-5-one Cyclic_Intermediate->Product Elimination (-ROH)

Caption: Knorr synthesis mechanism for 4,4-dimethyl pyrazol-5-ones.

Applications in Drug Development

The pyrazolone core is a privileged scaffold in medicinal chemistry. The introduction of a 4,4-disubstituted pattern creates a sp³-hybridized center, adding to the molecule's three-dimensionality, which can be crucial for enhancing binding affinity and specificity to biological targets.

  • Anti-inflammatory Agents: Many pyrazole derivatives are known to act as selective COX-2 inhibitors, a key target for anti-inflammatory drugs.[1]

  • Anticancer Therapeutics: The pyrazole scaffold has been incorporated into numerous compounds demonstrating cytotoxic effects on various cancer cell lines.[1]

  • Neuroprotective Agents: Derivatives such as Edaravone, a pyrazolone, act as radical scavengers and are used in treating conditions like stroke.[2]

The synthetic routes described herein provide a versatile platform for generating diverse libraries of 4,4-dimethyl pyrazolones for biological screening and lead optimization in drug discovery programs.

Experimental Protocols

Safety Precautions: Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3]

Protocol 1: Synthesis of 3,4,4-Trimethyl-1H-pyrazol-5(4H)-one

This protocol details the reaction of ethyl 2,2-dimethylacetoacetate with hydrazine hydrate.

Materials:

  • Ethyl 2,2-dimethylacetoacetate

  • Hydrazine hydrate (64-85% aqueous solution)

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,2-dimethylacetoacetate (1.0 eq.).

  • Solvent Addition: Add ethanol (approx. 5-10 mL per gram of ketoester).

  • Reagent Addition: With stirring, cautiously add hydrazine hydrate (1.2 eq.) dropwise to the mixture at room temperature. A mild exotherm may be observed.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate/70% hexanes, until the starting ketoester is fully consumed.[5]

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing cold distilled water (approx. 10 volumes) while stirring. A precipitate should form. c. To maximize precipitation, cool the mixture in an ice bath for 30 minutes.

  • Purification: a. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water. b. Allow the product to air dry. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Characterization (Expected):

  • Product: 3,4,4-Trimethyl-1H-pyrazol-5(4H)-one

  • ¹H NMR: Expect signals for the N-H proton, the C3-methyl group, and the two C4-methyl groups.

  • ¹³C NMR: Expect signals for the carbonyl carbon (C5), the quaternary C4, the C3 carbon, and the three methyl carbons.

  • MS (EI): Molecular ion peak corresponding to the product's mass (C₆H₁₀N₂O, M.W. 126.16).

Protocol 2: Synthesis of 1-Phenyl-3,4,4-trimethyl-1H-pyrazol-5(4H)-one

This protocol demonstrates the use of a substituted hydrazine to generate an N-aryl pyrazolone.

Materials:

  • Ethyl 2,2-dimethylacetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask with a stir bar and reflux condenser, add ethyl 2,2-dimethylacetoacetate (1.0 eq.) and ethanol.

  • Reagent Addition: Add phenylhydrazine (1.1 eq.) to the stirring solution.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid.

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC as described in Protocol 1.

  • Work-up and Isolation: a. After cooling, slowly add cold water to the reaction mixture with vigorous stirring to induce precipitation. b. Cool in an ice bath for 30 minutes.

  • Purification: a. Collect the crude product by vacuum filtration and wash with cold water. b. Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of 4,4-dimethyl pyrazolones.

β-Keto EsterHydrazine DerivativeSolventCatalystProductTypical YieldReference
Ethyl 2,2-dimethylacetoacetateHydrazine HydrateEthanolAcetic Acid3,4,4-Trimethyl-1H-pyrazol-5(4H)-one70-85%[1][3]
Ethyl 2,2-dimethylacetoacetatePhenylhydrazineEthanolAcetic Acid1-Phenyl-3,4,4-trimethyl-1H-pyrazol-5(4H)-one75-90%[3]
Methyl 2,2-dimethylbenzoylacetateHydrazine HydratePropanolAcetic Acid4,4-Dimethyl-3-phenyl-1H-pyrazol-5(4H)-one65-80%[1][5]

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// Steps Setup [label="1. Reaction Setup\n(β-Keto Ester, Solvent, Hydrazine)"]; Reaction [label="2. Heating & Reflux\n(Catalyst Addition)"]; Monitoring [label="3. TLC Monitoring"]; Workup [label="4. Work-up\n(Cooling, Precipitation)"]; Purification [label="5. Purification\n(Filtration, Recrystallization)"]; Analysis [label="6. Characterization\n(NMR, MS, etc.)"];

// Workflow Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Analysis; }

Caption: General experimental workflow for pyrazolone synthesis.

References

  • Ballesteros-Garrido, R., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. Available at: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Gudipati, R., et al. (2016). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

Sources

Application Note: Decarboxylation of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The decarboxylation of β -keto esters is a foundational transformation in organic synthesis. However, the conversion of ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate into its corresponding ketone, 1-(4-fluorophenyl)-2-methylpropan-1-one (CAS: 26393-91-9)[1], presents unique structural challenges. This specific target ketone is a highly valued building block in pharmaceutical development, frequently utilized in the synthesis of substituted oxiranes[2] and as a sterically hindered core in potent CYP11B2 (Aldosterone Synthase) inhibitors[3].

This application note provides a deep-dive into the mechanistic hurdles of decarboxylating gem-dimethyl β -keto esters and outlines field-proven protocols to maximize yield and purity.

Mechanistic Causality: The Retro-Claisen Trap vs. Krapcho Efficiency

As an application scientist, selecting the correct decarboxylation route requires understanding the electronic environment of the substrate.

The Retro-Claisen Trap (Why standard saponification fails): In typical mono-substituted or unsubstituted β -keto esters, treatment with aqueous base (NaOH/KOH) rapidly deprotonates the α -carbon. The resulting enolate delocalizes the negative charge, protecting the ketone carbonyl from nucleophilic attack, allowing the base to selectively hydrolyze the ester. However, ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate possesses a gem-dimethyl group at the α -position, meaning it lacks acidic α -protons . Under basic conditions, no protective enolate can form. The ketone carbonyl remains highly electrophilic and is readily attacked by hydroxide ions. This triggers a retro-Claisen cleavage , fracturing the C( α )-C( β ) bond to yield useless 4-fluorobenzoic acid and ethyl isobutyrate instead of the desired product.

The Krapcho Solution: To bypass basic conditions, the Krapcho Decarboxylation is the method of choice for gem-dimethyl substrates[4],[3]. By utilizing a mild nucleophilic salt (LiCl) in a polar aprotic solvent (DMSO) with a stoichiometric amount of water at 150 °C, the reaction operates under neutral conditions. The chloride ion executes an S N​ 2 attack on the less-hindered ethyl group of the ester, releasing ethyl chloride gas. The resulting β -keto carboxylate intermediate immediately undergoes thermal decarboxylation via a six-membered cyclic transition state, cleanly yielding the target ketone[4].

Reaction Pathway Visualization

MechanisticPathway Substrate Ethyl 3-(4-fluorophenyl)- 2,2-dimethyl-3-oxopropanoate Base Strong Base (NaOH/KOH) Aqueous Ethanol Substrate->Base OH- Attack Krapcho Krapcho Conditions LiCl, H2O, DMSO (150°C) Substrate->Krapcho Cl- Attack RetroClaisen Retro-Claisen Cleavage (Major Side Reaction) Base->RetroClaisen Ketone Attack (No α-enolate protection) BetaKetoAcid β-Keto Acid (Minor Pathway) Base->BetaKetoAcid Ester Attack Carboxylate Carboxylate Intermediate via SN2 De-ethylation Krapcho->Carboxylate -EtCl CleavageProds 4-Fluorobenzoic Acid + Ethyl Isobutyrate RetroClaisen->CleavageProds Product 1-(4-fluorophenyl)- 2-methylpropan-1-one (Target Ketone) BetaKetoAcid->Product Thermal -CO2 Carboxylate->Product -CO2

Mechanistic divergence of gem-dimethyl β-keto esters under basic vs. Krapcho conditions.

Comparative Method Analysis

ParameterMethod A: Krapcho DecarboxylationMethod B: Saponification & Thermal
Reagents LiCl, H₂O, DMSONaOH, EtOH, H₂O, then HCl, Toluene
Reaction Temperature 150–160 °C80 °C (Hydrolysis), 110 °C (Thermal)
Primary Side Reaction Minimal (Trace hydrolysis)Retro-Claisen Cleavage (Significant)
Typical Yield 85–92% 30–45%
Scalability Excellent (One-pot workflow)Poor (Requires strict temp control)

Experimental Protocols

Method A: Optimized Krapcho Decarboxylation (Recommended)

Self-Validating System: This protocol acts as its own progress indicator. The stoichiometric generation of CO 2​ and ethyl chloride gases produces visible bubbling. The cessation of this effervescence serves as a primary physical cue that the decarboxylation is complete, which is then orthogonally confirmed via TLC.

Materials:

  • Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate: 50.0 g (187.8 mmol)

  • Anhydrous Lithium Chloride (LiCl): 15.9 g (375.6 mmol, 2.0 equiv)

  • Deionized Water: 6.8 mL (375.6 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO): 250 mL

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas bubbler, dissolve the substrate in DMSO.

  • Reagent Addition: Add the anhydrous LiCl and deionized water.

    • Causality Note: The addition of exactly 2 equivalents of water is critical. It acts as a proton source for the transient enolate formed immediately after CO 2​ extrusion, preventing unwanted aldol-type side reactions at high temperatures[4].

  • Heating: Submerge the flask in an oil bath pre-heated to 150–160 °C.

    • Caution: Ethyl chloride gas is evolved. Ensure the bubbler is vented directly into a fume hood exhaust.

  • Monitoring: Maintain vigorous stirring and heating. Monitor the gas bubbler; continuous effervescence will be observed for approximately 4–6 hours. Once bubbling ceases, verify reaction completion via TLC (Hexanes:EtOAc 8:2, UV visualization).

  • Workup: Cool the mixture to room temperature. Quench by pouring into 500 mL of ice-cold water. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 200 mL).

    • Causality Note: MTBE is chosen over diethyl ether to reduce peroxide hazards and improve phase separation from the highly polar DMSO/water mixture.

  • Purification: Wash the combined organic layers with brine (3 x 150 mL) to remove residual DMSO. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford 1-(4-fluorophenyl)-2-methylpropan-1-one as a pale yellow oil[1].

Method B: Base-Mediated Saponification & Thermal Decarboxylation (Alternative)

Self-Validating System: The precipitation of the intermediate β -keto acid upon acidification to pH 2 provides visual confirmation of successful saponification prior to the thermal decarboxylation step.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the substrate (10.0 g) in Ethanol (50 mL) and cool to 0 °C in an ice bath. Add 2M aqueous NaOH (25 mL) dropwise.

    • Causality Note: Strict temperature control (0–5 °C) is mandatory here to kinetically disfavor the retro-Claisen cleavage while allowing the slower ester hydrolysis to proceed.

  • Acidification: After 2 hours of stirring at 0 °C, carefully acidify the mixture to pH 2 using cold 1M HCl. A white precipitate (the β -keto acid) will form. Extract immediately with EtOAc (3 x 50 mL), dry over Na 2​ SO 4​ , and concentrate without heating to yield the crude acid.

  • Thermal Decarboxylation: Dissolve the crude β -keto acid in Toluene (100 mL). Equip the flask with a reflux condenser and heat to 110 °C for 3 hours until CO 2​ evolution stops.

  • Workup: Cool to room temperature, concentrate under vacuum, and purify the residue via silica gel chromatography (Hexanes:EtOAc 9:1) to isolate the target ketone.

Sources

Application Notes and Protocols for the Analytical Characterization of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Tautomerism

Substituted β-keto esters are cornerstone synthons in modern organic chemistry and drug development, valued for their versatile reactivity.[1][2][3] However, their structural characterization is complicated by a dynamic equilibrium between two tautomeric forms: the keto and the enol isomers.[1][4] This keto-enol tautomerism, influenced by solvent, temperature, and pH, can lead to ambiguous data in spectroscopic and chromatographic analyses, manifesting as broadened peaks or multiple signals for a single compound.[1] A thorough understanding and control of this equilibrium are, therefore, paramount for accurate characterization.[1] This guide provides a detailed exploration of the key analytical techniques for the comprehensive characterization of substituted β-keto esters, with a focus on field-proven insights and robust protocols.

The Phenomenon of Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form, containing a carbonyl group, and an "enol" form, which has a hydroxyl group adjacent to a double bond.[4] While the equilibrium in simple ketones heavily favors the keto form, β-keto esters show a significant population of the enol tautomer. This increased stability of the enol form is attributed to the conjugation of the double bond with the carbonyl group and the formation of a stable, six-membered ring through intramolecular hydrogen bonding.[4]

Below is a diagram illustrating the keto-enol tautomerism in a generic substituted β-keto ester.

Caption: Keto-enol tautomerism in substituted β-keto esters.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for the unambiguous characterization of β-keto esters.[1] The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the direct observation and quantification of both tautomers in solution.[1][4][5]

A. ¹H NMR Spectroscopy: Unraveling the Tautomeric Ratio

Proton NMR (¹H NMR) is the most common and reliable method for determining the ratio of keto and enol tautomers.[4] Distinct signals for each form can be observed and integrated to calculate their relative concentrations.[4][5][6]

Key Diagnostic Signals:

  • Keto Form: The α-protons (protons on the carbon between the two carbonyl groups) typically appear as a singlet or a multiplet depending on the substitution pattern.

  • Enol Form: The vinylic proton (=CH-) gives a characteristic signal, and the enolic hydroxyl proton (-OH) often appears as a broad singlet at a downfield chemical shift.

Table 1: Typical ¹H NMR Chemical Shifts for Ethyl Acetoacetate Tautomers

ProtonKeto Form (ppm)Enol Form (ppm)
α-CH₂~3.4-
=CH-~5.0
Enolic OH-~12.0
Ester CH₂~4.2~4.2
Ester CH₃~1.3~1.3
Acetyl CH₃~2.2~2.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[1]

Protocol: Quantitative ¹H NMR Analysis of Keto-Enol Equilibrium
  • Sample Preparation:

    • Prepare a solution of the β-keto ester (e.g., 5% v/v) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrument Setup:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1]

    • Record the spectrum at a constant temperature (e.g., 25 °C).[1]

  • Data Acquisition:

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration.[1]

    • Set a spectral width that encompasses all relevant signals.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) using a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form.[1][4]

    • Calculate the percentage of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).[1]

B. ¹³C NMR Spectroscopy: Structural Confirmation

Carbon-13 NMR (¹³C NMR) provides complementary structural information, with distinct signals for the carbonyl carbons and the carbons of the C=C double bond in the enol form.

Table 2: Typical ¹³C NMR Chemical Shifts for Ethyl Acetoacetate Tautomers

CarbonKeto Form (ppm)Enol Form (ppm)
Ketone C=O~200~175
Ester C=O~167~172
α-CH₂~50-
=CH-~90
=C-O-~170

Note: Chemical shifts are approximate and depend on the specific compound and solvent.[1]

II. Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry (MS) is a valuable tool for determining the molecular weight and fragmentation patterns of β-keto esters. The fragmentation is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[7][8][9] This technique can be particularly useful in differentiating between α- and γ-substituted isomers.[7][9]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

Below is a workflow diagram for the characterization of β-keto esters using GC-MS.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Injection B Separation of Tautomers A->B C Ionization (EI) B->C Eluting Tautomers D Mass Analysis C->D E Detection D->E F Mass Spectrum E->F Data Output

Caption: GC-MS workflow for tautomer separation and analysis.

III. Chromatographic Techniques: Separating the Tautomers

Gas chromatography (GC) can successfully separate the keto and enol tautomers of β-keto esters due to their differences in boiling points and interactions with the stationary phase.[10] The tautomerization kinetics are often slow enough to allow for their separation and individual analysis.[10]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the β-keto ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5).[11]

    • Injector Temperature: Optimize to ensure volatilization without inducing on-column reactions like transesterification.[11]

    • Oven Program: Develop a temperature gradient that provides good separation of the tautomers. Typically, the keto form elutes before the enol form.[10]

  • MS Detection: Couple the GC to a mass spectrometer to obtain mass spectra for each separated tautomer, aiding in their identification.

IV. Vibrational and Electronic Spectroscopy

A. Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in both tautomers.[12]

  • Keto Form: Shows two distinct C=O stretching bands for the ketone and the ester.

  • Enol Form: Exhibits a broad -OH stretching band due to the intramolecular hydrogen bond, a C=C stretching band, and a conjugated C=O stretching band at a lower frequency compared to the keto form.[12]

Table 3: Characteristic IR Absorption Bands

Functional GroupVibrational ModeKeto Form (cm⁻¹)Enol Form (cm⁻¹)
C=O (ketone)Stretch~1725-
C=O (ester)Stretch~1745~1650 (conjugated)
C=CStretch-~1600
O-HStretch-3200-2500 (broad)

Note: Frequencies are approximate and can vary.[12]

B. UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium.[4] The enol form, with its conjugated π-system, absorbs at a longer wavelength than the non-conjugated keto form.[4] By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined.

Conclusion

The comprehensive characterization of substituted β-keto esters requires a multi-technique approach to address the complexities arising from keto-enol tautomerism. NMR spectroscopy stands out as the primary tool for structural elucidation and quantification of the tautomeric ratio. Mass spectrometry provides crucial information on molecular weight and fragmentation, while chromatography allows for the separation of the individual tautomers. Combined, these techniques provide a robust analytical toolkit for researchers, scientists, and drug development professionals working with this important class of compounds.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem.
  • Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study - Academia.edu.
  • Addressing keto-enol tautomerism in the analysis of β-keto esters - Benchchem.
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem.
  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants - Joseph A DiVerdi.
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR - Thermo Fisher Scientific.
  • Mass Spectra of β-Keto Esters - Canadian Science Publishing.
  • Mass Spectra of β-Keto Esters - ResearchGate.
  • Mass Spectra of β-Keto Esters - Canadian Science Publishing.
  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation - ResearchGate.
  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines | The Journal of Organic Chemistry - ACS Publications.
  • Recent advances in the transesterification of β-keto esters - CORA.

Sources

1H and 13C NMR spectral assignment for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Complete ¹H and ¹³C NMR Spectral Assignment for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a detailed protocol and comprehensive spectral assignment for the ¹H and ¹³C NMR analysis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, a β-keto ester derivative. This guide is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the structural elucidation of similar small molecules. We delve into the causality behind experimental choices, from solvent selection to advanced NMR experiments like DEPT-135, ensuring a self-validating and reproducible methodology.

Introduction: The Structural Significance of β-Keto Esters

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate belongs to the class of β-keto esters, which are pivotal intermediates in organic synthesis. Their unique structural motif, featuring a ketone flanked by an ester and a quaternary center, makes them valuable precursors for creating complex molecular architectures, including heterocyclic compounds and polyketides. The presence of a fluorophenyl group is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides a non-destructive and highly informative method to verify the identity and purity of such compounds. This document provides a definitive guide to assigning the ¹H and ¹³C NMR spectra for the title compound, grounded in established principles of chemical shifts, spin-spin coupling, and the influence of electron-withdrawing groups.

Predicted NMR Spectra: A First-Principles Approach

Due to the specific nature of this molecule, a direct experimental spectrum might not be readily available in all databases. Therefore, this guide is built upon a predictive analysis grounded in established chemical shift theory and data from analogous structures. This approach not only provides a reliable reference but also enhances the user's foundational understanding of spectral interpretation.

Molecular Structure and Atom Numbering

For clarity, the following numbering scheme will be used throughout this note for the assignment of NMR signals.

Molecular Structure of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate with atom numbering for NMR assignment.

Figure 1. Structure and atom numbering for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display four distinct signals. The predictions below are based on analysis in deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar organic compounds.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-1' (Aromatic)8.00 - 8.15Doublet of Doublets (dd)2HThese protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. They will exhibit coupling to the adjacent H-2' protons and a weaker long-range coupling to the fluorine atom.
H-2' (Aromatic)7.15 - 7.30Triplet (t) or Doublet of Doublets (dd)2HThese protons are meta to the carbonyl and ortho to the fluorine atom. The electron-donating effect of fluorine shields them relative to H-1'. The multiplicity arises from coupling to H-1' and the fluorine atom.
H-4 (Ethyl -CH₂)4.20 - 4.30Quartet (q)2HThese methylene protons are adjacent to the electron-withdrawing ester oxygen, resulting in a downfield shift. They are split into a quartet by the three neighboring methyl protons (H-5).
H-a (Dimethyl -CH₃)1.50 - 1.65Singlet (s)6HThe two methyl groups are attached to a quaternary carbon (C-2), so they do not couple with any other protons, resulting in a sharp singlet. Their position is relatively upfield as they are distant from the major deshielding groups.
H-5 (Ethyl -CH₃)1.25 - 1.40Triplet (t)3HThese methyl protons are adjacent to the methylene group (H-4) and are split into a triplet. This is a classic ethyl ester pattern.
Predicted ¹³C NMR and DEPT-135 Spectral Data

The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, allows for the unambiguous assignment of all carbon atoms. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment distinguishes between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) do not appear.

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Carbon (Label)Predicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale for Assignment
C-3 (Ketone C=O)195 - 205NoneCarbonyl carbons of ketones are highly deshielded and appear significantly downfield. This signal will be absent in the DEPT-135 spectrum.
C-1 (Ester C=O)170 - 175NoneEster carbonyl carbons are also strongly deshielded but typically appear upfield relative to ketone carbonyls. This signal will be absent in the DEPT-135 spectrum.
C-3' (Aromatic C-F)165 - 168 (d, ¹JCF ≈ 255 Hz)Positive (CH)The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted downfield due to fluorine's electronegativity.
C-1' (Aromatic C-ipso)132 - 134NoneThe ipso-carbon attached to the carbonyl group is a quaternary carbon and will be absent in the DEPT-135 spectrum.
C-2' (Aromatic CH)130 - 132 (d, ³JCF ≈ 9 Hz)Positive (CH)These carbons are ortho to the carbonyl group and will show a smaller three-bond coupling to fluorine.
C-4' (Aromatic CH)115 - 117 (d, ²JCF ≈ 22 Hz)Positive (CH)These carbons are ortho to the fluorine atom and will exhibit a characteristic two-bond coupling constant.
C-4 (Ethyl -CH₂)61 - 63Negative (CH₂)The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom and will appear as a negative signal in the DEPT-135 spectrum.
C-2 (Quaternary C)50 - 55NoneThis quaternary carbon is attached to two methyl groups and two carbonyl groups. It will be absent in the DEPT-135 spectrum.
C-a (Dimethyl -CH₃)24 - 26Positive (CH₃)The carbons of the two equivalent methyl groups are in a typical aliphatic region and will give a positive signal in the DEPT-135 spectrum.
C-5 (Ethyl -CH₃)13 - 15Positive (CH₃)The terminal methyl carbon of the ethyl group appears in the far upfield region of the spectrum and gives a positive DEPT-135 signal.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality, reproducible NMR data. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Sample Preparation
  • Analyte Purity: Ensure the sample of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral analysis.

  • Massing: Accurately weigh approximately 10-20 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.

    • Causality: CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules and its single deuterium lock signal. TMS is the universally accepted internal standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring high-resolution spectra.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

    • Causality: Solid impurities can degrade spectral resolution by disrupting the magnetic field homogeneity.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring a full set of spectra for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis Prep Prepare Sample (10-20 mg in 0.6 mL CDCl3/TMS) H1_Acq ¹H Spectrum Acquisition (Standard Parameters) Prep->H1_Acq C13_Acq ¹³C {¹H} Broadband Decoupled (Quantitative Scan) H1_Acq->C13_Acq Confirm gross structure DEPT_Acq DEPT-135 Experiment (Phase Editing) C13_Acq->DEPT_Acq Identify C-types Processing Fourier Transform, Phase & Baseline Correction DEPT_Acq->Processing Integration ¹H Integration Processing->Integration Peak_Picking Peak Picking (¹H & ¹³C) Integration->Peak_Picking Assignment Final Spectral Assignment (Correlate all data) Peak_Picking->Assignment

Caption: Workflow for NMR data acquisition and analysis.

Spectrometer Parameters (400 MHz Example)
  • ¹H NMR:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Spectral Width: 16 ppm (-2 to 14 ppm)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans: 8-16

    • Rationale: These parameters provide a good balance between signal-to-noise and experiment time for a concentrated sample. A 30-degree pulse and a relaxation delay ensure the quantitative integrity of the spectrum.

  • ¹³C{¹H} NMR (Broadband Decoupled):

    • Pulse Program: zgpg30 (Inverse-gated decoupling for better quantification)

    • Spectral Width: 240 ppm (-10 to 230 ppm)

    • Acquisition Time: ~1 second

    • Relaxation Delay (D1): 5-10 seconds

    • Number of Scans: 1024 or more

    • Rationale: A wider spectral width is necessary for ¹³C. A longer relaxation delay is crucial for obtaining accurate integrals for quaternary carbons, which have longer relaxation times.

  • DEPT-135:

    • Pulse Program: dept135

    • Parameters: Use standard, pre-calibrated parameters provided by the spectrometer software.

    • Number of Scans: 256-512

    • Rationale: DEPT experiments are less sensitive than standard ¹³C acquisitions and require a moderate number of scans to achieve a good signal-to-noise ratio.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) can be used.

  • Integration and Peak Picking: Integrate the ¹H signals to determine the relative ratios of protons. Pick all peaks in both ¹H and ¹³C spectra.

  • Final Assignment: Correlate the data from all experiments. Use the ¹H integration, multiplicities, and chemical shifts, along with the ¹³C and DEPT-135 data, to make the final, unambiguous assignments as outlined in Tables 1 and 2.

Conclusion

This application note provides a comprehensive and authoritative guide for the ¹H and ¹³C NMR spectral assignment of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate. By combining predictive analysis based on fundamental principles with robust, field-proven experimental protocols, researchers can confidently perform structural elucidation of this and related compounds. The self-validating nature of the described workflow, incorporating standard ¹H and ¹³C experiments with DEPT-135 for carbon type identification, ensures a high degree of confidence in the final assignment. This methodology serves as a foundational template for the characterization of novel small molecules in synthetic and medicinal chemistry.

References

  • Title: Relaxation in NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Solvent Data Chart Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Molecule Profile: Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is a sterically hindered β -keto ester frequently utilized as a core building block in the synthesis of active pharmaceutical ingredients (APIs).

Due to the gem-dimethyl group at the α -position, synthesizing this molecule in high yields presents significant steric and electronic challenges. This guide provides mechanistic troubleshooting for the two primary synthetic pathways: Route A (Direct Acylation of Ethyl Isobutyrate) and Route B (Dimethylation of Ethyl 4-fluorobenzoylacetate).

Part 1: Troubleshooting Guide & FAQs

Route A: Direct Acylation of Ethyl Isobutyrate

This route involves the deprotonation of ethyl isobutyrate followed by trapping with 4-fluorobenzoyl chloride.

Q: Why am I observing significant formation of N,N-diisopropyl-4-fluorobenzamide and a very low yield of my target β -keto ester? A: If you are using Lithium Diisopropylamide (LDA) as your base, you are generating diisopropylamine (DIPA) in situ. DIPA is sufficiently nucleophilic to compete with your sterically hindered ethyl isobutyrate enolate for the highly electrophilic 4-fluorobenzoyl chloride 1. This parasitic side reaction consumes your acylating agent.

  • The Fix: Switch your base to Lithium bis(trimethylsilyl)amide (LiHMDS). The conjugate acid, hexamethyldisilazane (HMDS), is significantly bulkier and far less nucleophilic than DIPA, effectively suppressing amide byproduct formation and driving C-acylation 2.

Q: I am isolating O-acylated enol esters instead of the desired C-acylated product. How do I correct this regioselectivity? A: Ester enolates are ambient nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, highly polar aprotic solvents (or additives like HMPA/DMPU) strongly solvate the lithium cation. This leaves a "hard," exposed oxygen anion that heavily favors O-acylation.

  • The Fix: Perform the reaction in strictly anhydrous, non-polar ethereal solvents (e.g., pure THF or a THF/toluene mixture) at -78 °C. This maintains a tight lithium-enolate ion pair, which sterically and electronically directs the incoming electrophile to the "softer" carbon center 2.

Route B: Dimethylation of Ethyl 4-fluorobenzoylacetate

This route involves a double SN2 alkylation of a pre-formed β -keto ester using methyl iodide (MeI).

Q: The reaction stalls at the mono-methylated intermediate. How can I force complete di-methylation? A: The first methylation is rapid, but it introduces a methyl group that sterically shields the α -carbon. This significantly increases the activation energy required for the second enolization and subsequent SN2 attack.

  • The Fix: Weak bases like K₂CO₃ in acetone are insufficient for the second alkylation. Use a strong, irreversible base like Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF. Maintain a slight excess of MeI (2.5 to 3.0 equivalents) and allow the reaction to warm to room temperature to overcome the steric barrier.

Q: I am detecting 4-fluorobenzoic acid and ethyl isobutyrate in my crude mixture. What caused this degradation? A: This is a classic Retro-Claisen cleavage 3. β -keto esters are highly susceptible to nucleophilic attack at the ketone carbonyl by adventitious hydroxide (often introduced via wet bases or during an improper aqueous quench). The resulting tetrahedral intermediate collapses, cleaving the C-C bond to yield a carboxylate (4-fluorobenzoate) and an ester enolate (which protonates to ethyl isobutyrate) 4.

  • The Fix: Ensure all reagents are strictly anhydrous. Crucially, quench the reaction with a cold, mildly acidic buffer (e.g., saturated aqueous NH₄Cl) at 0 °C rather than water or NaOH to prevent cleavage during the workup phase.

Part 2: Quantitative Data & Route Comparison

ParameterRoute A: Direct AcylationRoute B: Dimethylation
Starting Materials Ethyl isobutyrate, 4-Fluorobenzoyl chlorideEthyl 4-fluorobenzoylacetate, Methyl iodide
Optimal Base LiHMDS (avoids nucleophilic amine byproducts)NaH (strong, irreversible deprotonation)
Solvent System Anhydrous THF (-78 °C)Anhydrous DMF (0 °C to RT)
Primary Impurities O-acylated enol esters, Amide byproductsMono-methylated intermediate, Cleavage products
Expected Yield 65% - 75%80% - 90%
Critical Control Strict temperature control (-78 °C) to favor C-acylationExclusion of moisture to prevent Retro-Claisen cleavage

Part 3: Validated Experimental Protocols

Protocol A: LiHMDS-Mediated Acylation of Ethyl Isobutyrate

This protocol utilizes LiHMDS to prevent the consumption of the acyl chloride by nucleophilic amine byproducts.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry argon.

  • Enolate Formation: Add anhydrous THF (50 mL) and LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add ethyl isobutyrate (1.16 g, 10.0 mmol) over 10 minutes. Stir at -78 °C for 45 minutes.

  • Acylation: Dilute 4-fluorobenzoyl chloride (1.66 g, 10.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the enolate over 20 minutes.

  • Self-Validation Check: Upon addition of the acyl chloride, the reaction mixture should transition from a clear solution to a cloudy suspension (precipitation of LiCl), visually confirming the progress of the acylation.

  • Quench & Workup: Stir for an additional 2 hours at -78 °C. Quench cold by adding 20 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: NaH-Mediated Dimethylation of Ethyl 4-fluorobenzoylacetate

This protocol uses a highly polar aprotic solvent and a strong base to overcome the steric hindrance of the second methylation.

  • System Preparation: Flame-dry a 250 mL round-bottom flask, equip with a magnetic stir bar, and purge with argon.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 0.88 g, 22.0 mmol) in anhydrous DMF (40 mL) and cool to 0 °C. Dissolve ethyl 4-fluorobenzoylacetate (2.10 g, 10.0 mmol) in 10 mL DMF and add dropwise.

  • Self-Validation Check: Monitor hydrogen gas evolution during the addition. The cessation of bubbling indicates complete enolate formation. The solution will turn pale yellow.

  • Alkylation: Add methyl iodide (MeI) (3.55 g, 25.0 mmol) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 8:2). The complete shift from the UV-active starting material ( Rf​≈0.3 ) to the less polar product ( Rf​≈0.6 ) validates complete di-methylation.

  • Quench: Cool to 0 °C and strictly quench with saturated aqueous NH₄Cl (30 mL) to prevent Retro-Claisen cleavage. Extract with MTBE to minimize DMF carryover.

Part 4: Mechanistic Visualization

G SM Ethyl 4-fluorobenzoylacetate (Starting Material) Mono Mono-methylated Intermediate SM->Mono NaH, MeI (1st eq) Fast Enolization Product Ethyl 3-(4-fluorophenyl)- 2,2-dimethyl-3-oxopropanoate (Target Product) Mono->Product NaH, MeI (2nd eq) Sterically Hindered Degradation Retro-Claisen Cleavage (Side Reaction) Mono->Degradation OH⁻ / H₂O Nucleophilic Attack Product->Degradation OH⁻ / H₂O Base Hydrolysis Byproducts 4-Fluorobenzoic Acid + Ethyl Isobutyrate Degradation->Byproducts C-C Bond Cleavage (Loss of Yield)

Mechanistic pathway: Dimethylation vs. Retro-Claisen cleavage of beta-keto esters.

Part 5: References

  • Novel main group Lewis acids for synthetic and catalytic transformations. Cardiff University.1

  • UC San Diego Electronic Theses and Dissertations. eScholarship. 2

  • UC Davis Electronic Theses. eScholarship. 3

  • Claisen condensation reaction: Topics by Science.gov. Science.gov. 4

Sources

Technical Support Center: Troubleshooting Side Reactions in the Methylation of Ethyl 4-Fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the methylation of ethyl 4-fluorobenzoylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each question is structured to help you identify the problem, understand its root cause, and implement a validated solution.

Q1: My reaction shows a significant byproduct with a mass identical to my desired C-methylated product. I suspect O-methylation. How can I confirm this and, more importantly, how can I favor C-alkylation?

A1: This is a classic and frequently encountered issue. The enolate of a β-keto ester is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the enolate oxygen. Your suspicion of O-methylation is likely correct.

Probable Cause: The competition between C- and O-alkylation is governed by the principles of Hard and Soft Acids and Bases (HSAB). The α-carbon is a "soft" nucleophilic center, while the enolate oxygen is a "hard" nucleophilic center. "Hard" electrophiles preferentially react at the hard oxygen center (O-alkylation), while "soft" electrophiles favor the soft carbon center (C-alkylation). Furthermore, reaction conditions such as solvent, counter-ion, and temperature play a crucial role. Polar, protic solvents that can solvate the cation and dissociate the ion pair tend to favor O-alkylation.

Solutions & Scientific Rationale:

  • Choice of Methylating Agent: Use a "softer" methylating agent. Methyl iodide (MeI) is considered a soft electrophile and will strongly favor C-alkylation.[1] In contrast, "harder" agents like dimethyl sulfate can increase the proportion of the O-methylated byproduct.

  • Solvent Selection: Employ non-polar, aprotic solvents like tetrahydrofuran (THF) or benzene. These solvents promote the formation of a tight ion pair between the enolate and its metal counter-ion, which sterically hinders the oxygen atom and favors attack at the α-carbon.

  • Base and Counter-ion: The choice of base determines the counter-ion. Using a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent keeps the enolate more aggregated, favoring C-alkylation.[2]

Confirmation: The C-methylated and O-methylated products are structural isomers and can be distinguished using spectroscopic methods.

  • ¹H NMR: The desired C-alkylated product will show a characteristic quartet for the methine proton (CH) at the α-position. The O-alkylated enol ether will lack this signal but will show a new methoxy (-OCH₃) signal and a vinylic proton signal.

  • ¹³C NMR: The keto-enol tautomerism of β-keto esters is well-documented and can be used for characterization.[3] The C-alkylated product will have a ketone carbonyl carbon signal (~200 ppm), while the O-alkylated product will show two vinylic carbon signals.

Diagram: C- vs. O-Alkylation Pathways

G cluster_start Ethyl 4-fluorobenzoylacetate + Base cluster_c C-Alkylation (Soft-Soft Interaction) cluster_o O-Alkylation (Hard-Hard Interaction) start Enolate Intermediate (Ambident Nucleophile) c_reagent Methyl Iodide (MeI) (Soft Electrophile) start->c_reagent α-Carbon Attack o_reagent Dimethyl Sulfate (DMS) (Hard Electrophile) start->o_reagent Oxygen Attack c_product Desired Product: Ethyl 2-(4-fluorobenzoyl)propanoate c_reagent->c_product o_product Side Product: Ethyl 3-(4-fluorophenyl)-3-methoxyacrylate o_reagent->o_product

Caption: Competing C- and O-methylation pathways for the enolate.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. How do I prevent dialkylation?

A2: This is a common issue when the mono-methylated product can be deprotonated again and undergo a second alkylation.

Probable Cause: The desired mono-methylated product, ethyl 2-(4-fluorobenzoyl)propanoate, still possesses one acidic α-hydrogen. If excess base is used, or if the reaction conditions allow for proton exchange, the mono-methylated product can form its own enolate and react with another molecule of the methylating agent. This results in the formation of ethyl 2-(4-fluorobenzoyl)-2-methylpropanoate.

Solutions & Scientific Rationale:

  • Stoichiometry Control: Use precisely one equivalent of a strong, non-nucleophilic base (e.g., NaH, LDA) to ensure complete and quantitative conversion of the starting material to its enolate before adding the methylating agent.[4] This minimizes the presence of unreacted base that could deprotonate the product.

  • Order of Addition: Add the base to the β-keto ester solution at a low temperature (e.g., 0 °C or -78 °C) to form the enolate. Then, add one equivalent of the methylating agent slowly to the pre-formed enolate solution. This controlled addition ensures the methylating agent reacts primarily with the starting material's enolate.

  • Reaction Temperature: Keep the reaction temperature low during the addition of the methylating agent. This reduces the rate of the competing deprotonation of the mono-alkylated product.

Diagram: Desired Reaction vs. Dialkylation

G start Starting Material Enolate me_i + MeI start->me_i mono Mono-methylated Product (Desired) me_i->mono excess_base + Excess Base mono->excess_base mono_enolate Mono-methylated Enolate excess_base->mono_enolate me_i2 + MeI mono_enolate->me_i2 di Di-methylated Product (Side Product) me_i2->di G start Ethyl 4-fluorobenzoylacetate (or its methylated derivative) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis acid β-Keto Acid Intermediate hydrolysis->acid decarbox Decarboxylation (Heat, -CO₂) acid->decarbox ketone Ketone Byproduct (4-fluorobenzoylmethane) decarbox->ketone

Caption: Side reaction pathway leading to ketone byproduct.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base (e.g., NaH, NaOEt, K₂CO₃, t-BuOK) affect the outcome of the methylation?

A1: The base is arguably the most critical variable. Its strength, steric bulk, and the resulting counter-ion all influence the reaction.

BaseTypepKa (Conj. Acid)Typical SolventKey Considerations
NaH Strong, non-nucleophilic~36 (H₂)THF, DMFPro: Irreversibly deprotonates to completion, avoids equilibrium issues. Hydrogen gas evolution is a good visual indicator of reaction progress. [2]Con: Highly reactive with water/alcohols; requires strictly anhydrous conditions.
NaOEt Strong, nucleophilic~16 (EtOH)EthanolPro: Inexpensive and easy to handle in solution. [5]Con: Creates an equilibrium with the starting material. Can lead to transesterification if the ester is not also ethyl. Requires anhydrous ethanol to prevent hydrolysis.
K₂CO₃ Weak, heterogeneous~10.3 (HCO₃⁻)Acetone, DMFPro: Milder, good for sensitive substrates. Con: Often requires higher temperatures and longer reaction times. [1]May not be strong enough for complete deprotonation, leading to lower yields and side reactions like hydrolysis.
t-BuOK Strong, sterically hindered~17 (t-BuOH)THFPro: Strong base, useful for creating bulky ion pairs. Con: Can promote elimination reactions with certain alkyl halides (not an issue for methyl iodide).

For the methylation of ethyl 4-fluorobenzoylacetate, sodium hydride (NaH) in THF is often the preferred system as it ensures complete, irreversible enolate formation, minimizing the risk of side reactions related to incomplete deprotonation. [2]

Q2: What are the best practices for setting up the reaction to minimize all side products?

A2: A successful methylation relies on careful planning and execution. The following workflow is recommended to ensure high yield and purity.

  • Glassware and Atmosphere: All glassware must be oven or flame-dried immediately before use. Assemble the apparatus hot under a stream of dry inert gas (Nitrogen or Argon) and maintain this atmosphere throughout the reaction.

  • Reagent Purity: Use anhydrous solvents. THF should be freshly distilled from a drying agent like sodium/benzophenone. Ensure the β-keto ester starting material is pure and dry. Methyl iodide should be washed with a solution of sodium thiosulfate to remove any iodine, dried, and distilled.

  • Execution:

    • Dissolve the ethyl 4-fluorobenzoylacetate in anhydrous THF in the reaction flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of sodium hydride (previously washed with dry hexane to remove mineral oil). Allow the mixture to stir until hydrogen evolution ceases, indicating complete enolate formation.

    • Slowly add one equivalent of methyl iodide dropwise via syringe, keeping the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with pure water initially, as this can be too exothermic with unreacted NaH.

    • Proceed with a standard liquid-liquid extraction using an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or vacuum distillation.

Diagram: Recommended Experimental Workflow

Caption: Step-by-step workflow for optimized methylation.

References

Sources

Technical Support Center: Troubleshooting Regioselectivity in β-Keto Ester Alkylations

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields of C-alkylated β-keto esters due to competitive O-alkylation. The enolate generated from a β-keto ester is an ambident nucleophile. While the carbon atom possesses the highest HOMO coefficient (favoring orbital-controlled reactions), the oxygen atom carries the highest negative charge density (favoring charge-controlled reactions). Mastering this dichotomy requires strict control over your reaction parameters.

This technical guide provides a mechanistic root-cause analysis, troubleshooting FAQs, and a self-validating protocol to ensure exclusive C-alkylation in your workflows.

Mechanistic Pathway Visualization

To understand how your experimental conditions dictate the fate of the enolate, review the decision tree below.

Enolate_Selectivity Enolate β-Keto Ester Enolate (Ambident Nucleophile) HardCond Hard Conditions • Polar Aprotic (DMSO) • Large Cation (K⁺, Cs⁺) • Hard Electrophile (OTs) Enolate->HardCond Naked Oxygen Exposed SoftCond Soft Conditions • Protic/Mild Solvent (EtOH, THF) • Small Cation (Li⁺, Na⁺) • Soft Electrophile (R-I, R-Br) Enolate->SoftCond Oxygen Shielded by Cation O_Alk O-Alkylation (Kinetic Control / Charge-Driven) HardCond->O_Alk High O-Nucleophilicity C_Alk C-Alkylation (Thermodynamic / Orbital-Driven) SoftCond->C_Alk HOMO-LUMO Interaction at Carbon

Mechanistic decision tree illustrating how reaction conditions drive C- vs. O-alkylation pathways.

Troubleshooting FAQs

Q: Why am I getting O-alkylation instead of C-alkylation? A: This is a classic manifestation of Hard and Soft Acids and Bases (HSAB) theory[1]. The enolate oxygen is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center. If you use a hard electrophile (like an alkyl tosylate or sulfate), it will preferentially attack the hard oxygen, driven by electrostatic interactions (charge control)[1]. To prevent this, you must shift the reaction toward orbital control by utilizing soft electrophiles.

Q: How does my choice of solvent impact the regioselectivity? A: Solvents dictate the solvation state of the metal counterion, which in turn dictates the reactivity of the enolate oxygen. Strongly coordinating, polar aprotic solvents (e.g., DMSO, HMPA, DMPU) aggressively solvate the metal cation[2]. This leaves a "naked" enolate where the highly electronegative oxygen is fully exposed and hyper-reactive, driving O-alkylation[2][3]. To favor C-alkylation, use mildly Lewis basic solvents (like THF) or protic solvents (like ethanol) that keep the cation closely associated with—or hydrogen-bonded to—the oxygen, physically and electronically shielding it[2].

Q: Which base and counterion system should I select? A: The metal counterion acts as a protective cap for the enolate oxygen. "Harder", smaller cations like Li⁺ and Na⁺ coordinate tightly to the hard enolate oxygen[4]. This tight ion-pairing effectively blocks the oxygen, forcing the electrophile to react at the carbon center. Conversely, "softer", larger cations like K⁺ or Cs⁺ have loose, diffuse interactions with the oxygen, leaving it vulnerable to O-alkylation[4]. Avoid using potassium bases (like KOtBu) or adding crown ethers (like 18-crown-6) if C-alkylation is your goal.

Q: I am using an alkyl tosylate. Could this be causing my O-alkylation issues? A: Absolutely. The nature of the electrophile is arguably the most dominant factor in determining C- vs. O-reactivity[2]. Alkyl tosylates, mesylates, and sulfates are hard electrophiles that preferentially react with the hard oxygen center[1]. To correct this, convert your electrophile to an alkyl iodide or alkyl bromide. These are soft electrophiles that strongly favor C-alkylation via favorable HOMO-LUMO interactions[1].

Parameter Optimization Data

To simplify your experimental design, the following table summarizes the quantitative impact of various reaction parameters on the expected regioselectivity ratio.

Electrophile (Leaving Group)Solvent EnvironmentCounterionExpected Regioselectivity (C:O Ratio)Mechanistic Driver
Alkyl Iodide (Soft)Ethanol (Protic)Na⁺ (Hard)> 95 : 5 Soft-Soft Interaction (Orbital Control)
Alkyl Bromide (Soft)THF (Mildly Coordinating)Li⁺ (Hard)~ 90 : 10 Soft-Soft Interaction (Orbital Control)
Alkyl Tosylate (Hard)THF (Mildly Coordinating)Li⁺ (Hard)~ 50 : 50 Competing Charge vs. Orbital Control
Alkyl Tosylate (Hard)DMSO (Polar Aprotic)K⁺ (Soft)< 10 : 90 Hard-Hard Interaction (Charge Control)
Alkyl Sulfate (Hard)HMPA (Polar Aprotic)Cs⁺ (Soft)< 5 : 95 Hard-Hard Interaction (Charge Control)

Validated Standard Operating Procedure (SOP)

Objective: Synthesize ethyl 2-alkyl-3-oxobutanoate with >95% C-alkylation utilizing thermodynamic control and soft-soft interactions.

Step 1: Preparation of the Sodium Enolate (Shielding the Oxygen)
  • Action: Dissolve 1.0 equivalent of clean sodium metal in anhydrous ethanol at 0 °C under an inert atmosphere to generate sodium ethoxide. Slowly add 1.0 equivalent of ethyl acetoacetate dropwise.

  • Causality: Ethanol acts as a protic solvent, hydrogen-bonding with the enolate oxygen. Simultaneously, the hard Na⁺ cation forms a tight ion pair with the oxygen. Both factors physically and electronically shield the oxygen, forcing the incoming electrophile to react at the carbon center.

  • In-Process Validation: The solution will turn slightly yellow, indicating enolate formation. An aliquot quenched in D₂O must show the complete disappearance of the α-proton signal (~3.4 ppm) in ¹H NMR.

Step 2: Electrophilic Addition (Exploiting Orbital Interactions)
  • Action: Add 1.1 equivalents of the alkyl bromide (e.g., benzyl bromide) dropwise to the enolate solution. Heat the mixture to a gentle reflux (78 °C) for 4 hours.

  • Causality: Alkyl bromides are "soft" electrophiles. The soft leaving group lowers the LUMO energy of the electrophile, favoring interaction with the HOMO of the enolate, which is localized on the α-carbon. Refluxing ensures thermodynamic control, further driving the equilibrium toward the more stable C-C bond formation.

  • In-Process Validation: Monitor the reaction by TLC (Hexanes:EtOAc 8:2). The C-alkylated product will typically exhibit a lower Rf than the less polar O-alkylated enol ether impurity.

Step 3: Workup and Regioisomer Verification
  • Action: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides mild protonation to neutralize any unreacted base without causing acid-catalyzed hydrolysis or premature decarboxylation of the β-keto ester.

  • Post-Reaction Validation (Critical): Analyze the crude mixture via ¹H NMR to validate the self-correcting nature of the protocol.

    • C-Alkylation Signature (Success): Observe a new methine triplet/multiplet at ~3.5–3.8 ppm (the new α-proton of the substituted β-keto ester).

    • O-Alkylation Signature (Failure): Look for a vinylic proton at ~5.0–5.5 ppm (indicating the formation of the enol ether double bond). If this peak is prominent, your electrophile was too hard or your solvent was too polar.

References[2] Title: CHEM 330 Topics Discussed on Oct 2 Effect of solvent | Source: ubc.ca | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyf80s6u5d32Sh8kEhu2pWvypArKY2Utk8mBwZOt0nWN0-Pg8jzIta9AsLHTrczQw37LYoS_iZRoD9USMPZLdJfAcWUdFwBGnc9SYHEM9Kv0Qn70rf5FdFhuER4VEq7ShwYtLN3mxP2Q==[4] Title: Controlling polyalkylation in β-keto ester reactions | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBSp5729-2ejnv4RCVlEwgsdAR0gWIozOyuZJ33KzYmNKO-b2JfIUitcWW0Z8CpTPB2g7TIacyhceZwfsTovyJa68ciLsSqGcUsnl4kEB5CKYX7OxZApXTOaTEdCQrP66WhkQe1jrzwDQpL3r2siAkwQ_2yJf2qV7W5u_3ZhNFdRGxT70i8TQPKDAaAPWR[3] Title: An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3sssExUf2tRwJ7SaV90EujJNGYEC2i6ueYPFiqZgqD17m_TlPp5QCKBS7IbclL0_7fXcAkqwXwvXy7aFOg5tk58bAxleHXviaRQx3izQ44ex3fANSg36chjdRzyIIqMkShoVEy9aaZ6QzaBfum-bLQJyqHabRNFTS8FzT-fS-Xjb8lwamloczjAP6TomIJvMG2KSbMIMOF20npTUK8toNELlfycGb9oyMmkKD2uDxZKCHhsTcPzBy_aLUndyjRZOlql_k8ahXD_ZHwVRizJM0jsxcxLAh15Q2r6Vq1Mn8AsHHhg6JP19AhrrRP8o=[1] Title: Influence of Alkylating Reagent Softness on the Regioselectivity in Enolate Ion Alkylation: A Theoretical Local Hard and Soft Acids and Bases Study | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSuMFgYi3GEmnCJ1IGhvg1qxjq2QSgp_3BlKg39Y2dYy81ceCNzqkZKlNAS2juuFHkjtlmq7TUEXqKTeo10VVNVva2y1afHBDLSeeiv2NaPbZ6di4_ZP_wVnD75f9GbwAcAQj-

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Optimizing reaction conditions for the synthesis of α,α-disubstituted keto esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted keto esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing in-depth, mechanistically grounded solutions to common problems.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the planning and execution of α,α-disubstitution reactions on β-keto esters.

Q1: How do I choose the right base for my reaction?

A1: The choice of base is critical and depends on the acidity of your keto ester and the reactivity of your alkylating agent. The goal is to generate the enolate completely and irreversibly to avoid side reactions.[1][2]

  • For complete deprotonation: A strong, non-nucleophilic base is required. The base's conjugate acid should have a much higher pKa than the β-keto ester (typically pKa 10-13).[1][3] Lithium diisopropylamide (LDA) and sodium hydride (NaH) are excellent choices as they shift the equilibrium entirely toward enolate formation, minimizing side reactions that can occur when starting material and base are present simultaneously.[1]

  • For milder conditions: For highly acidic substrates, weaker bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) can be effective.[4][5] NaOEt is often used in classic acetoacetic ester syntheses, but be aware that the equilibrium is reversible, which can sometimes lead to complications like self-condensation.[4][6] Phase-transfer catalysis (PTC) with bases like K₂CO₃ can also be a very effective and mild approach.[7]

Table 1: Comparison of Common Bases for Keto Ester Alkylation

BaseFormulaTypical pKa (Conjugate Acid)Key Characteristics & Use Cases
Sodium HydrideNaH~36Strong, non-nucleophilic, heterogeneous base. Requires an inert solvent (e.g., THF, DMF). Good for generating thermodynamic enolates.[6]
Lithium DiisopropylamideLDA~36Strong, sterically hindered, non-nucleophilic base. Ideal for rapid, quantitative enolate formation at low temperatures (e.g., -78 °C) to form the kinetic enolate.[1][2][8]
Sodium EthoxideNaOEt~16Moderately strong, nucleophilic base. Often used in ethanol. Deprotonation is reversible. Suitable for simple, unhindered substrates.[4][9]
Potassium CarbonateK₂CO₃~10.3Mild, inexpensive base. Often used under phase-transfer catalysis (PTC) conditions, which enhances efficiency in a biphasic system.[7]

Q2: What factors determine whether C-alkylation or O-alkylation occurs?

A2: This is a classic challenge in enolate chemistry.[10] The enolate is an ambident nucleophile with electron density on both the α-carbon and the oxygen. Several factors influence the C/O alkylation ratio:

  • Electrophile Hardness (HSAB Theory): "Hard" electrophiles (high positive charge density, less polarizable) tend to react at the hard oxygen atom. A classic example is silyl halides (e.g., TMSCl), which strongly favor O-silylation.[10] "Soft" electrophiles, like primary alkyl halides (e.g., methyl iodide, benzyl bromide), are more polarizable and preferentially react at the soft carbon atom, leading to the desired C-alkylation.[3][10]

  • Counter-ion: Tightly coordinating cations like Li⁺ associate closely with the oxygen atom, sterically hindering O-alkylation and thus favoring C-alkylation. Looser associations, with cations like K⁺ or under PTC conditions where a quaternary ammonium cation is used, can sometimes increase the proportion of O-alkylation.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are excellent at solvating the metal cation, creating a more "naked" and reactive enolate. This increased reactivity often favors C-alkylation, which leads to the more thermodynamically stable product.[10]

Q3: What are the best practices for adding the second alkyl group?

A3: Introducing the second alkyl group requires a second, distinct deprotonation-alkylation sequence. It is almost always performed sequentially.

  • First Alkylation: Perform the first alkylation as cleanly as possible. Use a full equivalent of a strong base (like NaH or LDA) followed by the first alkylating agent (R¹-X). Ensure the reaction goes to completion.

  • Isolation (Optional but Recommended): For the cleanest results, it is often best to work up the mono-alkylated product and purify it before proceeding. This prevents any unreacted base or enolate from the first step from interfering with the second.

  • Second Alkylation: Subject the purified α-mono-substituted keto ester to the reaction conditions again: deprotonation with a strong base followed by the addition of the second alkylating agent (R²-X).

Attempting a "one-pot" dialkylation by adding two equivalents of base and both alkylating agents at once is rarely successful and typically leads to a difficult-to-separate mixture of starting material, two different mono-alkylated products, and the desired di-alkylated product.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Yield of the Desired Product

  • Potential Cause 1: Incomplete Enolate Formation.

    • Why it happens: If the base is not strong enough or if an insufficient amount is used, the keto ester will not be fully converted to the enolate, leaving unreacted starting material.[1][8] Weaker bases like sodium ethoxide establish an equilibrium that may not strongly favor the enolate.[1][4]

    • Solution: Switch to a stronger base like LDA or NaH to ensure complete and irreversible deprotonation.[1] Use at least 1.05 equivalents of base. For LDA, which is often titrated, ensure the molarity is accurate.

  • Potential Cause 2: Impure or Wet Reagents/Solvents.

    • Why it happens: Enolates are strongly basic and will be rapidly quenched by any protic source, especially water.[8] This protonates the enolate back to the starting material before it can react with the alkylating agent.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the keto ester and alkylating agent are free of water. Run the reaction under an inert atmosphere (Nitrogen or Argon).[8]

  • Potential Cause 3: Poorly Reactive Alkylating Agent.

    • Why it happens: The alkylation step is an Sₙ2 reaction.[3] Its efficiency is highly dependent on the substrate.

    • Solution: Use reactive alkylating agents. Methyl, primary, allylic, and benzylic halides are ideal.[3] Secondary halides are sluggish and prone to elimination, while tertiary, vinyl, and aryl halides are generally unreactive in Sₙ2 reactions and should be avoided.[3] If the halide is unreactive, consider converting it to a better leaving group, such as a tosylate or triflate.

Problem 2: Significant Amount of Mono-Alkylated Product Remaining

  • Potential Cause 1: Steric Hindrance.

    • Why it happens: The introduction of the first alkyl group can sterically hinder the approach of the base for the second deprotonation and the subsequent approach of the second alkylating agent. This effect is magnified if either the first or second alkyl group is large.

    • Solution: Increase reaction time and/or temperature for the second alkylation step. Be cautious, as higher temperatures can also promote side reactions. If the second alkylating agent is particularly bulky, the reaction may simply be infeasible. Consider an alternative synthetic route if steric hindrance is extreme.

  • Potential Cause 2: Insufficient Base in Second Step.

    • Why it happens: The mono-alkylated keto ester is slightly less acidic than the starting material. If there was any quenching of the base (e.g., by trace water) before the second deprotonation, you may have a sub-stoichiometric amount, leading to incomplete reaction.

    • Solution: Ensure a slight excess (e.g., 1.05-1.1 equivalents) of a strong base is used for the second alkylation step.

Problem 3: Formation of Side Products (O-alkylation, Elimination)

  • Potential Cause 1: O-Alkylation.

    • Why it happens: As discussed in FAQ #2, reaction at the enolate oxygen can compete with the desired C-alkylation.[10] This is more common with hard electrophiles or under conditions that favor a "free" enolate (e.g., using K⁺ in polar aprotic solvents).

    • Solution: Use soft alkylating agents (primary alkyl iodides or bromides).[10] Employ a lithium-based counter-ion (e.g., LDA) or a magnesium salt to increase the covalent character of the oxygen-metal bond, disfavoring O-alkylation.

  • Potential Cause 2: E2 Elimination of the Alkylating Agent.

    • Why it happens: The enolate is a strong base and can induce elimination if the alkylating agent is sterically hindered (e.g., secondary or tertiary halides).[3]

    • Solution: Strictly use methyl or primary alkyl halides. If a secondary alkyl group must be installed, this synthetic route is likely not optimal, and an alternative should be considered.[3][6]

Section 3: Experimental Workflows & Protocols

Workflow: General Sequential α,α-Disubstitution

This workflow outlines the key decision points and steps for a successful synthesis.

G cluster_prep Preparation cluster_step1 First Alkylation (R¹) cluster_workup Intermediate Step cluster_step2 Second Alkylation (R²) cluster_final Finalization prep Dry Glassware & Solvents Inert Atmosphere (N2/Ar) start β-Keto Ester deprot1 Add Strong Base (e.g., NaH/LDA) Form Enolate 1 start->deprot1 add_r1 Add R¹-X (Primary Halide) deprot1->add_r1 mono_product α-Monosubstituted Product add_r1->mono_product workup Aqueous Workup & Purification mono_product->workup deprot2 Add Strong Base (e.g., NaH/LDA) Form Enolate 2 workup->deprot2 add_r2 Add R²-X (Primary Halide) deprot2->add_r2 final_product α,α-Disubstituted Product add_r2->final_product final_workup Final Workup & Purification final_product->final_workup

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Technical Support Center: Purification of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the synthesis and purification of sterically hindered gem-dimethyl β-keto esters.

The acylation of ethyl isobutyrate enolates with aroyl chlorides is a well-established route for synthesizing these architectures, as demonstrated in classical procedures for analogous unfluorinated compounds[1]. However, the use of highly reactive electrophiles like 4-fluorobenzoyl chloride introduces specific impurity profiles, including rapid hydrolysis to 4-fluorobenzoic acid upon aqueous quenching[2]. Furthermore, the gem-dimethyl group prevents enolization of the final product, fundamentally altering its stability and reactivity profile compared to standard unhindered β-dicarbonyls[3].

This guide provides field-proven, self-validating protocols to isolate your target compound with high purity.

Part 1: Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the expected impurities. The table below summarizes the quantitative data and causality behind the presence of each byproduct in your crude mixture.

Impurity SpeciesOrigin / CausalityMW ( g/mol )Boiling Point / StatePartitioning / Removal Strategy
Diisopropylamine Byproduct of the LDA base used to generate the ester enolate.101.1984 °C (Liquid)Protonated by 1M HCl; partitions to the aqueous layer.
4-Fluorobenzoic Acid Hydrolysis of unreacted 4-fluorobenzoyl chloride during workup[2].140.11Sublimes (Solid)Deprotonated by NaHCO₃; partitions to the aqueous layer.
Ethyl Isobutyrate Unreacted starting material due to incomplete enolization[1].116.16110 °C (Liquid)Highly volatile; removed via high-vacuum short-path distillation.
O-Aroylated Enol Ester Kinetic O-attack byproduct caused by steric hindrance at the α-carbon.252.28High-boiling (Liquid)Hydrolyzed by mild acid or separated via silica gel chromatography.
Part 2: Troubleshooting & FAQs

Q1: I am seeing a persistent impurity with a similar Rf​ value on my TLC, and my NMR shows unexpected vinylic protons. What is this, and why did it form? Causality: You are observing the O-acylated byproduct (1-ethoxy-2-methylprop-1-en-1-yl 4-fluorobenzoate). The enolate of ethyl isobutyrate is an ambient nucleophile. Because the α-carbon is sterically hindered by the gem-dimethyl group, the electrophilic 4-fluorobenzoyl chloride often attacks the less hindered oxygen atom under kinetic control. Resolution: To minimize this during synthesis, ensure strict temperature control (-78 °C) and allow sufficient time for thermodynamic equilibration. Post-reaction, this enol ester can be selectively hydrolyzed back to ethyl isobutyrate and 4-fluorobenzoic acid using a slightly prolonged acidic workup, allowing the resulting fragments to be removed via distillation and base washing.

Q2: Why does my crude mixture contain a massive amount of white precipitate, and how do I remove it without degrading my product? Causality: The white precipitate is 4-fluorobenzoic acid, formed when unreacted 4-fluorobenzoyl chloride reacts with water during the quench[2]. Resolution: You must use a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃) for extraction. Do not use NaOH. While the gem-dimethyl group makes your product less prone to enol-driven degradation[3], strong bases like NaOH can still induce a retro-Claisen condensation, cleaving the C-C bond between the ketone and the ester. NaHCO₃ (pH ~8.3) is perfectly calibrated to deprotonate the acid (pKa ~4.14) while leaving the β-keto ester intact.

Q3: How do I efficiently remove unreacted ethyl isobutyrate? Causality: Ethyl isobutyrate is highly volatile (bp 110 °C at atmospheric pressure) compared to the heavy, fluorinated target molecule. Resolution: Do not attempt column chromatography for this. A simple high-vacuum distillation (< 1 mbar) at mild temperatures (40–50 °C) will quantitatively strip the starting material from the crude oil[1].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to the next step until the validation check is confirmed.

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Remove amine bases and acidic byproducts without inducing retro-Claisen cleavage.

  • Acidic Quench: Cool the crude reaction mixture to 0 °C. Slowly add 1M HCl while stirring vigorously until the biphasic mixture is thoroughly mixed.

    • Validation Check: Stop stirring, let the layers separate, and spot the aqueous phase on pH paper. It must read pH < 2. If it does not, add more 1M HCl. This guarantees 100% protonation of diisopropylamine.

  • Phase Separation: Transfer to a separatory funnel. Drain and discard the lower aqueous layer. Retain the organic layer.

  • Mild Base Wash: Add an equal volume of saturated aqueous NaHCO₃ to the organic layer. Vent the separatory funnel frequently.

    • Validation Check: Observe the biphasic interface. CO₂ gas evolution (bubbling) will occur as the 4-fluorobenzoic acid is neutralized. Continue washing with fresh batches of NaHCO₃ until no further bubbling is observed upon shaking . This visual cue validates the complete removal of the acidic impurity.

  • Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Vacuum Volatiles Stripping

Objective: Isolate the target compound from volatile unreacted starting materials.

  • Setup: Transfer the concentrated organic residue to a round-bottom flask equipped with a short-path distillation head and a receiving flask cooled in a dry ice/acetone bath.

  • Vacuum Application: Apply high vacuum (< 1 mbar).

    • Validation Check: Monitor the system pressure gauge. Do not apply heat until the pressure stabilizes below 1 mbar, ensuring the system is sealed and free of residual extraction solvents (like ether or DCM) that could bump.

  • Distillation: Gradually heat the oil bath to 50 °C.

    • Validation Check: Watch the distillation head temperature. It will briefly rise as ethyl isobutyrate distills over, then drop back down once the volatile impurity is exhausted. The heavy, yellow-tinted oil remaining in the boiling flask is your purified Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

Part 4: Process Workflow Visualization

Below is the logical workflow for the purification of the crude reaction mixture, mapping the phase separations and distillation steps.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench 1M HCl Quench (Protonate Amines) Crude->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 Aqueous1 Aqueous Layer (Amine Salts) PhaseSep1->Aqueous1 Discard Organic1 Organic Layer (Product, Acids, Esters) PhaseSep1->Organic1 Keep BaseWash Sat. NaHCO3 Wash (Deprotonate Acids) Organic1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 Aqueous2 Aqueous Layer (4-Fluorobenzoate) PhaseSep2->Aqueous2 Discard Organic2 Organic Layer (Product + Volatiles) PhaseSep2->Organic2 Keep Distillation Vacuum Distillation (< 1 mbar, 50°C) Organic2->Distillation Volatiles Distillate (Ethyl Isobutyrate) Distillation->Volatiles Top Fraction Pure Residue: Pure Ethyl 3-(4-fluorophenyl)- 2,2-dimethyl-3-oxopropanoate Distillation->Pure Bottom Fraction

Figure 1: Step-by-step liquid-liquid extraction and distillation workflow for crude purification.

References
  • Source: orgsyn.
  • Source: arkat-usa.
  • Title: Org. Synth.

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Technical Support Center: Scaling the Summit of α,α-Dialkylation Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of the Quaternary Carbon

α,α-dialkylated compounds, particularly α,α-disubstituted amino acids, represent a cornerstone in modern drug discovery and materials science. The introduction of a quaternary α-carbon atom imparts significant conformational constraints on molecules, a property that medicinal chemists leverage to enhance the metabolic stability, bioavailability, and potency of peptide-based therapeutics.[1][2] However, the very steric hindrance that makes these compounds so valuable also renders their synthesis a formidable challenge.[2][3]

Transitioning a successful bench-scale synthesis of these sterically congested molecules to a pilot or manufacturing scale is rarely a matter of simple multiplication.[4] The process is fraught with peril, where unforeseen variables can drastically reduce yields, generate complex impurity profiles, and introduce significant safety risks.[5][6][7] This guide serves as a technical support center for researchers and process chemists navigating this "valley of death" in scale-up.[8] We will dissect common failures, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.

Troubleshooting Guide: From Benchtop Anomaly to Process Solution

This section addresses specific, frequently encountered issues during the scale-up of α,α-dialkylation reactions.

Category 1: Low Yield and Poor Conversion

Question: My reaction yield plummeted from 90% at the 1g scale to 40% at the 100g scale. What are the most likely culprits?

Answer: This is a classic scale-up problem rooted in physical chemistry limitations that are often masked at the lab scale. The primary suspects are inefficient heat and mass transfer.

  • Heat Transfer: As you increase the volume of a reactor, its surface-area-to-volume ratio decreases dramatically.[8] An exothermic alkylation that was easily managed in a small flask can create localized hotspots in a large reactor. These hotspots can accelerate side reactions or lead to the decomposition of reactants and products. It is crucial to monitor the internal reaction temperature with a probe, as the jacket temperature is not a reliable indicator.[9]

  • Mass Transfer (Mixing): A magnetic stir bar provides excellent, rapid mixing in a small flask. In a large reactor, this is replaced by an overhead stirrer which may not provide the same level of homogeneity.[5][10] Inefficient mixing can lead to localized excesses of base or alkylating agent, fostering side reactions and leaving pockets of unreacted starting material.

Solution Workflow:

  • Characterize the Exotherm: Before scaling, run the reaction in a reaction calorimeter to understand the heat flow. This data is critical for designing an adequate cooling strategy.

  • Improve Agitation: Switch to an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure thorough mixing. For very viscous reactions, multiple impellers may be necessary.

  • Control Reagent Addition: Instead of adding the alkylating agent all at once, use a syringe pump or addition funnel for slow, controlled addition. This keeps the instantaneous concentration of the electrophile low and helps manage the exotherm.

Question: My analysis shows a significant amount of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion at scale often points to issues with deprotonation or insufficient reactivity.

  • Incomplete Deprotonation: The base may not be strong enough or may be consumed by trace amounts of water in the reagents or solvents, which becomes a more significant issue at larger scales. Using a slight excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is common, but care must be taken.[11]

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess (1.1 to 1.5 equivalents) of the alkylating agent can sometimes help drive the reaction to completion, but this must be balanced against the increased potential for dialkylation of byproducts and subsequent purification challenges.[12]

Recommended Actions:

  • Base Selection: Consider the pKa of your substrate. For less acidic methylene compounds, a stronger base may be required. However, for large-scale operations, switching to safer, more practical systems like Phase-Transfer Catalysis (PTC) with an inorganic base (e.g., 50% aq. KOH) is often a superior strategy.[13]

  • Strictly Anhydrous Conditions: If using moisture-sensitive bases like NaH or LDA, ensure all solvents and reagents are rigorously dried. The presence of water not only consumes the base but can also lead to hydrolysis byproducts.[12]

Category 2: Side Reactions and Impurity Formation

Question: I'm struggling with the formation of the mono-alkylated byproduct. How can I favor the second alkylation to get my desired α,α-dialkylated product?

Answer: The mono-alkylated intermediate is itself an acidic substrate, creating a direct competition for the base and alkylating agent.[14] Several factors can be tuned to favor the second alkylation:

  • Base Stoichiometry: Using at least two full equivalents of base is critical to ensure that both the starting material and the mono-alkylated intermediate can be deprotonated.

  • Temperature and Reaction Time: Higher temperatures can provide the activation energy needed for the second, often more sterically hindered, alkylation.[14] Monitor the reaction progress closely by TLC or HPLC to find the optimal balance where the mono-alkylated species is consumed without significant byproduct formation.

  • Solvent Choice: Aprotic solvents like DMF and THF are often used because they effectively solvate the cation of the enolate, leaving a highly reactive "naked" enolate anion. This high reactivity can help overcome the steric barrier of the second alkylation.[14]

Table 1: Comparison of Conditions for Favoring Di-alkylation

ParameterCondition to Favor Di-alkylationRationale
Base Equivalents > 2.0 eqEnsures deprotonation of both starting material and mono-alkylated intermediate.
Temperature Moderate to High (e.g., RT to 60 °C)Provides activation energy to overcome steric hindrance of the second alkylation.
Solvent Aprotic (THF, DMF)Promotes a highly reactive enolate, increasing the rate of the second alkylation.
Reagent Addition Add substrate to a pre-formed mixture of base and alkylating agentCan sometimes favor rapid double alkylation, but requires careful thermal management.

Question: My primary challenge is steric hindrance. My bulky alkylating agent reacts very slowly and gives low yields. What are my options?

Answer: Steric hindrance is the fundamental hurdle in forming quaternary centers.[15][16] When faced with this issue, consider modifying the reaction components or switching to a different synthetic strategy.

  • Increase Electrophile Reactivity: Switch from a less reactive alkyl halide (e.g., chloride) to a more reactive one (bromide or iodide), or even better, to a triflate. This increases the rate of the SN2 reaction, which can help overcome the steric barrier.

  • Alternative Methodologies: Several advanced methods have been developed specifically for constructing sterically demanding C-C bonds.

    • Phase-Transfer Catalysis (PTC): This is a highly effective method for scaling up alkylations. The PTC catalyst forms a lipophilic ion pair with the enolate, increasing its reactivity in the organic phase and often allowing the reaction to proceed under milder conditions.[13][17]

    • Nickel Catalysis: Recent advances have shown that specific nickel catalysts can achieve alkylation at the more-hindered α-site of a ketone, reversing the conventional regioselectivity and providing a powerful tool for complex syntheses.[18]

Category 3: Reaction Control and Safety at Scale

Question: My reaction is highly exothermic and I'm concerned about thermal runaway. How can I run this safely on a multi-kilogram scale?

Answer: This is a critical safety concern. Uncontrolled exotherms are a leading cause of accidents in process chemistry.[9][19] The solution lies in rigorous engineering controls and potentially redesigning the process.

  • Engineering Controls:

    • Reactor Choice: Use a jacketed glass or steel reactor with a high-performance heat transfer fluid and an appropriately sized cooling system.

    • Controlled Dosing: Implement slow, subsurface addition of the limiting reagent via a pump. This ensures the rate of heat generation never exceeds the rate of heat removal.

    • Emergency Quench: Have a pre-chilled quenching agent (e.g., acetic acid for a strong base) ready to be added to the reactor in case of a cooling failure.

  • Process Modification (Flow Chemistry): For extremely energetic or hazardous reactions, transitioning from batch to continuous flow processing is the modern solution.[8][20] In a flow reactor, the reaction volume at any given moment is very small, providing an extremely high surface-area-to-volume ratio. This allows for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[21][22]

Visualizing the Scale-Up Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving common issues when scaling up α,α-dialkylation reactions.

G start Low Yield / Purity at Scale check_conversion High Starting Material? start->check_conversion check_impurities Significant Side Products? start->check_impurities check_conversion->check_impurities No cause_mixing Cause: Poor Mixing / Mass Transfer check_conversion->cause_mixing Yes cause_heat Cause: Poor Heat Transfer / Hotspots check_impurities->cause_heat Yes cause_deprotonation Cause: Incomplete Deprotonation check_impurities->cause_deprotonation If SM is high cause_mono Side Product: Mono-alkylation check_impurities->cause_mono If mono-alkylated present cause_sterics Cause: Steric Hindrance check_impurities->cause_sterics If reaction is stalled sol_stir Solution: Improve Agitation (Overhead Stirrer) cause_mixing->sol_stir sol_add Solution: Slow Reagent Addition cause_mixing->sol_add cause_heat->sol_add sol_flow Solution: Consider Flow Chemistry cause_heat->sol_flow sol_base Solution: Stronger/More Base, Anhydrous Conditions cause_deprotonation->sol_base sol_stoich Solution: Adjust Stoichiometry (>2 eq. Base) cause_mono->sol_stoich sol_temp Solution: Increase Temperature cause_mono->sol_temp sol_ptc Solution: Switch to Phase-Transfer Catalysis (PTC) cause_sterics->sol_ptc sol_reagent Solution: More Reactive Electrophile (e.g., R-I, R-OTf) cause_sterics->sol_reagent

Caption: A decision-making workflow for troubleshooting α,α-dialkylation scale-up.

Frequently Asked Questions (FAQs)

Q1: What is Phase-Transfer Catalysis (PTC) and why is it so highly recommended for scaling up α,α-dialkylation?

A1: Phase-Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid inorganic base and an organic substrate solution).[13] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports one of the reactants (usually the anion) across the phase boundary so it can react.[23]

Key Advantages for Scale-Up:

  • Safety: It allows the use of safer, cheaper, and easier-to-handle inorganic bases (KOH, K₂CO₃) instead of hazardous reagents like NaH or LDA.[23]

  • No Anhydrous Solvents: PTC reactions often run in biphasic systems (e.g., toluene/water), eliminating the need for expensive and difficult-to-handle anhydrous solvents like DMF or THF.[23]

  • Improved Selectivity: PTC conditions can sometimes offer higher selectivity for C-alkylation over O-alkylation and can minimize certain side reactions.[13]

  • Process Simplicity: The workup is often simpler, involving a straightforward phase separation.

Q2: When is it time to abandon batch processing and switch to continuous flow chemistry?

A2: The decision to switch from batch to flow is driven by considerations of safety, control, and consistency.[8][22] You should strongly consider flow chemistry when:

  • The reaction is highly exothermic or explosive: Flow chemistry's superior heat transfer capabilities make it inherently safer.[20][24]

  • A toxic or unstable intermediate is generated: In a flow reactor, the unstable intermediate can be generated and consumed in the next step within seconds, minimizing decomposition and operator exposure.[21][25]

  • The reaction is extremely fast: Reactions with kinetics on the order of seconds to minutes are difficult to control in large batch reactors but are perfectly suited for the precise residence time control of a flow system.[22]

  • You need high consistency and quality: Flow chemistry ensures every molecule has the same "reaction experience," leading to a more consistent product quality and impurity profile, which is crucial for pharmaceutical applications.[8]

Q3: How critical is the choice of alkylating agent when scaling up?

A3: It is extremely critical. While a simple alkyl bromide might work at the lab scale, at an industrial scale, factors like cost, reactivity, and safety become paramount. For a sluggish alkylation, switching from an alkyl chloride to a bromide or iodide can increase the reaction rate, potentially allowing you to run the reaction at a lower temperature, which in turn can improve selectivity and safety. However, iodides are more expensive and can generate different impurity profiles. Alkyl triflates are highly reactive but are often prohibitively expensive for large-scale manufacturing unless absolutely necessary. The choice is always a balance between reactivity, cost, and the overall process efficiency.

Key Experimental Protocol: α,α-Dialkylation of a Malonate Ester via Phase-Transfer Catalysis

This protocol provides a general, scalable method for the synthesis of α,α-dialkylmalonates, which are versatile precursors for many other compounds.

Materials:

  • Diethyl Malonate (1.0 eq)

  • Alkyl Halide 1 (e.g., Benzyl Bromide) (1.05 eq)

  • Alkyl Halide 2 (e.g., Ethyl Iodide) (1.05 eq)

  • Potassium Hydroxide (50% aqueous solution) (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • Reactor Setup: To a jacketed reactor equipped with an overhead stirrer, internal temperature probe, and an addition funnel, add diethyl malonate, the first alkyl halide (benzyl bromide), TBAB, and toluene.

  • Initial Alkylation: Begin vigorous stirring. Slowly add 1.5 equivalents of the 50% KOH solution via the addition funnel, ensuring the internal temperature does not exceed 30°C.

  • Monitoring: Stir for 1-2 hours after the addition is complete. Take a sample for analysis (TLC, GC, or HPLC) to confirm the consumption of the starting material and formation of the mono-alkylated intermediate.

  • Second Alkylation: Once the first step is complete, add the second, more reactive alkyl halide (ethyl iodide) to the reactor.

  • Final Base Addition: Slowly add the remaining 1.5 equivalents of the 50% KOH solution, again maintaining the temperature below 30-35°C.

  • Reaction Completion: Stir the mixture at room temperature or with gentle heating (40-50°C) until analysis confirms the disappearance of the mono-alkylated intermediate. This may take several hours.

  • Work-up: Stop stirring and allow the phases to separate. Drain the lower aqueous layer. Wash the organic layer with water, followed by a brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α,α-dialkylated product for further purification (e.g., by vacuum distillation or crystallization).

Visualizing the PTC Mechanism

The following diagram illustrates how the phase-transfer catalyst facilitates the alkylation reaction between two immiscible phases.

PTC_Mechanism Substrate R'-CH2-R'' Catalyst_Org Q+ R'-CH(-)-R'' (Reactive Ion Pair) Substrate->Catalyst_Org 3. Deprotonation AlkylHalide R-X Product R'-C(R)2-R'' AlkylHalide->Product Catalyst_Return Q+ X- Catalyst_Org->Product 4. Alkylation (SN2) Catalyst_Org->Catalyst_Return 5. Catalyst Regeneration Catalyst_Aq Q+ OH- Catalyst_Return->Catalyst_Aq 1. Ion Exchange Base K+ OH- Catalyst_Aq->Catalyst_Org 2. Phase Transfer Salt K+ X-

Caption: The catalytic cycle of Phase-Transfer Catalysis in α,α-dialkylation.

References

  • Belokon, Y. N., et al. (1998). A practical synthesis of (S)- and (R)-α-methyl-β-alanine and their enantiomerically pure N-protected derivatives. Tetrahedron: Asymmetry, 9(23), 4249-4252.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Alonso, F., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 15(20), 5302–5305.
  • Morton, J., Rahim, A., & Walker, E. R. H. (1982). A new general method of α-amino-alkylation. Tetrahedron Letters, 23(40), 4123–4126.
  • Scale-up of chemical processes. (n.d.). Wikipedia.
  • Park, H. G., et al. (2011). Highly enantioselective synthesis of α,α-dialkylmalonates by phase-transfer catalytic desymmetrization. Organic Letters, 13(9), 2456–2459.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Alkyl Reactions and Their Transformative Industry Impacts. (2025).
  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026). Microinnova.
  • The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. (2014).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1994). Humana Press.
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ
  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. (2023). Journal of the American Chemical Society.
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. (2020).
  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Phase-Transfer Catalyst (PTC). (2015).
  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(7), 1639-1644.
  • Novel reactions under flow chemistry conditions: Formation of α-bromoketones previously unavailable under b
  • Scale up reactions Guideline. (n.d.). KAUST Health & Safety.
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  • Improvement of selectivity/yield of Alkyl
  • Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. (2020). The Journal of Organic Chemistry.
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  • Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. (2014). Organic Process Research & Development.
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  • 23.
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Technical Support Center: Purification & Troubleshooting for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges in the synthesis and purification of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate . As a sterically hindered β -keto ester featuring a gem-dimethyl group, this compound presents unique reactivity profiles and purification bottlenecks.

Below, we break down the root causes of common impurities and provide self-validating, field-tested protocols to achieve API-grade purity (>99%).

Part 1: Mechanistic Pitfalls & Impurity Profiling

To successfully purify your target compound, you must first understand the thermodynamic and kinetic pathways that generate impurities during synthesis. The acylation of the ethyl isobutyrate enolate with 4-fluorobenzoyl chloride is highly susceptible to competing reactions.

MechanisticPathway Enolate Ethyl isobutyrate enolate Product Ethyl 3-(4-fluorophenyl)- 2,2-dimethyl-3-oxopropanoate (Target) Enolate->Product C-Acylation O_Acyl O-Acylated Enol Ester (Impurity) Enolate->O_Acyl O-Acylation Acyl 4-Fluorobenzoyl chloride Acyl->Product KetoAcid Beta-Keto Acid (Intermediate) Product->KetoAcid Hydrolysis (Harsh Workup) Decarb 1-(4-fluorophenyl)- 2-methylpropan-1-one (Impurity) KetoAcid->Decarb Decarboxylation (-CO2)

Reaction pathway showing C-acylation, O-acylation, and decarboxylation degradation.
Chromatographic & Physical Profiling of Reaction Components

Understanding the polarity drivers of your mixture is critical for choosing the right purification strategy.

CompoundStructural ClassificationTLC Rf​ (Hexane/EtOAc 9:1)Polarity Driver
Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate C-Acylated Target (Ketone)0.45Ester & Ketone dipoles
1-Ethoxy-2-methylprop-1-en-1-yl 4-fluorobenzoate O-Acylated Impurity (Enol Ester)0.65Masked enol, lower polarity
1-(4-fluorophenyl)-2-methylpropan-1-one Decarboxylated Impurity0.55Loss of ester group
4-Fluorobenzoic acid Unreacted / Hydrolyzed Acid0.05Free carboxylic acid

Part 2: Troubleshooting FAQs

Q1: Why does my final product contain a significant amount of 1-(4-fluorophenyl)-2-methylpropan-1-one? A1: This is a classic degradation byproduct. While the gem-dimethyl group prevents enolization of the final product, the ester linkage remains highly susceptible to hydrolysis during aqueous workup[1]. If you quench the reaction with strong acids (e.g., HCl ) or bases, the ester hydrolyzes into a β -keto acid. This intermediate is thermally unstable and rapidly ejects CO2​ to form the decarboxylated ketone, 1-(4-fluorophenyl)-2-methylpropan-1-one[2].

  • The Fix: Always quench the reaction at 0 °C using a mild, buffered aqueous solution like saturated NH4​Cl to maintain a near-neutral pH[1].

Q2: I am seeing a less polar spot on my TLC that co-elutes closely with my product. What is it, and how do I remove it? A2: You are likely observing the O-acylated impurity (1-ethoxy-2-methylprop-1-en-1-yl 4-fluorobenzoate). The enolate of ethyl isobutyrate exhibits ambident nucleophilicity; while C-acylation yields your target, the hard oxygen center can also attack the acyl chloride, yielding an enol ester[3].

  • The Fix: Because the O-acylated product lacks the highly polar ketone dipole, it elutes faster on normal-phase silica. A shallow gradient column chromatography (starting at 98:2 Hexane:EtOAc) will cleanly resolve this impurity.

Q3: How can I selectively remove unreacted 4-fluorobenzoic acid without degrading the β -keto ester? A3: Unreacted acyl chloride rapidly hydrolyzes to 4-fluorobenzoic acid during workup. Do not use strong bases like NaOH to wash the organic layer, as this will saponify your target ester. Instead, use cold, saturated NaHCO3​ . The bicarbonate anion is basic enough to deprotonate the carboxylic acid ( pKa​ ~4.1) into its water-soluble sodium salt, but mild enough to leave the ester intact[4].

Part 3: Validated Purification Workflows

To ensure high-fidelity purification, implement the following self-validating protocols.

PurificationWorkflow Crude Crude Reaction Mixture Quench Quench with sat. NH4Cl at 0°C (pH ~7) Crude->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with sat. NaHCO3 (Removes Acids) Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Chrom Silica Gel Chromatography (Hexane/EtOAc) Dry->Chrom Distill Vacuum Distillation (Final Polish) Chrom->Distill Pure Pure Target Compound (>99% Purity) Distill->Pure

Step-by-step downstream purification workflow for beta-keto esters.
Protocol A: Mild Extraction and Biphasic Purification
  • Quenching: Upon completion of the acylation reaction, cool the vessel to 0 °C. Slowly add saturated aqueous NH4​Cl dropwise until the pH stabilizes around 7.0[1].

  • Extraction: Add ethyl acetate (EtOAc) to the quenched mixture[4]. Agitate vigorously and allow phase separation.

    • Validation Checkpoint: Spot the aqueous layer on a TLC plate. The absence of UV-active spots confirms complete extraction of the organic product.

  • Acidic Impurity Removal: Wash the combined organic layers with cold, saturated aqueous NaHCO3​ to remove 4-fluorobenzoic acid[4].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at ≤30 °C to prevent thermal degradation.

    • Validation Checkpoint: A crude 1H NMR should show the complete disappearance of the broad carboxylic acid -OH peak (~11-12 ppm).

Protocol B: Final Polish via Vacuum Distillation

Because β -keto esters are often high-boiling liquids, vacuum distillation is the preferred method for removing non-polar organic impurities (like the decarboxylated byproduct) and achieving API-grade purity[5].

  • Setup: Transfer the concentrated crude oil to a short-path vacuum distillation apparatus equipped with a Vigreux column.

  • Degassing: Apply a high vacuum (e.g., 0.1 mmHg) at room temperature for 15 minutes to remove residual EtOAc and trace volatile impurities.

  • Fractionation: Gradually increase the oil bath temperature. The decarboxylated impurity (1-(4-fluorophenyl)-2-methylpropan-1-one) will distill first due to its lower molecular weight and lack of hydrogen-bond accepting ester oxygen[2].

  • Collection: Collect the main fraction containing Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

    • Validation Checkpoint: GC-MS or HPLC analysis of the main fraction should indicate >99% purity, confirming the successful removal of the O-acylated and decarboxylated byproducts[5].

References

  • [1] General procedure for preparation of the substituted ethyl 3-oxo-3-phenylpropanoates. The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJnZuCyeCFRadvZEDFKbzo01hJOt2Vtx3EdgJqnGiExZW_lvx7fNRktRriYkXpgpBLTGKpXBm_JufWoRRpHxupifPns1G3uuX9o4tdaOW-f1810sfK3643yzDrq35UsSlNWAYjYdmGkB6AoklnPzIYnk5Snb5N7Dk=]

  • [5] Process for purifying an α-keto ester. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd3XIPmKOEiEEXPbg32nnkxTjU3qnQFJZrCRBmRvbaDXRWo3ajj83jNtpJCYIMl8owkYvg3U2-VUybI362p4i8y1G-bFJ_e_AcElQGe9eiPr6oUNlyVKOLZ3zQ2G2WKscRi8qdhjG301zLD3PxoaI=]

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  • [2] 1-(4-FLUOROPHENYL)-2-METHYLPROPAN-1-ONE 26393-91-9. GuideChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgVvo_TDOW5ji02D7YkHZ_63t2y8By8YreAkYMa0uEIsyUOY_ZC7pHscVhiohyKUS-xacrVUlIbCX46wh9b43aLFOfU5t23X4hkQZOJH-R5YfPLlQOtcLeFxRcCiNRfAJ_BLRwqiAJK3vyyVWPMx0L-2G8iUaOIvrxjkpkbPL1AX86aVSRsfa_TDvWmQ5U]

  • [3] Synthesis of Syncarpic Acid and Related β-OXO δ-Enol Lactone via Selective O- or C- Acylation of Preformed Enolates. Synthetic Communications (Taylor & Francis).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKJlAAqP2It77DVDj062tGl7yTAmslJ9_-lyyCFvNCxZakRUr1pwUvDmP-aor-ZiX2_fJ-NKZs4z4152gxtdbbW-0i8ME_DQaKrAL7p3IUqY-8_1prSULV7uUGKlzViRfPxYSV5kowqR_OqlP6aTxLQaIxQ7XqPfQ=]

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Technical Support Center: Troubleshooting the Purification of Polar Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of polar fluorinated molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of compounds. The introduction of fluorine into a molecule dramatically alters its physicochemical properties, including polarity, pKa, and lipophilicity, which in turn demands specialized purification strategies.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and protocols to help you navigate these complexities and achieve your purification goals.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, common issues encountered during the purification of polar fluorinated compounds in a question-and-answer format.

Issue 1: My polar fluorinated compound shows little to no retention on a standard C18 column.

Question: I'm using a standard C18 reversed-phase column, but my highly polar, fluorinated analyte is eluting in or near the void volume, even with a highly aqueous mobile phase. What's happening and how can I fix it?

Answer: This is a classic problem known as "hydrophobic collapse" or simply insufficient retention for highly polar molecules.

  • Causality: Standard C18 (octadecyl) stationary phases are highly nonpolar.[4] Polar analytes have very weak hydrophobic interactions with this phase and are not retained, especially when the mobile phase is highly aqueous (e.g., >95% water).[5] The C18 chains can even collapse in on themselves in such environments, reducing the accessible surface area for interaction. Fluorination can increase a molecule's polarity, exacerbating this issue.[2]

  • Step-by-Step Solutions:

    • Switch to a "Water-Tolerant" Reversed-Phase Column: Your first and best option is to use a column specifically designed for polar analytes in highly aqueous conditions.[5]

      • Polar-Endcapped C18: These columns have a polar group integrated at the end of the C18 chain, which prevents phase collapse and provides an additional interaction mechanism (e.g., hydrogen bonding) for polar analytes.[6]

      • Polar-Embedded C18: These columns have a polar group (like an amide or carbamate) embedded within the alkyl chain. This modification improves the "wettability" of the stationary phase.[5]

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is very polar, HILIC is often the most effective technique.[7][8] HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water.[8][9] In HILIC, polar analytes are well-retained.[10]

    • Use Ion-Pair Chromatography (for ionizable compounds): If your analyte is acidic or basic, you can add an ion-pairing reagent to the mobile phase.[11]

      • For acidic (anionic) analytes, use a cationic ion-pairing reagent like tetrabutylammonium (TBA).[12]

      • For basic (cationic) analytes, use an anionic reagent like an alkyl sulfonate or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid, HFBA).[13][14] The ion-pair reagent forms a neutral, more hydrophobic complex with your analyte, significantly increasing its retention on a C18 column.[15]

    • Consider a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity for fluorinated and polar compounds through dipole-dipole, pi-pi, and hydrogen bonding interactions.[12][16]

Issue 2: I'm seeing poor peak shape (tailing or fronting) for my fluorinated analyte.

Question: My compound is retained, but the peak is broad and asymmetrical (tailing). What causes this and what adjustments can I make?

Answer: Poor peak shape is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or sample solvent.

  • Causality:

    • Silanol Interactions: The most common cause of peak tailing for polar and basic compounds is the interaction with acidic, unreacted silanol groups (Si-OH) on the surface of silica-based columns.[17] The polar functional groups on your molecule can form strong hydrogen bonds with these sites, leading to a slow, uneven elution process.

    • Mobile Phase pH: If your analyte is ionizable, running the mobile phase at a pH close to its pKa will result in it existing as a mixture of ionized and neutral forms, which have different retention times and lead to broad, distorted peaks.[17]

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[18]

    • Metal Sensitivity: Some polar compounds, especially those with phosphate or polyprotic acid groups, can chelate with trace metals in the HPLC system (frits, tubing, column), causing tailing.[18]

  • Step-by-Step Solutions:

    • Optimize Mobile Phase pH: For a basic analyte, adjust the mobile phase pH to be at least 2 units below its pKa to ensure it is fully protonated (BH+). For an acidic analyte, adjust the pH to be at least 2 units above its pKa to ensure it is fully deprotonated (A-). This ensures a single species is present during chromatography.

    • Use a High-Purity, Endcapped Column: Modern, high-purity silica columns are extensively endcapped (reacting residual silanols with a small silylating agent) to minimize these secondary interactions. Ensure you are using such a column.[17]

    • Add a Mobile Phase Modifier:

      • For Basic Analytes: Add a small amount of a competing base, like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid protonates the residual silanols, "shielding" them from your analyte.

      • For Acidic Analytes: A buffer like phosphate or acetate can help maintain a consistent pH and improve peak shape.

    • Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves. If it does, you were likely overloading the column.[18]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[18]

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-45 °C) can improve mass transfer and reduce peak broadening, but be mindful of your analyte's stability.[19][20]

Issue 3: My fluorinated compounds have different fluorine content but are difficult to separate.

Question: I have a mixture of amphiphilic molecules with the same core structure but varying degrees of fluorination. How can I resolve them?

Answer: Separating compounds based on fluorine content requires exploiting the unique properties of fluorinated moieties. This often involves a "hetero-pairing" strategy.

  • Causality: The separation is driven by the overall "fluorophilicity" of the molecules. While standard C18 columns separate based on hydrophobicity, they may not be selective enough to differentiate based on fluorine content alone.[21]

  • Step-by-Step Solutions:

    • Employ "Hetero-Pairing" of Column and Eluent: The optimal strategy is often to pair a hydrogenated (standard) column with a fluorinated eluent, or vice-versa.[19][21]

      • Recommended Approach: Use a standard C8 or C18 column with a mobile phase containing a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).[19] The TFE is thought to adsorb to the stationary phase surface, creating a unique environment that enhances selectivity for fluorinated analytes.[19]

    • Optimize Temperature: The interaction between fluorinated compounds is often sensitive to temperature. Increasing the column temperature (e.g., to 45 °C or higher) can significantly improve the separation of fluorinated amphiles.[19]

    • Consider a Fluorous Stationary Phase: For compounds with high fluorine content, a fluorous silica-gel column may provide the necessary selectivity. These columns preferentially retain highly fluorinated molecules.[22]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography mode for polar fluorinated molecules?

There is no single "best" mode, as the choice depends entirely on the analyte's properties. However, a good starting point is a polar-modified reversed-phase column (e.g., polar-endcapped or polar-embedded C18). These columns are versatile, handle highly aqueous mobile phases well, and offer good retention for a broad range of moderately polar compounds.[5][6] For very polar or water-soluble compounds, HILIC is often superior.[7][8]

Q2: How does adding fluorine to my molecule affect its retention in reversed-phase chromatography?

It's complex. A single fluorine or a CF2 group can increase polarity, leading to decreased retention on a C18 column.[3] However, a CF3 group, due to its larger volume, can sometimes increase lipophilicity and lead to increased retention compared to a CH3 group.[1] The overall effect depends on the fluorination pattern and the molecule's overall structure.[3]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for polar fluorinated compounds?

Yes, modern SFC is increasingly used for the purification of polar compounds and offers significant advantages.[23][24]

  • Benefits: SFC is fast, highly efficient, and uses carbon dioxide as the main mobile phase, which reduces solvent consumption.[23][25]

  • How it works: To elute polar compounds, a polar co-solvent (modifier), such as methanol, is added to the supercritical CO2.[24] This increases the mobile phase's polarity and solvating power. Any compound soluble in methanol is generally a good candidate for SFC.[23] It is a powerful technique for both chiral and achiral separations in drug discovery.[26]

Q4: When should I use an ion-pairing agent, and are there any downsides?

You should use an ion-pairing agent in reversed-phase chromatography when your polar analyte is ionizable (acidic or basic) and you cannot achieve sufficient retention by other means.[11]

  • Downsides:

    • MS Incompatibility: Many common ion-pairing reagents (e.g., alkyl sulfonates, TBA) are non-volatile and will contaminate a mass spectrometer source. If using LC-MS, you must use volatile ion-pairing agents like TFA, formic acid, or volatile perfluorinated carboxylic acids (e.g., HFBA).[13][27]

    • Column Contamination: Ion-pairing reagents can be difficult to wash out of a column. It is highly recommended to dedicate a specific column for ion-pairing methods to avoid carryover into other applications.[27]

Experimental Protocols & Data

Protocol 1: Method Development for Polar Analytes using HILIC

This protocol provides a starting point for developing a HILIC separation method.

  • Column Selection: Choose a HILIC stationary phase. A good first choice is an amide- or diol-based column.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v)

    • Solvent B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v)

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Gradient: 0-100% B over 10 minutes, hold at 100% B for 2 minutes, return to 0% B over 1 minute, and re-equilibrate for 5 minutes.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content, ideally matching the initial mobile phase conditions (e.g., 95% Acetonitrile).

  • Optimization:

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If retention is too high, decrease the initial percentage of acetonitrile or use a steeper gradient.

    • Adjust the buffer concentration or pH to optimize the peak shape for ionizable analytes.

Table 1: Chromatography Mode Selection Guide
Analyte PropertiesPrimary RecommendationSecondary OptionsKey Considerations
Moderately Polar, Non-ionic Polar-Modified RP (AQ-C18)HILIC, Fluorinated Phase (PFP)Start with RP; move to HILIC if retention is poor.
Highly Polar, Water-Soluble HILIC (Amide, Diol, Silica)SFCHILIC is the gold standard for these compounds.[7][10]
Polar & Basic (Cationic) Polar-Modified RP (pH < pKa)Ion-Pair RP (with alkyl sulfonate), HILICpH control is critical for good peak shape.
Polar & Acidic (Anionic) Polar-Modified RP (pH > pKa)Ion-Pair RP (with TBA), HILICBuffer the mobile phase for reproducibility.
Mixture with Varying Fluorine % Standard RP (C8/C18) with TFEFluorinated Phase (PFP)Use "hetero-pairing" and optimize temperature.[19]

Visualizations

Diagram 1: Method Selection Workflow

This diagram provides a logical decision tree for selecting the appropriate purification strategy.

MethodSelection start Start: Polar Fluorinated Analyte is_ionizable Is the analyte ionizable (acidic or basic)? start->is_ionizable retention_check_hilic Is analyte very water-soluble? start->retention_check_hilic Unsure/ Very Polar retention_check_rp Sufficient retention on Polar-RP? is_ionizable->retention_check_rp No rp_mode Use Polar-Modified Reversed-Phase (RP) is_ionizable->rp_mode Yes (Control pH) hilic_mode Use HILIC retention_check_rp->hilic_mode No ip_mode Use Ion-Pair RP retention_check_rp->ip_mode Yes, but poor peak shape retention_check_hilic->retention_check_rp No retention_check_hilic->hilic_mode Yes rp_mode->retention_check_rp Test sfc_mode Consider SFC hilic_mode->sfc_mode Alternative

Caption: Workflow for selecting a chromatography mode.

Diagram 2: Troubleshooting Poor Peak Shape

This flowchart guides users through diagnosing and solving common peak shape issues.

PeakShapeTroubleshooting start Problem: Poor Peak Shape (Tailing/Fronting) is_overload Is peak fronting? start->is_overload is_ionizable Is analyte ionizable? is_overload->is_ionizable No (Tailing) reduce_load Solution: Reduce Injection Volume/ Concentration is_overload->reduce_load Yes is_basic Is it basic? is_ionizable->is_basic Yes check_column Use high-purity, endcapped column is_ionizable->check_column No adjust_ph_acid Solution: Adjust pH > pKa + 2 is_basic->adjust_ph_acid No (Acidic) adjust_ph_base Solution: Adjust pH < pKa - 2 is_basic->adjust_ph_base Yes add_modifier Add 0.1% TFA or Formic Acid adjust_ph_base->add_modifier Also consider check_solvent Ensure sample solvent is weaker than mobile phase check_column->check_solvent

Caption: Decision tree for troubleshooting poor peak shape.

References

  • Desfontaine, V., Guillarme, D., & Veuthey, J.-L. (2015). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography. Teledyne Labs. [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • van Zelst, F. H., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 225, 249-264. [Link]

  • Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of chromatographic science, 53(4), 559-63. [Link]

  • Santaniello, E. (2017). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu Scientific Instruments. [Link]

  • Jian, W., et al. (2006). Evaluation of Volatile Ion-Pair Reagents for the Liquid Chromatography-Mass Spectrometry Analysis of Polar Compounds and Its Application to the Determination of Methadone in Human Plasma. Journal of Chromatography B, 832(1), 63-71. [Link]

  • Sharma, V. K. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. PolyLC Inc. [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc? ResearchGate. [Link]

  • Schuler, M., et al. (2017). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 71(5), 299-305. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1762-1774. [Link]

  • Wetzel, W. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Hunter, L. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(22), 8810-8823. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Analytical Chemistry. [Link]

  • Li, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of chromatographic science, 51(7), 656-62. [Link]

  • Arora, R., et al. (n.d.). Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. [Link]

  • Chromatography Forum. (2008). ion-pair agents+mass spec. ChromForum. [Link]

  • Dr. Maisch GmbH. (n.d.). Reversed Phase. Dr. Maisch. [Link]

  • Leong, T. (n.d.). CHALLENGES OF FLUORIDE ANALYSES OF ENVIRONMENTAL SAMPLES USING ION CHROMATOGRAPHY. AQW Overview. [Link]

  • Mthombeni, F. A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(3), 1293. [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Biotage. (2012). Reversed-Phase Flash Purification. Biotage. [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC USA. [Link]

  • YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • Creative Biostructure. (2024). Reversed-Phase Chromatography (RPC). Creative Biostructure. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials, Inc. [Link]

  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. [Link]

  • Clark, J. (n.d.). Electronegativity – Polar Bonds in Organic Compounds. ChemKey. [Link]

  • LibreTexts. (2021). 11.3: Polar Reactions. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Managing the Thermal Stability of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal stability of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments and materials.

I. Understanding the Thermal Profile: Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the thermal stability of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate?

A1: Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, as a β-keto ester, is susceptible to thermal degradation, primarily through hydrolysis and subsequent decarboxylation, especially in the presence of acidic or basic impurities. Elevated temperatures can accelerate these decomposition pathways, leading to the formation of byproducts and a loss of product integrity.

Q2: What are the likely decomposition products of this compound upon heating?

A2: The most probable thermal decomposition pathway involves two main steps. First, hydrolysis of the ethyl ester to form the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation (loss of CO₂) upon further heating to yield 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one.

Q3: What are the recommended storage conditions for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container, in a dry and dark environment. For related compounds, storage at room temperature is often cited, though for enhanced stability, particularly for long-term storage, refrigeration at 2-8°C or even -20°C is recommended to minimize the rate of any potential degradation reactions.[1][2]

Q4: Can I distill Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate?

A4: Distillation should be approached with caution. While a boiling point for the related compound Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is listed as 117-120 °C, this may be under reduced pressure.[2][3] Heating the compound to its atmospheric boiling point could induce thermal decomposition. If distillation is necessary, it should be performed under high vacuum to lower the required temperature and minimize the time at elevated temperatures. A preliminary thermal analysis using Thermogravimetric Analysis (TGA) is highly recommended to determine the onset of decomposition before attempting distillation.

Q5: Are there any known stabilizers for β-keto esters?

A5: While specific stabilizers for this particular compound are not widely documented, the general stability of β-keto esters can be enhanced by maintaining a neutral pH and excluding moisture. The use of desiccants during storage can be beneficial. For certain applications, the addition of radical scavengers or antioxidants might be considered, although their compatibility and efficacy would need to be experimentally verified.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the handling and use of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

Issue 1: Unexpected Product Degradation During a Reaction at Elevated Temperatures
  • Symptom: Your reaction yields a significant amount of 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one as a byproduct, or you observe gas evolution (CO₂).

  • Potential Cause: The reaction temperature is likely exceeding the thermal stability threshold of the β-keto ester, leading to decarboxylation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature and extend the reaction time.

    • Use a Milder Catalyst: If a catalyst is being used, consider a more selective and lower-temperature catalyst.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes precede thermal decomposition.

    • Thermal Analysis: Perform a TGA analysis on your starting material to determine its decomposition onset temperature. This will provide a clear upper limit for your reaction temperature.

Issue 2: Gradual Decrease in Purity During Storage
  • Symptom: Over time, you observe a decrease in the purity of your stored Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, with the appearance of new peaks in your analytical chromatogram.

  • Potential Cause: The compound may be slowly degrading due to improper storage conditions, such as exposure to moisture, light, or acidic/basic contaminants on the container surface.

  • Troubleshooting Steps:

    • Improve Storage Conditions: Store the compound in a tightly sealed, amber glass vial with a Teflon-lined cap. Use a desiccator to ensure a dry environment. For long-term storage, consider refrigeration.

    • Container Cleanliness: Ensure that storage containers are scrupulously clean and free of any acidic or basic residues.

    • Purity Check of New Batches: Always verify the purity of a new batch of the compound upon receipt.

Issue 3: Inconsistent Results in Thermal Analysis (TGA/DSC)
  • Symptom: You are getting variable onset decomposition temperatures or inconsistent thermal event profiles in your TGA or DSC analysis.

  • Potential Cause: This can be due to variations in sample preparation, instrument parameters, or the presence of impurities.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Use a consistent sample mass and ensure the sample is evenly distributed in the pan.

    • Control the Atmosphere: Use a consistent and high-purity purge gas (e.g., nitrogen) at a controlled flow rate.

    • Check for Impurities: The presence of even small amounts of acidic or basic impurities can catalyze decomposition, lowering the observed onset temperature.

    • Heating Rate: Use a standardized heating rate for all your experiments to ensure comparability of results. A common rate for such analysis is 10 °C/min.[4]

III. Experimental Protocols for Thermal Stability Assessment

To ensure the reliable use of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, it is crucial to experimentally determine its thermal properties. Here are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials:

  • Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

  • TGA instrument

  • High-purity nitrogen gas (or other inert gas)

  • TGA sample pans (aluminum or platinum)

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Tare a TGA sample pan. Accurately weigh 5-10 mg of the compound into the pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (nitrogen) flow rate to 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the decomposition curve.

    • Note the temperature at which 5% mass loss occurs (T₅%).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Materials:

  • Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

  • DSC instrument

  • High-purity nitrogen gas

  • DSC sample pans (hermetically sealed aluminum pans are recommended to contain any volatiles)

  • Reference pan (empty, hermetically sealed)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Tare a DSC sample pan. Accurately weigh 2-5 mg of the compound into the pan. Hermetically seal the pan. Prepare an empty, hermetically sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the purge gas (nitrogen) flow rate to 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the expected decomposition (determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

IV. Visualization of Key Concepts

Decomposition Pathway

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate β-Keto Acid Intermediate β-Keto Acid Intermediate Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate->β-Keto Acid Intermediate Hydrolysis (+H₂O) Heat, Acid/Base 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one 1-(4-fluorophenyl)-2,2-dimethylpropan-1-one β-Keto Acid Intermediate->1-(4-fluorophenyl)-2,2-dimethylpropan-1-one Decarboxylation (-CO₂) Heat

Caption: Proposed thermal decomposition pathway.

Troubleshooting Workflow

cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Degradation during reaction Cause1 Excessive Temperature Symptom1->Cause1 Symptom2 Decreased purity on storage Cause2 Moisture/Contaminants Symptom2->Cause2 Symptom3 Inconsistent thermal analysis Cause3 Inconsistent Methodology Symptom3->Cause3 Solution1 Lower Temp / Milder Catalyst Cause1->Solution1 Solution2 Perform TGA/DSC Analysis Cause1->Solution2 Solution3 Improve Storage Conditions Cause2->Solution3 Solution4 Standardize Protocols Cause3->Solution4

Caption: Troubleshooting decision-making process.

V. Quantitative Data Summary

PropertyValue for Ethyl 3-(4-fluorophenyl)-3-oxopropanoateSource
CAS Number 1999-00-4[2][3]
Molecular Weight 210.20 g/mol [3]
Boiling Point 117-120 °C (lit.)[2][3]
Density 1.174 g/mL at 25 °C (lit.)[2][3]
Refractive Index n20/D 1.5040 (lit.)[2][3]

VI. References

  • Merck Millipore. (2020, December 15). Safety Data Sheet.

  • Sigma-Aldrich. (2026, February 11). SAFETY DATA SHEET.

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

  • MDPI. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of α,α-Dimethyl β-Keto Esters for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, α,α-dimethyl β-keto esters are pivotal structural motifs. Their gem-dimethyl substitution at the α-position sterically hinders epimerization and metabolic degradation, making them valuable intermediates in the synthesis of complex, stereochemically-defined molecules and pharmaceuticals. The efficient and scalable synthesis of these compounds is therefore a critical consideration in synthetic campaign planning.

This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing α,α-dimethyl β-keto esters. We will move beyond a simple listing of methods to explore the mechanistic underpinnings, practical considerations, and supporting experimental data for each approach. Our focus is on providing the field-proven insights necessary to make informed decisions in your synthetic design.

At a Glance: A Comparative Summary of Key Synthesis Methods

Method Starting Materials Key Reagents Typical Yield Key Advantages Key Disadvantages
1. Sequential Alkylation β-keto ester, Methylating agent (e.g., MeI)Strong base (e.g., NaH, LDA)60-85%Conceptually simple, uses readily available starting materials.Requires stoichiometric strong base, potential for side reactions (O-alkylation, mono-alkylation), can be difficult to drive to completion.
2. Lewis Acid-Mediated Claisen Condensation α,α-dimethyl ester, Acylating agent (e.g., acid chloride)Lewis acid (e.g., TiCl4, ZrCl4), Amine base70-95%High yields, overcomes limitations of classical Claisen, good for sterically hindered substrates.Requires stoichiometric Lewis acid, moisture-sensitive reagents, can be substrate-specific.
3. Decarboxylative Acylation Dimethylmalonic acid half-oxyester, Acylating agentGrignard reagent (i-PrMgCl), Acyl donor75-90%Mild conditions, high yields, good functional group tolerance.Requires preparation of the malonic acid half-oxyester precursor.

Method 1: The Classical Approach - Sequential α-Alkylation

The most traditional and conceptually straightforward route to α,α-dimethyl β-keto esters is the sequential alkylation of a parent β-keto ester. This method relies on the acidity of the α-protons, which can be sequentially removed by a strong base to form a nucleophilic enolate, followed by quenching with an electrophilic methylating agent.

Mechanistic Rationale and Causality in Experimental Choices

The success of this method hinges on the careful selection of the base and reaction conditions. The pKa of the α-protons of a typical β-keto ester is around 11 (in DMSO), making them readily accessible to common strong bases.

  • First Alkylation: A base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is often sufficient for the first deprotonation. The resulting enolate readily undergoes an SN2 reaction with a methylating agent like methyl iodide (MeI).

  • Second Alkylation: The second α-proton on the now α-mono-methylated β-keto ester is slightly less acidic and more sterically hindered. Consequently, a stronger or more sterically hindered base, such as lithium diisopropylamide (LDA), is often employed to drive the second deprotonation to completion. This prevents the accumulation of the mono-methylated intermediate and minimizes side reactions. The choice of a strong, non-nucleophilic base like LDA is critical to avoid competitive addition to the ester or ketone carbonyls.

Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate

This protocol is a representative example of the sequential alkylation approach.

Step 1: Mono-methylation

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an inert atmosphere (N2 or Ar) at 0 °C, add ethyl acetoacetate (13.0 g, 100 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add methyl iodide (15.6 g, 110 mmol) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-3-oxobutanoate.

Step 2: Di-methylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) to a solution of diisopropylamine (11.1 g, 110 mmol) in anhydrous THF (150 mL) at -78 °C. Stir for 30 minutes.

  • To this LDA solution, add the crude ethyl 2-methyl-3-oxobutanoate (14.4 g, 100 mmol) dropwise at -78 °C. Stir for 1 hour.

  • Add methyl iodide (21.3 g, 150 mmol) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation to afford ethyl 2,2-dimethyl-3-oxobutanoate.

Workflow for Sequential Alkylation

cluster_step1 Step 1: Mono-methylation cluster_step2 Step 2: Di-methylation bke β-Keto Ester base1 NaH in THF bke->base1 Deprotonation enolate1 Enolate Intermediate base1->enolate1 me_i1 Methyl Iodide enolate1->me_i1 SN2 Attack mono_alkyl α-Mono-methylated β-Keto Ester me_i1->mono_alkyl base2 LDA in THF mono_alkyl->base2 Deprotonation enolate2 Enolate Intermediate base2->enolate2 me_i2 Methyl Iodide enolate2->me_i2 SN2 Attack di_alkyl α,α-Dimethyl β-Keto Ester me_i2->di_alkyl

Caption: Sequential alkylation workflow.

Method 2: Lewis Acid-Mediated Claisen Condensation

The classical Claisen condensation, which involves the self-condensation of two ester molecules, is generally not suitable for preparing α,α-disubstituted β-keto esters.[1] This is because the reaction is driven to completion by the deprotonation of the product, which requires an acidic α-hydrogen – a feature absent in the target molecules.[2] However, the development of Lewis acid-mediated Claisen condensations, particularly those using titanium(IV) chloride (TiCl4) or zirconium(IV) chloride (ZrCl4), has provided a powerful solution to this problem.[3]

Mechanistic Rationale

In this modified Claisen condensation, the Lewis acid plays a dual role:

  • Enolate Formation: The Lewis acid, in combination with a tertiary amine base (e.g., triethylamine, Et3N), facilitates the formation of a titanium or zirconium enolate from an α,α-dimethylated ester.

  • Carbonyl Activation: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent (e.g., an acid chloride), rendering it significantly more electrophilic.

This dual activation allows the condensation to proceed under milder conditions and without the requirement of a final deprotonation step to drive the equilibrium. This makes it an ideal method for the synthesis of α,α-dialkylated β-keto esters.[3]

Experimental Protocol: TiCl4-Mediated Synthesis of Ethyl 2,2-dimethyl-3-oxopentanoate
  • To a solution of ethyl isobutyrate (11.6 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in anhydrous dichloromethane (200 mL) at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.0 M solution in dichloromethane, 110 mL, 110 mmol) dropwise.

  • Stir the resulting dark red solution for 1 hour at -78 °C.

  • Add propanoyl chloride (9.3 g, 100 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and 1 M aqueous HCl.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2,2-dimethyl-3-oxopentanoate.

Logical Relationship in Ti-Claisen Condensation

ester α,α-Dimethyl Ester lewis_acid TiCl4 / Et3N ester->lewis_acid Forms enolate enolate lewis_acid->enolate Ti-Enolate acyl_chloride Acyl Chloride acyl_chloride->lewis_acid Activates product α,α-Dimethyl β-Keto Ester acyl_chloride->product Forms enolate->acyl_chloride Nucleophilic Attack

Caption: Key interactions in Ti-Claisen condensation.

Method 3: Decarboxylative Acylation of Malonic Acid Half-Oxyesters

A more modern and highly efficient alternative is the decarboxylative acylation of substituted malonic acid half-oxyesters (SMAHOs). This method avoids the use of strong bases and provides a convergent route to the target compounds.

Mechanistic Rationale

This elegant strategy involves the reaction of a magnesium enolate of a dimethylmalonic acid half-oxyester with an acylating agent.[4] The key steps are:

  • Enolate Formation: A Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl), is used to deprotonate the carboxylic acid portion of the SMAHO, leading to the formation of a magnesium carboxylate. A second equivalent of the Grignard reagent then deprotonates the α-carbon to generate a magnesium enolate.

  • Acylation: This enolate then reacts with an acyl donor, such as an acid chloride or anhydride.

  • Decarboxylation: The resulting intermediate is unstable and readily undergoes decarboxylation upon workup to yield the final α,α-dimethyl β-keto ester.

The use of a Grignard reagent is crucial, as it facilitates the formation of the key magnesium enolate intermediate. The reaction proceeds under relatively mild conditions and is often high-yielding.[4][5]

Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate via Decarboxylative Acylation

Step 1: Preparation of Ethyl 2,2-dimethylmalonate Half-Oxyester

  • To a solution of diethyl 2,2-dimethylmalonate (18.8 g, 100 mmol) in ethanol (100 mL), add a solution of potassium hydroxide (5.6 g, 100 mmol) in ethanol (100 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash with diethyl ether (50 mL).

  • Acidify the aqueous layer to pH 2 with cold 2 M HCl and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the malonic acid half-oxyester, which is often used without further purification.

Step 2: Decarboxylative Acylation

  • To a solution of the crude ethyl 2,2-dimethylmalonate half-oxyester (16.0 g, 100 mmol) in anhydrous THF (200 mL) at 0 °C under an inert atmosphere, add isopropylmagnesium chloride (2.0 M in THF, 110 mL, 220 mmol) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the solution to 0 °C and add acetyl chloride (7.9 g, 100 mmol) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Quench the reaction by the slow addition of 1 M aqueous HCl.

  • Extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by vacuum distillation to afford ethyl 2,2-dimethyl-3-oxobutanoate.

Decarboxylative Acylation Workflow

smaho Dimethylmalonic Acid Half-Oxyester (SMAHO) grignard i-PrMgCl (2 eq.) smaho->grignard Double Deprotonation mg_enolate Magnesium Enolate grignard->mg_enolate acyl_donor Acyl Chloride mg_enolate->acyl_donor Acylation intermediate Acylated Intermediate acyl_donor->intermediate product α,α-Dimethyl β-Keto Ester intermediate->product Decarboxylation

Caption: Workflow for decarboxylative acylation.

Conclusion and Recommendations

The choice of synthetic method for α,α-dimethyl β-keto esters depends on several factors, including the scale of the reaction, the availability of starting materials, and the functional group tolerance required.

  • Sequential Alkylation is a viable option for small-scale synthesis when the corresponding β-keto ester is readily available and the potential for side reactions can be managed through careful control of reaction conditions.

  • The Lewis Acid-Mediated Claisen Condensation is a high-yielding and robust method, particularly for larger-scale synthesis where the cost and handling of Lewis acids are justifiable. It is the preferred method when starting from an α,α-dimethyl ester.

  • Decarboxylative Acylation represents a modern, mild, and efficient approach that is gaining traction due to its excellent yields and good functional group compatibility. While it requires the preparation of a specific precursor, the overall process is highly effective.

For drug development professionals and researchers focused on efficiency and scalability, the Decarboxylative Acylation and Lewis Acid-Mediated Claisen Condensation methods are generally recommended over the more classical sequential alkylation approach. The selection between these two will often come down to the specific starting materials available and the overall synthetic strategy.

References

  • Zercher, C. K., et al. (2001). Tandem Chain Extension-Homoenolate Formation: The Formation of α-Methylated-γ-Keto Esters. Organic Letters, 3(18), 2843-2845. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Wikipedia. Claisen condensation. Available at: [Link]

  • Tanabe, Y. (2005). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan, 63(11), 1095-1107. Available at: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Tanabe, Y., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(14), 5049-5051. Available at: [Link]

  • KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Methylating Agents for the Synthesis of All-Carbon Quaternary Centers

Author: BenchChem Technical Support Team. Date: April 2026

The construction of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. These motifs are prevalent in a vast array of natural products and pharmaceutical agents, often imparting unique steric and electronic properties that are crucial for biological activity. Traditional methylation strategies frequently rely on classic SN2 reactions with methyl iodide, a reagent notorious for its volatility, toxicity, and propensity for over-alkylation. This guide provides a comparative analysis of alternative methylating agents, offering researchers a nuanced understanding of their reactivity, scope, and practical application in the synthesis of sterically congested quaternary carbons. We will delve into the mechanistic underpinnings of these reagents, supported by experimental data and detailed protocols, to empower chemists in the rational design of complex molecular architectures.

The Challenge of Quaternary Carbon Synthesis via Methylation

The formation of a C-C bond to create a quaternary center is often kinetically and thermodynamically challenging due to severe steric hindrance. The archetypal approach involves the methylation of a sterically hindered enolate. However, the choice of the methylating agent is paramount, as it dictates the efficiency of the desired SN2 pathway versus competing side reactions such as O-methylation, elimination, or enolate decomposition. An ideal methylating agent should be highly reactive, selective for C-alkylation, and possess a favorable safety profile.

A Comparative Analysis of Methylating Agents

The Baseline: Organometallic Reagents

While not "alternatives" in a broad sense, organometallic reagents like methyl Grignards (MeMgX) and methyllithium (MeLi) serve as a crucial benchmark. Their utility, however, is primarily in 1,2-addition to carbonyls, which can be a viable strategy for quaternary center formation, especially in the context of tertiary alcohols that can be subsequently deoxygenated.

  • Mechanism: Nucleophilic addition to a carbonyl.

  • Advantages: High reactivity, commercially available, and well-understood reaction profiles.

  • Limitations: Primarily limited to carbonyl substrates, highly basic and pyrophoric, and can exhibit poor functional group tolerance.

High-Potency Electrophiles: Beyond Methyl Iodide

For pre-formed enolates, highly reactive electrophiles are often necessary to overcome the steric barrier.

  • Dimethyl Sulfate (DMS): A potent and cost-effective methylating agent. Its high reactivity stems from the excellent leaving group ability of the methyl sulfate anion. However, its extreme toxicity and carcinogenicity necessitate stringent handling precautions.

  • Methyl Triflate (MeOTf): Considered one of the most powerful methylating agents due to the exceptional leaving group ability of the triflate anion. It is often effective where other reagents fail but is expensive and moisture-sensitive.

Diazomethane Analogs: A Safer Approach to a Classic Reagent

Diazomethane (CH₂N₂) is a highly effective methylating agent but is notoriously explosive and toxic, limiting its widespread use.

  • (Trimethylsilyl)diazomethane (TMS-CHN₂): A commercially available and significantly safer alternative to diazomethane. It is a thermally stable liquid that can be handled in a standard laboratory setting with appropriate precautions. It is particularly effective for the methylation of carboxylic acids to form methyl esters but can also be used for C-methylation in specific contexts, often with Lewis acid catalysis.

"Green" and Bench-Stable Alternatives

The increasing demand for sustainable chemical processes has driven the exploration of safer, more environmentally benign methylating agents.

  • Dimethyl Carbonate (DMC): An attractive "green" methylating agent due to its low toxicity and biodegradability. However, its reactivity is significantly lower than that of traditional agents, often requiring high temperatures and pressures or specific catalytic activation. Its application in forming sterically hindered quaternary centers is an active area of research.

Data-Driven Comparison of Methylating Agents

The following table summarizes the key characteristics and performance of the discussed methylating agents in the context of quaternary carbon synthesis.

Methylating AgentRelative ReactivityKey AdvantagesKey DisadvantagesTypical Substrates for Quaternary Synthesis
Methyl Iodide (MeI) ModerateWell-established, good for less hindered centersToxic, volatile, can lead to over-alkylationKetone and ester enolates
Dimethyl Sulfate (DMS) HighCost-effective, highly reactiveExtremely toxic and carcinogenicSterically hindered enolates
Methyl Triflate (MeOTf) Very HighExtremely reactive, effective for challenging casesExpensive, moisture-sensitiveHighly hindered enolates, unreactive substrates
TMS-CHN₂ Moderate (catalyst dependent)Significantly safer than diazomethane, bench-stableCan require Lewis acid catalysis for C-alkylationCarboxylic acids, activated methylene compounds
Dimethyl Carbonate (DMC) LowLow toxicity, environmentally benignLow reactivity, often requires harsh conditionsActivated methylene compounds under specific catalysis

Experimental Protocols

Protocol: Methylation of a Hindered Ketone Enolate using Methyl Triflate

This protocol describes a general procedure for the methylation of a sterically hindered ketone to form a quaternary carbon center, a common challenge in natural product synthesis.

Workflow Diagram:

G start Start: Hindered Ketone in THF deprotonation 1. Cool to -78 °C 2. Add LDA solution dropwise start->deprotonation enolate_formation Enolate Formation (Stir for 1 hr at -78 °C) deprotonation->enolate_formation methylation 3. Add Methyl Triflate (MeOTf) dropwise at -78 °C enolate_formation->methylation reaction_progress Reaction Progress (Allow to warm to RT overnight) methylation->reaction_progress quench 4. Quench with saturated aqueous NH4Cl reaction_progress->quench workup 5. Extraction with EtOAc 6. Dry over Na2SO4 7. Concentrate in vacuo quench->workup purification Column Chromatography (Silica gel) workup->purification product End: Purified Quaternary Product purification->product

Caption: Workflow for hindered ketone methylation.

Step-by-Step Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the hindered ketone (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.1 M).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) is added dropwise via syringe over 10 minutes. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Methylation: Methyl triflate (MeOTf, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired methylated product.

Mechanistic Rationale

The choice of LDA as a base ensures rapid and irreversible deprotonation to form the kinetic enolate, minimizing aldol side reactions. Performing the reaction at low temperatures (-78 °C) is crucial for maintaining the stability of the enolate and controlling the reactivity of the highly electrophilic methyl triflate. The superior leaving group ability of the triflate anion facilitates the SN2 displacement even at a sterically congested carbon center, where less reactive electrophiles like methyl iodide might fail or require elevated temperatures.

Reaction Mechanism Diagram:

G enolate R3C-C(O-)=CR2 (Sterically Hindered Enolate) ts [R3C-C(O)-CR2---CH3---OTf]‡ (SN2 Transition State) enolate->ts C-alkylation plus1 + product R3C-C(O)-C(CH3)R2 (Quaternary Product) ts->product otf_anion TfO- (Triflate Anion) ts->otf_anion plus2 + plus3 plus3 meotf CH3-OTf (Methyl Triflate) meotf->ts

Caption: SN2 mechanism for C-methylation.

Conclusion and Future Outlook

The synthesis of all-carbon quaternary centers remains a formidable task in organic chemistry. While traditional methods have their place, the development and application of alternative methylating agents have significantly expanded the synthetic chemist's toolkit. High-potency reagents like methyl triflate offer solutions for particularly challenging substrates, while safer alternatives such as TMS-diazomethane and dimethyl carbonate pave the way for more sustainable and scalable processes. The choice of methylating agent is not a one-size-fits-all decision and must be guided by a thorough understanding of the substrate, the desired reactivity, and the practical constraints of the laboratory setting. Future innovations will likely focus on catalytic methods that can generate highly reactive methylating species in situ from benign precursors, further enhancing the safety and efficiency of these critical transformations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6427, Dimethyl sulfate. Retrieved from [Link]

  • Stang, P. J., & White, M. R. (1983). Alkyl and vinyl triflates. Aldrichimica Acta, 16(1), 15-22.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Retrieved from [Link]

A Comparative Guide to the Reactivity of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate and its Non-Methylated Analog

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, β-keto esters are invaluable synthons, prized for their versatile reactivity. This guide provides an in-depth technical comparison of two such molecules: ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate and its non-methylated parent, ethyl 3-(4-fluorophenyl)-3-oxopropanoate. Understanding the nuanced differences in their chemical behavior, stemming from the presence of a gem-dimethyl group at the α-position, is crucial for designing efficient synthetic routes and predicting reaction outcomes.

This document will delve into the structural and electronic disparities between these two compounds and explore how these differences manifest in key chemical transformations, including enolate formation, alkylation, hydrolysis, and decarboxylation. The insights provided herein are supported by established chemical principles and experimental data from analogous systems.

Structural and Electronic Considerations: The Impact of α,α-Dimethylation

The primary differentiator between the two subject molecules is the substitution at the α-carbon. The non-methylated analog possesses two acidic protons at this position, a feature that defines much of its chemistry. In contrast, the gem-dimethylated compound lacks these acidic protons, leading to a significant alteration in its reactivity profile.

Key Structural Differences and Their Implications:

FeatureEthyl 3-(4-fluorophenyl)-3-oxopropanoate (Non-methylated)Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate (Methylated)
α-Protons Two acidic protonsNo α-protons
Enolization Readily forms a stable enolate and exists in a keto-enol equilibrium[1]Cannot form an enol via α-proton abstraction
Steric Hindrance Less sterically hindered at the α-carbonSignificant steric hindrance at the α-carbon due to the gem-dimethyl group

The presence of the gem-dimethyl group introduces significant steric bulk around the α-carbon and the adjacent carbonyl groups. This steric hindrance, often referred to as the Thorpe-Ingold effect in the context of cyclization reactions, can also influence the rates and mechanisms of non-cyclization reactions by altering bond angles and restricting access of reagents to the reactive centers[2].

Synthesis of the Target Molecules

The synthesis of both compounds typically relies on the Claisen condensation or related acylation reactions.

Synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

This non-methylated β-keto ester is commonly synthesized via a Claisen condensation between 4-fluoroacetophenone and diethyl carbonate using a strong base such as sodium hydride[3][4].

Synthesis_of_Non_Methylated_Analog start 4-Fluoroacetophenone + Diethyl Carbonate base 1. NaH, THF 2. H3O+ workup start->base product Ethyl 3-(4-fluorophenyl)-3-oxopropanoate base->product Claisen Condensation

Caption: Synthesis of the non-methylated analog.

Experimental Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate [3][4]

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add diethyl carbonate (2.0 eq).

  • Addition of Ketone: Slowly add a solution of 4-fluoroacetophenone (1.0 eq) in dry THF to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench with a dilute acid (e.g., 1 M HCl) until the solution is acidic.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the desired β-keto ester.

Synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

The synthesis of the α,α-dimethylated analog can be achieved through a two-step process starting from the non-methylated β-keto ester: deprotonation followed by double alkylation with an excess of a methylating agent like methyl iodide.

Synthesis_of_Methylated_Analog start Ethyl 3-(4-fluorophenyl)-3-oxopropanoate reagents 1. NaH (2.2 eq), THF 2. CH3I (excess) start->reagents product Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate reagents->product Double Alkylation

Caption: Synthesis of the methylated analog.

Experimental Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

  • Enolate Formation: To a solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq) in dry THF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Alkylation: Allow the mixture to stir at room temperature for 30 minutes, then add methyl iodide (excess, >2.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight, monitoring for the disappearance of the starting material and the mono-methylated intermediate by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Reactivity Comparison

The presence or absence of α-protons and the steric environment around the dicarbonyl unit are the primary determinants of the differential reactivity of these two compounds.

Enolate Formation and Keto-Enol Tautomerism

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: This compound readily undergoes deprotonation at the α-carbon with a suitable base to form a resonance-stabilized enolate. This enolate is a key intermediate in many of its reactions. In solution, this β-keto ester exists as an equilibrium mixture of the keto and enol tautomers[1]. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by solvent polarity and temperature.

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate: Lacking α-protons, this molecule cannot form an enolate in the traditional sense. Consequently, it does not exhibit keto-enol tautomerism involving the α-carbon[5]. This fundamentally limits its participation in reactions that proceed via an α-enolate intermediate.

Spectroscopic Evidence for Tautomerism:

Spectroscopic DataKeto Form of Non-methylated AnalogEnol Form of Non-methylated AnalogMethylated Analog
¹H NMR (CDCl₃, δ ppm) ~3.9 (s, 2H, α-CH₂)~5.8 (s, 1H, =CH), ~12.5 (br s, 1H, -OH)~1.5 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, δ ppm) ~45 (α-CH₂), ~195 (ketone C=O), ~168 (ester C=O)~90 (=CH), ~180 (enol C-O), ~172 (ester C=O)~50 (-C(CH₃)₂), ~205 (ketone C=O), ~175 (ester C=O)
IR (cm⁻¹) ~1745 (ester C=O), ~1685 (ketone C=O)~1650 (conjugated C=O), ~1610 (C=C)~1740 (ester C=O), ~1715 (ketone C=O)

Note: The chemical shifts for the methylated analog are estimated based on typical values for similar structures.

Alkylation Reactions

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: The acidic α-protons make this compound an excellent substrate for alkylation reactions. Mono- and dialkylation can be achieved by controlling the stoichiometry of the base and the alkylating agent.

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate: As it lacks α-protons, this compound is inert to alkylation at the α-position under standard conditions.

Hydrolysis and Decarboxylation

The hydrolysis of the ester group in both compounds, typically under acidic or basic conditions, yields the corresponding β-keto acid. However, the subsequent decarboxylation behavior is markedly different.

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Upon hydrolysis, the resulting β-keto acid readily undergoes decarboxylation upon gentle heating to yield 4'-fluoroacetophenone. The reaction proceeds through a cyclic six-membered transition state.

Decarboxylation_Non_Methylated start Ethyl 3-(4-fluorophenyl)-3-oxopropanoate hydrolysis H3O+, Δ start->hydrolysis intermediate 3-(4-fluorophenyl)-3-oxopropanoic acid hydrolysis->intermediate Hydrolysis decarboxylation - CO2, Δ intermediate->decarboxylation product 4'-Fluoroacetophenone decarboxylation->product Decarboxylation

Caption: Hydrolysis and decarboxylation pathway of the non-methylated analog.

Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate: The hydrolysis of this sterically hindered ester is significantly slower than its non-methylated counterpart due to the steric shielding of the ester carbonyl by the gem-dimethyl group. Studies on analogous sterically hindered esters have shown a marked decrease in hydrolysis rates[6]. Upon successful hydrolysis, the resulting 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is resistant to thermal decarboxylation under standard conditions. This is because the concerted mechanism involving a six-membered ring transition state is not possible. More forcing conditions are required to effect decarboxylation, which may proceed through a less favorable ionic or radical mechanism.

Summary of Reactivity Comparison

ReactionEthyl 3-(4-fluorophenyl)-3-oxopropanoateEthyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoateKey Differentiating Factor
Enolate Formation Readily forms a stable enolateDoes not form an α-enolatePresence/absence of acidic α-protons
Keto-Enol Tautomerism Exists as a keto-enol mixtureExists solely in the keto formInability to form an enol
α-Alkylation Readily undergoes mono- and di-alkylationInert to α-alkylationLack of acidic α-protons
Hydrolysis Relatively facileSignificantly slowerSteric hindrance from the gem-dimethyl group
Decarboxylation Facile decarboxylation of the corresponding β-keto acidDecarboxylation of the β-keto acid is difficultInability to form the cyclic transition state

Conclusion

The introduction of a gem-dimethyl group at the α-position of ethyl 3-(4-fluorophenyl)-3-oxopropanoate profoundly alters its chemical reactivity. The absence of acidic α-protons in the methylated analog precludes its participation in enolate-mediated reactions such as alkylation and eliminates the possibility of keto-enol tautomerism. Furthermore, the steric bulk of the gem-dimethyl group significantly retards the rate of hydrolysis and inhibits the facile decarboxylation pathway observed for the non-methylated parent compound.

These fundamental differences are critical considerations for synthetic chemists. While the non-methylated compound serves as a versatile building block for introducing a variety of substituents at the α-position, the methylated analog offers a more stable dicarbonyl scaffold, resistant to many of the typical transformations of β-keto esters. A thorough understanding of these reactivity profiles allows for the strategic selection of the appropriate starting material to achieve the desired synthetic outcome.

References

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the transesterification of β-keto esters. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • Xue, S., Liu, Y.-K., Li, L.-Z., & Guo, Q.-X. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245–8247.
  • PrepChem. (n.d.). Synthesis of A. 3-(4'-Fluorophenyl)-3-oxopropanoic acid, ethyl ester. PrepChem.com. Retrieved from [Link]

  • ACS Publications. (2014). Enantioselective Mannich Reaction of β-Keto Esters with Aromatic and Aliphatic Imines Using a Cooperatively Assisted Bifunctional Catalyst. Organic Letters, 16(19), 5024–5027.
  • National Center for Biotechnology Information. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160–5168.

Sources

A Comparative Guide to Screening the Biological Activity of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated into diverse and potent therapeutic agents is of paramount importance. The β-ketoester moiety, specifically within the structure of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate, represents a highly versatile chemical precursor. The presence of a 4-fluorophenyl group is a well-established feature in numerous biologically active molecules, often enhancing metabolic stability and binding affinity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen the biological potential of derivatives synthesized from this core structure.

While specific biological data on every conceivable derivative of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate may be nascent, this guide will draw upon established methodologies and comparative data from structurally related compounds. By leveraging insights from analogous fluorophenyl-containing heterocycles and other relevant chemical classes, we can establish a robust screening cascade.[1] This document details the rationale, experimental protocols, and data interpretation for evaluating three critical areas of biological activity: anticancer, antimicrobial, and anti-inflammatory.

Section 1: Anticancer Activity Screening

Expertise & Rationale: The Pursuit of Selective Cytotoxicity

The incorporation of fluorine into drug candidates can significantly alter their electronic properties, lipophilicity, and metabolic pathways, often leading to enhanced anticancer activity.[2][3] Derivatives of the core compound, particularly when cyclized to form heterocycles like pyrazoles, thiadiazoles, or coumarins, have shown promise as cytotoxic agents.[1][3][4][5] The primary objective of an initial screen is to identify compounds that exhibit potent cytotoxicity against cancer cell lines while ideally showing lower toxicity towards normal cells. The MTT assay is a foundational, cost-effective, and reliable colorimetric method for this purpose, assessing cell metabolic activity as a direct indicator of cell viability.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds, representing the concentration at which 50% of cell growth is inhibited.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, HCT-116 for colon) and a non-cancerous control cell line (e.g., HEK293).[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO (stock solution).

  • 96-well flat-bottom sterile microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[6]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >98%. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (medium with DMSO at the same concentration as the highest compound dose) and a positive control (e.g., Doxorubicin).[1][6]

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.[6]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow: MTT Assay for Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-Well Plate incubate_24h 2. Incubate 24h for Attachment seed_cells->incubate_24h add_compounds 3. Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48h 4. Incubate for 48-72h add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Add Solubilization Solution (DMSO) incubate_4h->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs calc_viability 9. Calculate % Viability read_abs->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 11. Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation: Comparative Anticancer Activity

The table below presents hypothetical IC50 values for representative derivatives compared against a standard chemotherapeutic agent, Doxorubicin. This format allows for easy comparison of potency and selectivity.

Compound IDDerivative ClassIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HepG2 (Liver)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. HEK293 (Normal)Selectivity Index (HEK293/MCF-7)
Derivative-A1 Pyrazole8.512.19.3> 50> 5.9
Derivative-B1 Thiadiazole5.27.86.145.78.8
Derivative-C1 Pyrimidine22.435.628.9> 100> 4.5
Doxorubicin Standard Drug0.91.21.15.46.0

Section 2: Antimicrobial Activity Screening

Expertise & Rationale: Targeting Microbial Pathogens

The search for novel antimicrobial agents is a critical global health priority. Fluorophenyl-containing heterocyclic compounds have demonstrated significant potential as antibacterial and antifungal agents.[10][11][12] The initial step in evaluating this potential is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] The broth microdilution method is a standardized, high-throughput technique used to quantitatively measure the in vitro activity of new compounds against a panel of relevant pathogens.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the process for determining the MIC values of test compounds against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.[14]

  • Sterile 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of appropriate broth to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 50 µL from the last column.

  • Inoculation: Prepare a standardized inoculum of the microorganism. Add 50 µL of this inoculum to each well, bringing the final volume to 100 µL. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[1]

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][15]

Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout & Analysis add_broth 1. Add Broth to 96-Well Plate add_compound 2. Add Compound to First Column add_broth->add_compound serial_dilute 3. Perform 2-Fold Serial Dilutions add_compound->serial_dilute add_inoculum 5. Inoculate All Wells serial_dilute->add_inoculum prep_inoculum 4. Prepare Standardized Inoculum prep_inoculum->add_inoculum incubate_plate 6. Incubate Plate (18-24h) add_inoculum->incubate_plate visual_insp 7. Visually Inspect for Growth incubate_plate->visual_insp det_mic 8. Determine MIC Value visual_insp->det_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative Antimicrobial Activity

MIC values are typically presented in µg/mL or µM. A lower MIC value indicates greater potency.

Compound IDDerivative ClassMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)MIC (µg/mL) vs. C. albicans (Fungus)
Derivative-A1 Pyrazole41632
Derivative-B1 Thiadiazole83216
Derivative-C1 Pyrimidine64>128>128
Ciprofloxacin Standard Drug0.50.25N/A
Fluconazole Standard DrugN/AN/A2

Section 3: Anti-inflammatory Activity Screening

Expertise & Rationale: Targeting the Enzymes of Inflammation

Chronic inflammation is a key factor in numerous diseases. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[16] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation.[17] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs with fewer gastrointestinal side effects.[18] Therefore, an effective in vitro screen must assess the inhibitory activity of new compounds against both isoforms to determine both potency and selectivity.

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway cluster_cox COX Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins & Thromboxanes pgh2->prostaglandins outcomes1 Gastric Protection, Platelet Aggregation prostaglandins->outcomes1 outcomes2 Inflammation, Pain, Fever prostaglandins->outcomes2 inhibitor Derivatives / NSAIDs inhibitor->cox1 inhibitor->cox2

Sources

Purity analysis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Purity Analysis of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate: An Orthogonal HPLC and GC-MS Guide

Executive Summary

In the development and quality control of pharmaceutical intermediates, relying on a single analytical technique often leaves blind spots in impurity profiling. For highly functionalized intermediates like Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate , achieving comprehensive purity analysis requires an orthogonal approach. This guide objectively compares High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing the mechanistic causality behind each method and providing self-validating protocols aligned with modern regulatory standards.

Chemical Profiling & Mechanistic Insights

To design a fit-for-purpose analytical strategy, we must first analyze the molecular architecture of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate:

  • The 4-Fluorophenyl Chromophore: The aromatic ring conjugated with the C3 ketone provides a strong π→π∗ UV absorption band (optimal at ~245 nm). This makes the molecule highly responsive to HPLC-PDA analysis.

  • The Gem-Dimethyl Group (C2): Typical β -keto esters possess acidic α -protons that allow enolization, often leading to thermal instability and decarboxylation in high-temperature environments. The gem-dimethyl substitution at C2 strictly blocks enolization. This structural lock imparts exceptional thermal stability to the molecule, making it uniquely amenable to GC-MS analysis without on-column degradation.

  • The Ethyl Ester: Susceptible to hydrolysis under extreme pH conditions, potentially yielding the corresponding carboxylic acid degradant.

Because impurities in drug substances are usually present at trace levels, analytical techniques such as LC/MS and GC/MS provide the orthogonal detection necessary to address these complex profiling challenges[1].

HPLC-PDA: The Gold Standard for Assay and Non-Volatile Profiling

HPLC remains a cornerstone in pharmaceutical quality control due to its versatility, high resolution, and ambient operating conditions[2]. It is the superior choice for quantifying the main active component and detecting polar, non-volatile degradants (such as the hydrolyzed carboxylic acid) that would otherwise tail or fail to elute in GC.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in a 50:50 Water:Acetonitrile diluent to a target concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent to the initial mobile phase strength prevents solvent-induced peak distortion (fronting/tailing) during injection.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Causality: The acidic modifier (formic acid) ensures that any trace acidic degradants remain fully protonated, interacting predictably with the hydrophobic C18 stationary phase to yield sharp, symmetrical peaks.

  • Detection: PDA scanning from 200–400 nm, extracting the chromatogram at 245 nm.

  • Self-Validating System: Prior to sample analysis, inject a system suitability solution containing the parent ester and a known polar impurity (e.g., the hydrolyzed acid).

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0 between the acid and ester, USP tailing factor < 1.5, and peak area %RSD < 2.0% for 5 replicate injections. This internally validates that the column chemistry is intact and the detector response is reproducible.

GC-MS: Orthogonal Confirmation and Volatile Impurity Profiling

While HPLC excels at quantification, GC-MS provides unparalleled specificity for volatile components and structural elucidation[1]. It is the optimal alternative for detecting residual solvents, unreacted volatile starting materials, and confirming the structural identity of unknown impurities.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent (e.g., Ethyl Acetate) to a concentration of 0.1 mg/mL.

    • Causality: Non-polar solvents expand predictably in the GC inlet and do not strip or degrade the polysiloxane stationary phase.

  • Chromatographic Conditions:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Inlet Temperature 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The slight polarity of the 5% phenyl groups provides selective dipole interactions with the ester and ketone functionalities, ensuring baseline separation from closely related structural isomers.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) at 70 eV. Scan Range: m/z 50 to 350.

    • Causality: 70 eV provides a highly standardized fragmentation pattern. Due to α -cleavage adjacent to the C3 ketone, the MS spectrum will exhibit a dominant base peak at m/z 123 (the stabilized 4-fluorobenzoyl cation) and a complementary fragment at m/z 115 , allowing for unambiguous structural confirmation.

  • Self-Validating System: Initiate the sequence with an autotune using Perfluorotributylamine (PFTBA) to verify mass axis calibration. Follow with an Ethyl Acetate blank to confirm zero carryover. Finally, inject a sensitivity check standard at the Limit of Quantitation (LOQ) to verify a Signal-to-Noise (S/N) ratio > 10 before analyzing unknown samples.

Comparative Performance Data

The following table summarizes the objective performance metrics of both techniques when applied to this specific intermediate.

Analytical ParameterHPLC-PDA PerformanceGC-MS Performance
Primary Application Main component assay, non-volatile degradantsTrace volatile impurities, structural elucidation
Detection Principle UV Absorbance (245 nm)Electron Ionization (70 eV, m/z 50-350)
Typical Limit of Detection (LOD) 0.01% - 0.05% (w/w)1 - 5 ppm
Linearity Range 25% to 150% of nominal target10% to 120% of nominal target
Thermal Stability Requirement Low (Ambient liquid phase analysis)High (Must withstand 250°C inlet vaporization)
Orthogonal Advantage Captures polar/acidic degradants without derivatizationUnambiguous identification via predictable fragmentation

Regulatory Compliance & Lifecycle Management

The implementation of these orthogonal techniques aligns directly with the recent ICH Q2(R2) guidelines (effective June 2024), which mandate that analytical procedures must be demonstrated as fit for their intended purpose through rigorous validation[3]. The enhanced Quality-by-Design (QbD) approach encouraged by ICH Q2(R2) supports the use of complementary methods—such as combining the quantitative rigor of HPLC with the structural specificity of GC-MS—to ensure comprehensive impurity control throughout the drug development lifecycle[4].

Decision Workflow

PurityWorkflow A Analyte: Ethyl 3-(4-fluorophenyl)- 2,2-dimethyl-3-oxopropanoate B Volatile Impurities & Solvents A->B C Non-Volatile Impurities & Degradants A->C D GC-MS Method (Structural ID) B->D E HPLC-PDA Method (Quantitative Assay) C->E F ICH Q2(R2) Validation (Fit-for-Purpose) D->F E->F

Figure 1: Orthogonal decision workflow for purity analysis of fluorinated beta-keto esters.

Sources

Comparative study of catalysts for reactions involving α,α-disubstituted β-keto esters

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth comparative analysis of catalytic systems for key transformations involving α,α-disubstituted β-keto esters. These substrates, possessing a quaternary α-carbon, present unique synthetic challenges due to the absence of an enolizable α-proton, which precludes many traditional reactions like α-alkylation. This document provides researchers, chemists, and drug development professionals with a detailed examination of catalyst performance, supported by experimental data, to facilitate the strategic selection of catalysts for two primary reaction classes: asymmetric hydrogenation of the β-carbonyl group and decarboxylative transformations.

Our discussion is grounded in field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.

The Challenge of the Quaternary α-Center

The defining feature of an α,α-disubstituted β-keto ester is its lack of an acidic proton at the α-position. This structural constraint fundamentally alters its reactivity compared to its mono-substituted or unsubstituted counterparts. Many conventional reactions of β-keto esters, which proceed through an enolate or a ketene intermediate, are often ineffective for these substrates. For instance, certain transesterification reactions catalyzed by reagents like hexamethylenetetramine (HMT) fail entirely with α,α-disubstituted variants because the proposed ketene intermediate cannot form.[1] Similarly, Krapcho decarboxylation, a common method for removing an ester group, can be challenging; α,α-dimethyl substituted β-ketoesters have been shown to resist decarboxylation under conditions that are effective for other substrates.[2]

Consequently, the most synthetically valuable transformations for this class of molecules focus on the two remaining reactive sites: the β-carbonyl group and the ester moiety.

Asymmetric Hydrogenation of the β-Carbonyl Group

The asymmetric hydrogenation of the β-keto group is a paramount transformation, yielding chiral β-hydroxy esters with a stereochemically rich quaternary α-carbon. This reaction is a powerful tool for creating complex chiral building blocks. The most successful approaches often employ a Dynamic Kinetic Resolution (DKR) strategy, where the catalyst not only reduces the ketone with high enantioselectivity but also facilitates the rapid epimerization of the stereolabile α-center in related substrates, ensuring convergence to a single diastereomer.[3][4] While our substrates have a fixed quaternary center, the principles of high stereorecognition from DKR-optimized catalysts are directly applicable.

The dominant catalysts in this field are transition-metal complexes, particularly those based on Ruthenium (Ru) and Iridium (Ir).

Comparative Performance of Hydrogenation Catalysts

The selection of a catalyst system is critical and depends on the substrate's electronic and steric properties. Below is a comparative summary of leading catalyst systems for the asymmetric hydrogenation of α-substituted β-keto esters, which serve as excellent models for the α,α-disubstituted class.

Catalyst SystemSubstrate ExampleDiastereomeric Ratio (anti/syn)Enantiomeric Excess (ee)ConditionsReference
(S,S)-DIPSkewphos/3-AMIQ–Ru(II) Methyl 2-methyl-3-oxo-3-phenylpropanoate≥99:1≥99%10 atm H₂, tBuONa, 25 °C[3],[5],[6]
L1–Ir(I) Complex Methyl 2-methyl-3-oxo-3-phenylpropanoate>95:597%tBuOK, H₂[3][7]
Ru-BINAP Various β-keto estersN/A (for simple reduction)97-98%H₂, EtOH, 100 °C[8]
Chiral Phosphoric Acid (Organocatalyst) Ethyl acetoacetateN/A92%Hantzsch Ester, Toluene, 30 °C[8]

Analysis of Catalyst Performance:

  • Ruthenium-Based Catalysts: Systems like the (S,S)-DIPSkewphos/3-AMIQ–Ru(II) catalyst have demonstrated exceptional performance, affording nearly perfect diastereo- and enantioselectivity for a range of α-alkyl-substituted β-keto esters.[3][6] The addition of a base like t-BuONa is often crucial, as it promotes the formation of the active RuH₂ species and can facilitate stereomutation at the α-position in DKR processes.[3] The high selectivity is attributed to a well-defined "metal-ligand cooperated transition state".[3]

  • Iridium-Based Catalysts: Chiral ferrocene-based ligand-Ir(I) complexes have also emerged as powerful catalysts for these transformations.[7] They operate effectively, though in some reported cases, the stereoselectivity can be more sensitive to the substrate structure compared to the best Ru systems.[3]

  • Organocatalysts: While highly effective for simple β-keto esters, chiral phosphoric acids using a Hantzsch ester as the hydride source can also be applied.[8] However, their efficacy with the sterically demanding α,α-disubstituted substrates may be lower, and they often require longer reaction times and higher catalyst loadings compared to transition metal systems.

Experimental Protocol: Asymmetric Hydrogenation using a Ru(II) Catalyst

This protocol is representative of the highly efficient hydrogenations developed for α-substituted β-keto esters.

dot

Caption: General workflow for Ru-catalyzed asymmetric hydrogenation.

Methodology:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ru(II) precursor (e.g., [RuCl₂(benzene)]₂) and the chiral diphosphine ligand (e.g., (S,S)-DIPSkewphos) in an anhydrous solvent. The mixture is stirred to form the catalyst complex.

  • Reaction Setup: A high-pressure autoclave equipped with a magnetic stir bar is dried under vacuum and backfilled with argon. The α,α-disubstituted β-keto ester (1.0 equiv) is dissolved in an appropriate solvent (e.g., methanol) and added to the autoclave. The pre-formed catalyst solution (S/C ratio = 200–2000) and a solution of t-BuONa in methanol are then added.

  • Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C).

  • Monitoring: The reaction progress is monitored by taking aliquots (after careful depressurization) and analyzing them by TLC or GC.

  • Workup and Purification: Upon completion, the autoclave is carefully vented, and the reaction mixture is filtered through a pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral HPLC analysis.[8]

Decarboxylative Reactions

Decarboxylation or dealkoxycarbonylation of α,α-disubstituted β-keto esters to form ketones is another synthetically useful, albeit challenging, transformation.[9] Standard saponification followed by heating the resulting β-keto acid can induce decarboxylation, but the conditions required can be harsh.[10][11]

A notable recent development is the use of Lewis acids to promote a Krapcho-type decarboxylation coupled with an aldol reaction. This approach utilizes an α,α-difluoro-β-keto ester as a formal difluoroenolate equivalent.[2]

Comparative Performance of Decarboxylation Methods
Method/CatalystSubstrate TypeKey FeaturesOutcomeReference
Yb(OTf)₃ α,α-Difluoro-β-keto esterKrapcho decarboxylation/aldol reactionForms C-CF₂ bond; generates difluoroenolate[2]
Metal Oxides (ZrO₂, TiO₂) β-Keto acidsHeterogeneous catalysisPrimarily studied for ketonization from carboxylic acids[12]
LiCl in HMPA/DMSO Various β-keto estersClassic Krapcho conditionsOften requires high temperatures; may fail for hindered substrates[9]

Analysis of Decarboxylation Methods:

  • Lewis Acid Catalysis: The Yb(OTf)₃-mediated reaction is a specialized but powerful method for α,α-difluoro substrates. It cleverly circumvents the stability of the substrate by inducing decarboxylation to form a reactive intermediate for subsequent C-C bond formation.[2] This highlights a modern strategy: using the inherent reactivity of the β-keto ester system to trigger a desired cascade.

  • Heterogeneous Catalysts: Metal oxides like ZrO₂ are effective for the decarboxylative ketonization of β-keto acids, which are intermediates in this process.[12] This suggests a potential pathway where the ester is first hydrolyzed and then subjected to heterogeneous catalysis, which could offer advantages in catalyst recovery and reuse.

  • Traditional Krapcho Conditions: While a cornerstone of organic synthesis, the Krapcho reaction (typically using salts like LiCl in polar aprotic solvents) can be ineffective for sterically hindered α,α-disubstituted β-keto esters, often requiring very high temperatures or failing to proceed altogether.[2][9]

Experimental Protocol: Yb(OTf)₃-Mediated Decarboxylative Aldol Reaction

This protocol describes the innovative use of a Lewis acid to generate a reactive enolate from an α,α-difluoro-β-keto ester for a subsequent aldol reaction.

dot

Caption: Simplified pathway for the decarboxylative aldol reaction.

Methodology:

  • Reaction Setup: To a flame-dried reaction tube under an argon atmosphere, add the α,α-difluoro-β-keto ester (1.2 equivalents), the carbonyl compound (aldehyde or ketone, 1.0 equivalent), and Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃, 10 mol%).

  • Solvent Addition: Anhydrous solvent (e.g., 1,2-dichloroethane) is added via syringe.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) and monitored by TLC.

  • Workup: After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the β-hydroxy-α,α-difluoro ketone.[2]

Conclusion and Future Outlook

The catalytic transformation of α,α-disubstituted β-keto esters is a field dominated by the challenges and opportunities presented by the quaternary α-carbon. For the synthesis of chiral β-hydroxy esters, Ruthenium-diphosphine complexes stand out, offering unparalleled levels of stereocontrol in asymmetric hydrogenation. For decarboxylative pathways, innovative strategies employing Lewis acids to generate reactive intermediates from specialized substrates are paving the way for novel C-C bond formations.

Future research will likely focus on developing milder and more general conditions for decarboxylation and expanding the scope of catalytic systems that can effectively recognize the sterically hindered β-carbonyl group. The development of biocatalysts (e.g., ketoreductases) and novel organocatalytic systems specifically designed for these demanding substrates also holds significant promise for greener and more efficient syntheses.

References
  • BenchChem. A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. BenchChem.
  • BenchChem. comparative analysis of different catalysts for beta-keto ester reduction. BenchChem.
  • Lawrie, G. A., & Campbell, A. D. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

  • Yurino, T., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2022). Enantioselective Amination of β-Keto Esters Catalyzed by Chiral Calcium Phosphates. Chemistry – A European Journal. Available at: [Link]

  • Yurino, T., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]

  • Jouanneau, D., et al. (2014). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Journal of Fluorine Chemistry.
  • Li, G., et al. (2021). Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]

  • Takeda, Y., et al. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • CoLab.ws. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. CoLab.ws. Available at: [Link]

  • PubMed. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. PubMed. Available at: [Link]

  • Bar-Ziv, E., et al. (2018). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Fisher Digital Publications. Available at: [Link]

  • Krapcho, A. P. (2007). Dealkoxycarbonylations of disubstituted β-keto esters. ResearchGate. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

  • LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a thorough understanding of the necessary precautions and methodologies.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is the first step in ensuring its safe handling and disposal. Based on data from the structurally similar compound, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, we can infer the following properties and hazards.

Physicochemical Properties
PropertyValue (for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate)Reference
Form Clear, colorless to yellow liquid[1][2]
Boiling Point 117-120 °C[1][2]
Density ~1.174 g/mL at 25 °C[1][2]
Flash Point >110 °C (>230 °F)[2]
Storage Store in a dark, dry, and well-ventilated place.[2]
Toxicological Profile and Hazard Classification

While specific toxicity data for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate is not available, the related compound is classified with the hazard code "Xi," indicating it is an irritant[2]. Therefore, it is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.

The presence of a carbon-fluorine bond is a significant consideration. Fluorinated organic compounds can be persistent in the environment and may require specific disposal methods to ensure complete destruction[3][4]. Thermal treatment, such as high-temperature incineration, is often necessary to break the strong carbon-fluorine bond[3].

Part 2: Personal Protective Equipment (PPE) and Spill Management

Required Personal Protective Equipment

To mitigate the risks of exposure, the following PPE must be worn when handling Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate:

  • Eye Protection: Tightly sealed safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A laboratory coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood[5].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste, following the procedures outlined in Part 3.

Part 3: Step-by-Step Disposal Protocol

The disposal of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate must comply with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7].

Waste Segregation and Collection
  • Designate a Waste Stream: This compound should be treated as a halogenated organic solvent waste. Do not mix it with non-halogenated solvents or other waste streams to avoid complicating the disposal process.

  • Use a Compatible Container: Collect the waste in a designated, chemically compatible container. A glass or high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended[7]. The container must be in good condition, free from damage or deterioration[6].

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate," and an indication of the hazard (e.g., "Irritant," "Halogenated Organic Waste")[8].

  • Point of Generation: Accumulate the waste at or near the point of generation, under the control of laboratory personnel[6].

Waste Storage
  • Secure Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is well-ventilated and away from heat sources or direct sunlight[5][8].

  • Secondary Containment: Place the waste container in a secondary containment system to prevent the release of the substance in case of a leak[7].

  • Segregation of Incompatibles: Ensure that the container is stored separately from incompatible chemicals, such as strong oxidizing agents or bases, to prevent dangerous reactions.

Final Disposal
  • Arrange for Professional Disposal: The disposal of this hazardous waste must be handled by a licensed waste disposal company[7]. Contact your institution's EHS department to arrange for a pickup.

  • Manifest and Documentation: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility[9].

  • Recommended Disposal Method: Due to the presence of fluorine, high-temperature incineration is the recommended method of destruction to ensure the complete breakdown of the molecule and prevent the release of persistent fluorinated compounds into the environment[3][4].

Part 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (Glass or HDPE) B->C D Label Container: 'Hazardous Waste' Chemical Name 'Irritant' C->D E Store in Designated SAA D->E F Use Secondary Containment E->F G Segregate from Incompatibles F->G H Contact EHS for Pickup G->H I Complete Hazardous Waste Manifest H->I J Licensed Vendor Transports for High-Temperature Incineration I->J

Caption: Disposal workflow for Ethyl 3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844. PubChem. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. U.S. Environmental Protection Agency. Available at: [Link]

  • Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Available at: [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.